Product packaging for Janus Red(Cat. No.:CAS No. 2636-31-9)

Janus Red

Cat. No.: B1672794
CAS No.: 2636-31-9
M. Wt: 460.0 g/mol
InChI Key: HGWOEPQHKBLMKW-UHFFFAOYSA-N
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Description

Janus Red is a innovative chemical dye developed for advanced research applications, particularly in the fields of cellular biology and histology. Its unique chemical structure allows for specific binding to cellular components, providing high-contrast staining for precise microscopic visualization of cell structures and tissues. Researchers utilize this compound for its exceptional performance in tracking dynamic biological processes. The reagent offers high stability and consistent batch-to-batch reproducibility, ensuring reliable results for your critical experiments. This compound is supplied as a ready-to-use solution to streamline your workflow. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26ClN5O B1672794 Janus Red CAS No. 2636-31-9

Properties

IUPAC Name

[3-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylphenyl]diazenyl]phenyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O.ClH/c1-18-16-21(28-30-26-23-11-6-5-8-19(23)12-15-25(26)32)13-14-24(18)29-27-20-9-7-10-22(17-20)31(2,3)4;/h5-17H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWOEPQHKBLMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O)N=NC4=CC(=CC=C4)[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2636-31-9
Record name Janus Red
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002636319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JANUS RED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URC5KZU6QB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Janus Red B: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Janus Red B, a vital stain with significant applications in cellular biology and redox chemistry. This document details its chemical properties, experimental protocols for its use, and the underlying mechanisms of its function.

Core Chemical Properties

This compound B is a basic diazo dye belonging to the phenazine group. It is widely recognized for its utility as a supravital stain for mitochondria and as a redox indicator.

Chemical Identity

The definitive chemical identity of this compound B can be distinguished from the similarly named Janus Green B by its unique molecular structure and properties.

PropertyValueSource
IUPAC Name 3-((E)-(4-((E)-(2-hydroxynaphthalen-1-yl)diazenyl)-2-methylphenyl)diazenyl)-N,N,N-trimethylbenzenaminium chloride[1]
Synonyms This compound, C.I. 26115, this compound B, NSC 9609[1]
CAS Number 2636-31-9[1]
Chemical Formula C₂₆H₂₆ClN₅O[1][2]
Molecular Weight 459.97 g/mol
Appearance Dark green to black powder
Physicochemical Properties

The physicochemical properties of this compound B are crucial for its application in biological systems and for the preparation of staining solutions.

PropertyValueSource
Solubility Soluble in water and ethanol.
Absorption Maximum (λmax) Approximately 660 nm
Storage Store in a cool, dry, and dark place.

Mechanism of Action and Applications

This compound B's primary applications stem from its properties as a vital mitochondrial stain and a redox indicator.

Mitochondrial Staining

This compound B is a cationic dye that can penetrate the plasma membrane of living cells. Its specificity for mitochondria is a result of the activity of the mitochondrial electron transport chain. Within the mitochondria, the enzyme cytochrome c oxidase maintains the dye in its oxidized, colored state (blue-green). In the cytoplasm, the dye is reduced to a colorless leuco form. This differential redox state leads to the selective visualization of mitochondria.

Mitochondrial_Staining cluster_cell Living Cell Janus_Red_B_oxidized This compound B (Oxidized) Blue-Green Janus_Red_B_reduced This compound B (Reduced) Colorless Janus_Red_B_oxidized->Janus_Red_B_reduced Reduction Mitochondrion Mitochondrion Janus_Red_B_oxidized->Mitochondrion Accumulates in Janus_Red_B_reduced->Janus_Red_B_oxidized Oxidation Cytoplasm Cytoplasm Janus_Red_B_reduced->Cytoplasm Predominates in Cytochrome_c_oxidase Cytochrome c Oxidase

Mechanism of selective mitochondrial staining by this compound B.

Redox Indicator

The color of this compound B is dependent on the presence of oxygen. In an oxygenated environment, the indicator is in its oxidized, blue-colored form. In the absence of oxygen, it is reduced to a pink or colorless state. This property makes it a useful indicator for cellular respiration and oxygen tension.

Experimental Protocols

The following are detailed methodologies for the preparation and use of this compound B in common laboratory applications.

Preparation of Staining Solutions

Stock Solution (1% w/v):

  • Weigh 10 mg of this compound B powder.

  • Dissolve the powder in 1 mL of distilled water or 70% ethanol.

  • Store the stock solution in a dark, airtight container at 4°C.

Working Solution (0.01% - 0.1% w/v):

  • Dilute the stock solution with phosphate-buffered saline (PBS) or an appropriate cell culture medium to achieve the desired final concentration. For vital staining, a typical final concentration is around 0.02%.

  • It is recommended to prepare the working solution fresh before each experiment.

Vital Staining of Mitochondria in Adherent Cells

Adherent_Cell_Staining_Workflow A 1. Culture cells on coverslips B 2. Wash with pre-warmed PBS A->B C 3. Incubate with this compound B working solution (15-30 min) B->C D 4. Wash with PBS to remove excess stain C->D E 5. Mount coverslip on a slide with PBS D->E F 6. Observe under a microscope E->F

Experimental workflow for staining mitochondria in adherent cells.

Procedure:

  • Culture cells to the desired confluency on sterile glass coverslips in a petri dish.

  • Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS (pH 7.4).

  • Add the freshly prepared this compound B working solution to the coverslip, ensuring the cells are completely covered.

  • Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time may vary depending on the cell type.

  • Remove the staining solution and wash the cells two to three times with PBS to remove any excess stain.

  • Mount the coverslip onto a microscope slide with a drop of PBS.

  • Observe the stained mitochondria as small, bluish-green organelles within the cytoplasm using a light microscope.

Vital Staining of Mitochondria in Suspension Cells

Procedure:

  • Harvest the cells and centrifuge at a low speed (e.g., 200 x g) for 5 minutes to form a pellet.

  • Resuspend the cell pellet in the this compound B working solution and incubate at 37°C for 15-30 minutes.

  • Centrifuge the cell suspension to pellet the cells and discard the supernatant.

  • Gently resuspend the cell pellet in fresh PBS to wash the cells. Repeat this washing step twice.

  • After the final wash, resuspend the cell pellet in a small volume of PBS.

  • Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a microscope.

Safety and Handling

This compound B is a chemical dye and should be handled with appropriate laboratory safety precautions.

  • Personal Protective Equipment: Wear gloves, a lab coat, and eye protection when handling the powder and solutions.

  • Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or under a chemical fume hood.

  • Disposal: Dispose of this compound B waste according to your institution's chemical waste disposal guidelines.

For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Mechanism of Action of Janus Green B in Living Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The query specified "Janus Red B"; however, the supravital stain that specifically targets mitochondria in living cells is overwhelmingly identified in scientific literature as Janus Green B (JGB) . This guide will focus on Janus Green B, as it aligns with the described mechanism of action.

Executive Summary

Janus Green B is a cationic redox-sensitive dye widely employed for the supravital staining of mitochondria in living cells. Its efficacy as a mitochondrial marker is intrinsically linked to the metabolic activity of the cell, specifically the function of the electron transport chain (ETC). Within metabolically active mitochondria, JGB is maintained in its oxidized, blue-green state by the action of cytochrome c oxidase (Complex IV). In the cytoplasm, and in non-viable or metabolically compromised mitochondria, the dye is reduced to a colorless or pink leuco-form. This selective coloration provides a clear method for the visualization of functional mitochondria and serves as a qualitative and quantitative indicator of cellular respiratory activity and mitochondrial integrity. This guide provides a comprehensive overview of the core mechanism, detailed experimental protocols, quantitative data, and a discussion on its applications and limitations.

Core Mechanism of Action

The selective staining of mitochondria by Janus Green B is a dynamic process governed by the redox state of the intracellular environment. As a cationic dye, JGB can permeate the plasma membrane of living cells.[1] Its accumulation and color are dictated by the following principles:

  • Mitochondrial Accumulation: JGB is a lipophilic cation that is taken up by metabolically active mitochondria due to the negative mitochondrial membrane potential.

  • Redox-Dependent Coloration: The mechanism of selective coloration is dependent on the mitochondrial electron transport chain. The cytochrome c oxidase system within functional mitochondria maintains JGB in its oxidized, blue-green form.[1][2][3]

  • Cytoplasmic Reduction: In the cytoplasm, reducing agents rapidly convert JGB to its colorless leuco-form.[2] This contrast allows for the specific visualization of the mitochondria.

  • Oxygen Dependence: The staining reaction is contingent on the presence of oxygen. Under anaerobic conditions, the dye is reduced and loses its color, a process that is reversible upon the reintroduction of oxygen.

This redox-based mechanism makes JGB a valuable tool for assessing mitochondrial function. A loss of the characteristic blue-green staining can indicate mitochondrial dysfunction, a compromised electron transport chain, or cellular demise.

Signaling Pathway Interactions

A crucial point of clarification is the distinction between Janus Green B and the Janus Kinase (JAK)-STAT signaling pathway . The shared name "Janus" is coincidental. The JAK family of tyrosine kinases is named after the two-faced Roman god Janus, reflecting their possession of two near-identical phosphate-transferring domains. There is no evidence in the reviewed literature to suggest a direct interaction or off-target effect of the Janus Green B dye on the JAK-STAT signaling pathway. Researchers should not infer any such relationship based on the nomenclature. The primary mechanism of JGB is bioenergetic, not related to signal transduction pathways like the JAK-STAT cascade.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the use of Janus Green B.

Table 1: Recommended Concentrations and Incubation Times for Janus Green B Staining

Cell/Tissue TypeJGB ConcentrationIncubation TimeReference(s)
Adherent Cells (General)0.02% (w/v)5-10 minutes
Suspension Cells (General)0.02% (w/v)5-10 minutes
Human Cheek CellsNot specified, 2-3 drops of stain solution5-10 minutes
Insect Flight Muscle0.02% in insect saline30 minutes
Osteoblastic Cells (MC3T3-E1)0.2% for 3 minutes (for cell number quantification)3 minutes

Table 2: Spectrophotometric Data for Janus Green B

ParameterWavelength/ValueReference(s)
Absorption Maximum (Oxidized JGB)595-610 nm
Absorption Maximum (Reduced Diethylsafranine)550 nm
Molar Mass511.06 g/mol

Experimental Protocols

Preparation of Janus Green B Solutions
  • Stock Solution (e.g., 1% w/v): Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or absolute ethanol. Store this solution in a dark container at 4°C.

  • Working Solution (e.g., 0.02% w/v): Prepare this solution fresh before each use by diluting the stock solution 1:50 in a suitable buffer, such as sterile phosphate-buffered saline (PBS) or serum-free cell culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.

Protocol for Staining Adherent Cells
  • Culture cells on sterile glass coverslips or in glass-bottomed dishes to the desired confluency.

  • Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.

  • Add the freshly prepared Janus Green B working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.

Protocol for Staining Suspension Cells
  • Harvest cells and pellet them by centrifugation (e.g., 500 x g for 3 minutes).

  • Resuspend the cell pellet in the Janus Green B working solution.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Pellet the cells again by centrifugation to remove the staining solution.

  • Resuspend the cell pellet in fresh PBS and repeat the wash step twice.

  • After the final wash, resuspend the cells in a small volume of PBS.

  • Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Colorimetric Assay for Mitochondrial Function

This method provides a quantitative measure of mitochondrial activity by spectrophotometrically detecting the reduction of JGB to diethylsafranine.

  • Isolate mitochondria from cells or tissues of interest using standard differential centrifugation protocols.

  • In a microplate well, incubate the isolated mitochondria (e.g., 500 µg of protein) with the desired concentration of JGB (e.g., 10 µM) and any substrates or inhibitors being tested.

  • Record the absorbance at both 550 nm (for diethylsafranine) and 595 nm (for JGB) at time zero and after a defined incubation period (e.g., 10 minutes).

  • The mitochondrial activity can be expressed as the ratio of absorbance at 550 nm to 595 nm, which reflects the conversion of JGB to diethylsafranine.

Mandatory Visualizations

janus_green_b_mechanism Mechanism of Selective Mitochondrial Staining by Janus Green B cluster_cell Living Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion JGB_outside Janus Green B (JGB) (Cationic Dye) JGB_cytoplasm JGB (Oxidized) Blue-Green JGB_outside->JGB_cytoplasm Membrane Permeation Leuco_JGB Leuco-JGB (Reduced, Colorless) JGB_cytoplasm->Leuco_JGB Reduction by cytoplasmic enzymes JGB_mito JGB (Oxidized) Blue-Green JGB_cytoplasm->JGB_mito Mitochondrial Uptake ETC Electron Transport Chain (Cytochrome c Oxidase) JGB_mito->ETC Maintained in oxidized state

Caption: Mechanism of selective mitochondrial staining by Janus Green B.

jgb_workflow Experimental Workflow for Janus Green B Staining start Start prep_cells Prepare Cells (Adherent or Suspension) start->prep_cells wash1 Wash with PBS prep_cells->wash1 add_jgb Add JGB Working Solution wash1->add_jgb incubate Incubate (5-10 min) Protect from Light add_jgb->incubate remove_jgb Remove JGB Solution incubate->remove_jgb wash2 Wash with PBS (2-3 times) remove_jgb->wash2 mount Mount on Slide wash2->mount observe Observe under Microscope mount->observe

Caption: Experimental workflow for vital staining of mitochondria with Janus Green B.

References

A Technical Guide to the Applications of Janus Green B in Cellular Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Janus Green B, a vital dye used in cellular biology for the specific visualization of mitochondria in living cells. We will explore its mechanism of action, detail its primary applications, present relevant quantitative data in tabular format, and provide comprehensive experimental protocols.

Introduction: The Specificity of Janus Green B

Janus Green B (JGB) is a basic dye and vital stain historically used in histology and cell biology for the supravital staining of mitochondria.[1] First introduced for this purpose by Leonor Michaelis in 1900, JGB's unique properties allow it to selectively color mitochondria in living cells, providing a powerful tool for observing their morphology, distribution, and activity.[1][2] While sometimes referred to colloquially by other names, Janus Green B is the scientifically accepted term. As a vital stain, it can be used to examine living cells that have been removed from an organism, though it will eventually lead to cell death.[2][3]

Mechanism of Action: A Redox Indicator

The specificity of Janus Green B for mitochondria is directly linked to the high metabolic activity within these organelles, particularly the function of the electron transport chain (ETC). JGB acts as a redox indicator; it requires oxidation to maintain its characteristic blue-green color.

The key steps in its mechanism are:

  • Cellular Uptake : JGB passively diffuses across the plasma and mitochondrial membranes.

  • Oxidation in Mitochondria : Inside the mitochondrion, the cytochrome oxidase system, a key component of the ETC, maintains JGB in its oxidized, colored state (blue-green).

  • Reduction in Cytoplasm : In the surrounding cytoplasm, the reducing environment causes JGB to be converted to its colorless (leuco) or pink/red form.

This differential redox state between the mitochondria and the cytoplasm results in the highly specific staining of the "powerhouses of the cell." This oxygen-dependent reaction can be reversibly inhibited by cyanide, a known inhibitor of the electron transport chain.

G Mechanism of Janus Green B as a Mitochondrial Redox Indicator cluster_cell Cell Cytoplasm (Reducing Environment) cluster_mito Mitochondrion (Oxidizing Environment) JGB_in Janus Green B (Enters Cell) JGB_reduced Reduced JGB (Colorless / Pink) JGB_in->JGB_reduced Reduced JGB_oxidized Oxidized JGB (Blue-Green) JGB_in->JGB_oxidized Diffuses into Mitochondrion ETC Electron Transport Chain (Cytochrome Oxidase) JGB_oxidized->JGB_reduced Diffuses out / Fades JGB_oxidized->ETC Accepts e-

Caption: Mechanism of Janus Green B as a mitochondrial redox indicator.

Core Applications in Cellular Biology

Supravital Staining of Mitochondria

The primary application of JGB is the visualization of mitochondria in living cells. This technique is invaluable for:

  • Assessing Mitochondrial Health and Function : Active, healthy mitochondria with a functioning cytochrome oxidase system will stain brightly.

  • Observing Mitochondrial Dynamics : The plasticity of mitochondria, including their movement, shape changes, coalescence, and division, can be observed in real-time.

  • Identifying Mitochondrial Presence : It is used to confirm the presence and distribution of mitochondria in various cell types, such as striated muscle cells.

Hematology and Differential Cell Staining

In hematology, JGB is often used in combination with Neutral Red for the supravital staining of blood cells. This combination allows for the differentiation of various cellular components:

  • Mitochondria : Stain as small blue dots or rods.

  • Leukocyte Granules : Basophilic, eosinophilic, and neutrophilic granules stain in distinct colors (scarlet, yellow-orange, and salmon, respectively) due to the Neutral Red.

  • Nuclei : Remain unstained in viable cells.

This method is particularly useful for studying the cytology of blood and bone marrow cells.

Data Presentation: Staining Solutions and Expected Results

The concentrations and components of staining solutions can be adapted for specific cell types and applications.

Table 1: Composition of Common JGB Staining Solutions
Application Components & Concentration
General Mitochondrial Staining0.02% Janus Green B in an aqueous solution or saline.
Supravital Blood Staining (Stock A)0.4% Janus Green B in neutral absolute alcohol.
Supravital Blood Staining (Stock B)0.25% Neutral Red in neutral absolute alcohol.
Supravital Blood Staining (Working Solution C)Mix of Stock A (0.07 ml), Stock B (0.75 ml), and neutral absolute alcohol (10 ml). Note: This working solution deteriorates and should be prepared fresh.

| Table 2: Expected Colorimetric Results with JGB / Neutral Red Staining | |

Cellular Component Stain Observed Color
Mitochondria Janus Green B Blue, blue-green, or small blue dots/rods.
Basophilic Granules Neutral Red Brilliant scarlet.
Eosinophilic Granules Neutral Red Yellow to light orange.
Neutrophilic Granules Neutral Red Salmon color or light pink.
Monocyte Vacuoles Neutral Red Light orange.

| Nucleus (viable cell) | N/A | Unstained. |

Experimental Protocols

General Experimental Workflow

G prep_cells 1. Prepare Live Cells (e.g., Cell Culture, Blood Smear) incubation 3. Incubate Cells with Stain prep_cells->incubation prep_stain 2. Prepare Fresh Staining Solution prep_stain->incubation wash 4. Wash to Remove Excess Stain incubation->wash mount 5. Mount for Microscopy (e.g., Coverslip) wash->mount visualize 6. Immediate Visualization (Live-Cell Imaging) mount->visualize analyze 7. Image Acquisition and Analysis visualize->analyze

Caption: General experimental workflow for Janus Green B supravital staining.

Protocol 1: Supravital Staining of Mitochondria in Muscle Tissue

This protocol is adapted from methodologies for staining mitochondria in striated muscle.

A. Materials:

  • Janus Green B powder

  • Physiological saline solution

  • Dissection tools (needles, forceps)

  • Microscope slides and coverslips

  • Pasteur pipettes

  • Light microscope

B. Procedure:

  • Prepare Staining Solution : Prepare a 0.02% JGB solution in saline. Ensure it is freshly made for optimal results.

  • Tissue Dissection : Dissect a small piece of the tissue of interest (e.g., insect flight muscle) and place it on a clean microscope slide in a drop of saline.

  • Tissue Teasing : Gently tease the tissue apart with needles to separate the muscle fibers.

  • Staining Incubation : Remove the saline and add a few drops of the 0.02% JGB staining solution. Incubate for 20-30 minutes. The incubation must occur in the presence of oxygen for the stain to work.

  • Mounting : Carefully place a coverslip over the tissue. It can be beneficial to trap a few small air bubbles under the coverslip to ensure a continued oxygen supply.

  • Visualization : Immediately observe the preparation under a light microscope. Mitochondria will appear as small blue-green granules or threads within the muscle fibers.

Protocol 2: Supravital Staining of Blood Cells with JGB and Neutral Red

This protocol is for the differential staining of leukocytes from a fresh blood sample.

A. Materials:

  • Janus Green B (0.4% in neutral absolute alcohol)

  • Neutral Red (0.25% in neutral absolute alcohol)

  • Neutral absolute alcohol

  • Microscope slides and coverslips (scrupulously clean)

  • Soft paraffin wax

B. Procedure:

  • Prepare Working Stain : Freshly prepare the working solution by mixing 0.07 ml of JGB stock, 0.75 ml of Neutral Red stock, and 10 ml of neutral absolute alcohol.

  • Coat Slides : Flood clean, dry slides with the working stain solution. Drain the excess and allow the slides to air dry completely, leaving a thin film of the dyes.

  • Apply Blood Sample : Place a small drop of fresh blood onto the prepared slide.

  • Apply Coverslip : Gently lower a clean coverslip onto the drop of blood and allow the blood to spread into a thin layer.

  • Seal and Examine : Seal the edges of the coverslip with soft paraffin wax to prevent drying and to exclude excess oxygen which can interfere with the Neutral Red staining.

  • Visualization : Examine immediately under a microscope. Observe the differential staining of mitochondria (blue) and various cytoplasmic granules (shades of red/orange/yellow).

Conclusion

Janus Green B remains a fundamental and cost-effective tool in cellular biology. Its unique redox-sensitive mechanism allows for the specific and reliable visualization of functional mitochondria in living cells. Whether used alone to study mitochondrial dynamics or in combination with other dyes like Neutral Red for differential cell analysis, JGB provides critical insights into cellular physiology and health. For researchers and drug development professionals, it offers a direct method to assess the impact of various treatments on mitochondrial function, a key indicator of cellular viability and metabolic state.

References

The Janus Stains: A Technical Guide to their History, Mechanism, and Application in Vital Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus series of vital stains, particularly Janus green B (JGB), have a long and storied history in cellular biology.[1] Since their initial application, these dyes have been instrumental in the visualization and study of mitochondria in living cells, providing a window into cellular respiration and metabolic activity.[1][2] This technical guide provides a comprehensive overview of the history, chemical properties, mechanism of action, and experimental applications of the Janus series of vital stains, with a primary focus on the most prominent member, Janus green B.

A Brief History of Vital Staining and the Emergence of Janus Green B

The practice of using dyes to stain living cells, known as vital staining, dates back to the 18th century with the work of English anatomist John Hunter.[3] However, it was the pioneering work of scientists like Paul Ehrlich in the 1880s that systematically explored the use of synthetic dyes for this purpose.[3] The turn of the 20th century marked a significant milestone with the introduction of Janus green B by Leonor Michaelis in 1900 as a specific supravital stain for mitochondria. This discovery provided, for the first time, a reliable method to identify these organelles in living cells, paving the way for decades of research into their structure and function.

Timeline of Key Developments:

  • 18th Century: John Hunter first introduces the concept of vital staining.

  • 1885: Paul Ehrlich develops a technique for vital staining using methylated blue.

  • 1900: Leonor Michaelis introduces Janus green B for the supravital staining of mitochondria.

  • 1932: The first intravitreal application of vital dyes to visualize preretinal structures is performed by Lobeck and coworkers.

  • 2000: The surgical approach of chromovitrectomy, using vital dyes during vitrectomy, emerges.

The Janus Series of Dyes: Chemical Properties

While "Janus series" is often used colloquially to refer to Janus green B and related dyes, a formally defined chemical series is not well-established in the scientific literature. The primary and most extensively studied member is Janus green B. Other dyes bearing the "Janus" name, such as Janus Red and Janus Black, exist but their application as vital stains is not as well-documented.

Janus Green B (JGB)
  • Chemical Name: 8-((4-(dimethylamino)phenyl)diazenyl)-N,N-diethyl-10-phenylphenazin-10-ium-2-amine chloride

  • Molecular Formula: C₃₀H₃₁ClN₆

  • Appearance: Dark green to black powder

  • Properties: A basic, cationic dye soluble in water and ethanol.

Other Janus Dyes
  • This compound: A basic dye with the chemical formula C₂₆H₂₆ClN₅O.

  • Janus Black: Used for dyeing polyacrylonitrile fibers, its preparation involves the coupling of N,N-diethyl-phenosafranine diazo with phenol.

Mechanism of Action: The Role of the Mitochondria

The remarkable specificity of Janus green B for mitochondria in living cells is intrinsically linked to the organelle's metabolic activity, specifically the electron transport chain (ETC).

The mechanism can be summarized as follows:

  • Cellular Uptake: As a cationic dye, JGB can penetrate the plasma membrane of living cells.

  • Mitochondrial Accumulation: JGB is actively sequestered by mitochondria.

  • Oxidation-Reduction Reaction: The key to its selective staining lies in the activity of cytochrome c oxidase (Complex IV) of the ETC. This enzyme maintains JGB in its oxidized, blue-green state within the mitochondria.

  • Cytoplasmic Reduction: In the cytoplasm, JGB is reduced to a colorless or pink leuco form. This creates a stark contrast, allowing the blue-green stained mitochondria to be clearly visualized against a largely unstained cellular background. This staining reaction is oxygen-dependent.

G JGB_out Janus Green B (Oxidized, Blue-Green) Cell Cell Membrane JGB_out->Cell Uptake JGB_in Janus Green B (in Cytoplasm) Cell->JGB_in Mito Mitochondrion JGB_in->Mito Accumulation Leuco Leuco-JGB (Reduced, Colorless/Pink) JGB_in->Leuco Reduction JGB_mito Janus Green B (in Mitochondrion) Mito->JGB_mito CytC_ox Cytochrome c Oxidase (Complex IV) JGB_mito->CytC_ox ETC Electron Transport Chain (ETC) ETC->CytC_ox CytC_ox->JGB_mito Maintains Oxidized State

Experimental Protocols

Preparation of Staining Solutions

Stock Solution (1% w/v):

  • Dissolve 10 mg of Janus green B powder in 1 mL of absolute ethanol or deionized water.

  • Store in a dark, airtight container at 4°C.

Working Solution (0.01% - 0.1% w/v):

  • Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) or culture medium to the desired final concentration. A common starting concentration is 0.02%.

  • It is recommended to prepare the working solution fresh before each use.

General Staining Protocol for Adherent Cells
  • Culture cells on glass coverslips or in glass-bottomed dishes.

  • When cells reach the desired confluency, remove the culture medium.

  • Wash the cells twice with pre-warmed PBS.

  • Add the JGB working solution to the cells and incubate for 10-30 minutes at 37°C.

  • Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium.

  • Observe immediately under a light microscope.

General Staining Protocol for Suspension Cells
  • Harvest cells by centrifugation.

  • Wash the cell pellet twice with PBS.

  • Resuspend the cells in the JGB working solution and incubate for 10-30 minutes at room temperature or 37°C.

  • Centrifuge the cells to pellet them and remove the staining solution.

  • Wash the cell pellet twice with PBS.

  • Resuspend the final cell pellet in a small volume of PBS.

  • Place a drop of the cell suspension on a microscope slide, apply a coverslip, and observe under a light microscope.

G cluster_prep Preparation cluster_staining Staining cluster_observation Observation prep_stock Prepare 1% JGB Stock Solution prep_working Prepare 0.01-0.1% JGB Working Solution prep_stock->prep_working incubate Incubate with JGB Working Solution (10-30 min) prep_working->incubate start Start with Adherent or Suspension Cells wash1 Wash Cells with PBS start->wash1 wash1->incubate wash2 Wash Cells with PBS (2-3 times) incubate->wash2 mount Mount on Microscope Slide wash2->mount observe Observe under Light Microscope mount->observe

Quantitative Analysis and Data Presentation

While traditionally used for qualitative visualization, JGB can be employed for quantitative assessments of mitochondrial function and cytotoxicity. A colorimetric assay has been developed based on the reductive cleavage of JGB to diethylsafranine by mitochondrial dehydrogenases. This conversion can be quantified by measuring the absorbance at 550 nm (for diethylsafranine) and 595 nm (for JGB). The ratio of these absorbances provides a measure of mitochondrial activity.

ParameterDescriptionTypical Values/RangesNotes
Working Concentration Optimal concentration for staining without significant toxicity.0.01% - 0.1% (w/v)Cell type dependent. Higher concentrations can be cytotoxic.
Incubation Time Duration of exposure to the staining solution.10 - 30 minutesLonger incubation times may increase toxicity.
Absorbance Maxima (JGB) Wavelength of maximum absorbance for oxidized JGB.595 nmUsed as a reference in quantitative assays.
Absorbance Maxima (Diethylsafranine) Wavelength of maximum absorbance for reduced JGB.550 nmUsed to quantify mitochondrial dehydrogenase activity.
Toxicity Threshold Concentration at which JGB exhibits significant cytotoxic effects.> 0.1% (w/v)Varies with cell type and exposure time.

Applications in Research and Drug Development

The ability of Janus green B to specifically stain functional mitochondria has led to its use in a variety of research applications:

  • Assessment of Mitochondrial Morphology and Distribution: Visualizing the structure and location of mitochondria within living cells.

  • Evaluation of Mitochondrial Activity: As the staining is dependent on a functional electron transport chain, it serves as a qualitative indicator of mitochondrial health.

  • Toxicology and Drug Screening: Assessing the impact of chemical compounds on mitochondrial function. A decrease in JGB staining can indicate mitochondrial toxicity.

  • Cell Viability Assays: Differentiating between metabolically active and inactive cells.

Conclusion

The Janus series of vital stains, with Janus green B as its cornerstone, remains a valuable tool in cellular and molecular biology. Its simple yet elegant mechanism of action, relying on the metabolic state of the mitochondria, provides researchers with a robust method for visualizing these essential organelles in their native, living state. From its historical roots in the early days of cell biology to its current applications in quantitative assays and drug development, Janus green B continues to shed light on the intricate workings of the cell. This guide provides the foundational knowledge for the effective application of these classic vital stains in modern research endeavors.

References

Navigating the Red Spectrum: A Technical Guide to Janus-Based Fluorophores for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the spectral properties and applications of red-emitting Janus-based materials in fluorescence microscopy.

Executive Summary

The term "Janus Red" in the context of modern fluorescence microscopy is ambiguous. Historical literature refers to a basic dye named this compound (or this compound B) used for histological staining, with limited data on its optical properties and no significant record of its use as a fluorescent probe. In contrast, contemporary research has seen the rise of "Janus particles," which are biphasic nanoparticles engineered to exhibit red fluorescence. These nanoparticles offer versatile platforms for multimodal imaging and targeted labeling. This guide provides a comprehensive overview of the available spectral data for the historical this compound dye and details the properties and protocols for the use of red-fluorescent Janus nanoparticles in advanced fluorescence microscopy.

The Historical Dye: this compound (C.I. 26115)

This compound, also known as this compound B, is a chemical compound historically used as a basic dye for staining biological specimens. While not a conventional fluorescent probe, understanding its optical properties provides historical context. A 1982 study by M.K. Dutt investigated the in situ absorption spectra of cell nuclei stained with this compound[1].

Spectral Properties

The available data for this compound is limited to absorption characteristics. To date, there is no readily available information on its fluorescence excitation and emission spectra, quantum yield, or photostability, which are critical parameters for fluorescence microscopy.

PropertyValueReference
Peak Absorption (DNA-phosphate groups) 530 nm[1]
Peak Absorption (DNA-aldehyde molecules) 520 nm[1]

Table 1: In situ absorption properties of historical this compound dye.

Staining Protocol (Dutt, 1982)

The protocol described by Dutt involves staining tissue sections after the selective extraction of RNA.

Experimental Protocol:

  • Extract RNA from tissue sections using cold phosphoric acid.

  • For staining DNA-aldehyde molecules, hydrolyze the sections in 6 N hydrochloric acid at 30°C for 15 minutes.

  • Stain with an aqueous solution of this compound.

  • Dry the sections between folds of filter paper.

  • Dehydrate using n-butanol or graded ethanol series.

  • Clear in xylene and mount for observation.

This protocol is for histological staining and does not involve fluorescence imaging.

Red-Fluorescent Janus Nanoparticles

Modern research has focused on the development of Janus nanoparticles that are engineered to exhibit fluorescence in the red region of the spectrum. These particles typically consist of two distinct faces, allowing for the integration of multiple functionalities, such as fluorescence and magnetism. The red fluorescence often originates from incorporated semiconducting polymers or other fluorophores.

Spectral and Physical Properties

The spectral properties of red-fluorescent Janus nanoparticles are dependent on their specific composition. One well-characterized example is iron oxide nanoparticles encapsulated in a fluorescent semiconducting polymer (Fe₃O₄@PFODBT-COOH).

PropertyValueReference
Excitation Maximum 540 nm[2]
Emission Maximum 680 nm[2]
Particle Size (Diameter) ~42.3 nm (TEM)
Hydrodynamic Size (in PBS) ~51 nm (DLS)
Zeta Potential -32.4 mV
Quantum Yield Not Reported
Photostability Not Reported

Table 2: Properties of Fe₃O₄@PFODBT-COOH red-fluorescent Janus nanoparticles.

Experimental Protocols for Red-Fluorescent Janus Nanoparticles

A general protocol for the synthesis of these nanoparticles involves the encapsulation of iron oxide nanoparticles within a fluorescent semiconducting polymer.

G cluster_synthesis Nanoparticle Synthesis Fe3O4 Iron Oxide Nanoparticles Encapsulation Encapsulation (e.g., nanoprecipitation) Fe3O4->Encapsulation Polymer Fluorescent Semiconducting Polymer (PFODBT-COOH) Polymer->Encapsulation JanusNP Fe3O4@PFODBT-COOH Janus Nanoparticles Encapsulation->JanusNP

Caption: Synthesis workflow for red-fluorescent Janus nanoparticles.

This protocol outlines the steps for labeling cells with red-fluorescent Janus nanoparticles for subsequent fluorescence microscopy.

Materials:

  • Fe₃O₄@PFODBT-COOH Janus nanoparticles

  • Cell culture medium (serum-free for incubation)

  • Phosphate-buffered saline (PBS)

  • Human cervical cancer (HeLa) cells (or other cell line of interest)

  • Confocal microscope

Procedure:

  • Culture HeLa cells to the desired confluency.

  • Incubate the cells with Fe₃O₄@PFODBT-COOH Janus nanoparticles (e.g., at a concentration of 60 µg of Fe/mL) in serum-free culture medium for 4 hours.

  • Wash the cells with PBS three times to remove unbound nanoparticles.

  • Image the labeled cells using a confocal microscope with excitation at or near 540 nm and detection of emission around 680 nm.

Signaling Pathways and Applications

While specific signaling pathways investigated using a "this compound" probe are not documented, the design of Janus nanoparticles allows for their functionalization to target specific cellular components or pathways. For example, antibodies or ligands can be conjugated to the nanoparticle surface to direct them to specific cell surface receptors.

G cluster_targeting Targeted Cell Imaging Workflow JanusNP Red-Fluorescent Janus Nanoparticle Functionalization Surface Functionalization (e.g., antibody conjugation) JanusNP->Functionalization TargetedNP Targeted Janus Nanoparticle Functionalization->TargetedNP Binding Receptor Binding TargetedNP->Binding Cell Target Cell with Specific Receptor Cell->Binding Imaging Fluorescence Microscopy Imaging Binding->Imaging

Caption: Conceptual workflow for targeted cell imaging with functionalized Janus nanoparticles.

The primary application demonstrated for red-fluorescent Janus nanoparticles is in cell tracking and multimodal imaging, combining fluorescence microscopy with other techniques like magnetic particle imaging (MPI).

Conclusion and Future Perspectives

The inquiry into "this compound" reveals a divergence between a sparsely documented historical dye and a promising class of engineered nanoparticles. For researchers in fluorescence microscopy, the future lies not in the revival of an obscure stain but in the continued development and application of multifunctional Janus nanoparticles. The ability to tune their spectral properties, coupled with their capacity for targeted delivery, positions these nanoparticles as powerful tools for advanced cellular imaging and diagnostics. Future work should focus on the comprehensive characterization of new red-fluorescent Janus particles, including the determination of their quantum yields and photostability, to fully realize their potential in quantitative and long-term imaging studies.

References

An In-Depth Technical Guide to the Cellular Interactions of Janus Green B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janus Green B (JGB) is a cationic dye and vital stain renowned for its specific interaction with mitochondria in living cells. This technical guide provides a comprehensive overview of the core mechanisms governing JGB's cellular interactions, with a primary focus on its mitochondrial targeting and subsequent effects. This document details the principles of JGB's mechanism of action, summarizes the available quantitative data, presents detailed experimental protocols, and explores its toxicological profile and interactions beyond the mitochondrion. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development utilizing JGB as a tool for cellular analysis.

Introduction: Unveiling Janus Green B

Initially referred to by the user as "Janus Red B," the pertinent compound for the described cellular interactions is unequivocally Janus Green B (JGB) . While the term "this compound B" exists in some chemical databases, the vast body of scientific literature on vital mitochondrial staining and related cellular effects points to JGB. It is a member of the phenazine dye family and has been a cornerstone in histology and cell biology for over a century for the supravital staining of mitochondria.[1] Its utility stems from its ability to selectively accumulate in and stain mitochondria in living cells, providing a visual marker for their presence, morphology, and, to some extent, their metabolic activity.

Core Interaction: The Mitochondrion as the Primary Target

The most well-characterized interaction of JGB within a cell is with the mitochondria. This specificity is not due to a simple affinity for mitochondrial structures but is rather a dynamic process intrinsically linked to the organelle's primary function: cellular respiration.

Mechanism of Mitochondrial Staining

The selective staining of mitochondria by JGB is an active process dependent on the electrochemical gradient across the inner mitochondrial membrane and the activity of the electron transport chain (ETC). The key steps are as follows:

  • Cellular Uptake: As a lipophilic cation, JGB can permeate the plasma membrane of living cells.

  • Mitochondrial Accumulation: The negative membrane potential across the inner mitochondrial membrane drives the accumulation of the positively charged JGB molecules within the mitochondrial matrix.

  • Oxidation-Reduction Dynamics: The selectivity of JGB as a mitochondrial stain is primarily due to the enzymatic activity of cytochrome c oxidase (Complex IV) of the ETC.[2] This enzyme maintains JGB in its oxidized, blue-green colored state within the mitochondria.[2]

  • Cytoplasmic Reduction: In the cytoplasm, which has a more reducing environment, JGB is converted to its colorless or pink leuco form.[2] This stark color difference between the mitochondria and the rest of the cell allows for the clear visualization of the mitochondrial network.

This oxygen-dependent staining reaction is a hallmark of metabolically active mitochondria.[2] Inhibition of the ETC, for instance by cyanide, can prevent or reverse JGB staining.

Visualization of the Staining Mechanism

The following diagram illustrates the fundamental principle of JGB's interaction with a living cell.

G Mechanism of Janus Green B Mitochondrial Staining cluster_cell Living Cell cluster_mito Mitochondrion ETC Electron Transport Chain (ETC) (Cytochrome c oxidase) JGB_ox JGB (Oxidized) Blue-Green JGB_ox->ETC Maintained in oxidized state JGB_in Janus Green B (JGB) JGB_in->JGB_ox Accumulation (Membrane Potential) JGB_red JGB (Reduced) Colorless/Pink JGB_in->JGB_red Reduction Cytoplasm Cytoplasm (Reducing Environment)

Caption: Mechanism of selective mitochondrial staining by Janus Green B.

Quantitative Data on Cellular Interactions

While JGB is widely used for qualitative visualization, quantitative data on its interactions and effects are less abundant in the literature. The available data primarily relates to its use in toxicity and cell viability assays.

ParameterOrganism/Cell LineValueRemarksReference(s)
LD50 (Oral, Rat) RatN/ANot available in the reviewed safety data sheets.
IC50 Various Cancer Cell LinesNot specifically reported for JGB.JGB is used in cytotoxicity assays, but specific IC50 values are not commonly published. The focus is often on the assay methodology itself.
Mitochondrial Toxicity Isolated Rat Liver MitochondriaParaquat (5 mM) induced toxicity was ameliorated by captopril (0.08 mM) as measured by JGB reduction.JGB reduction is used as an indicator of mitochondrial function.

Note: The lack of standardized quantitative data, such as IC50 values across a range of cell lines, represents a significant gap in the literature. Researchers are encouraged to determine these values empirically for their specific experimental systems.

Beyond the Mitochondrion: Other Cellular Interactions

While the primary interaction of JGB is with mitochondria, some studies suggest potential interactions with other cellular components, although these are less well-characterized.

Interaction with Nucleic Acids

There is evidence that JGB can interact with DNA, and this property has been exploited for the development of in vitro DNA quantification assays. This interaction is reported to cause an increase in DNA damage and cell death, inducing single- and double-strand breaks. However, the precise mechanism of this interaction within a living cell and its biological significance remain to be fully elucidated.

Genotoxicity

The potential for JGB to induce DNA damage suggests a possible genotoxic effect. However, comprehensive genotoxicity studies are not widely available. One safety data sheet indicates that the material has not been found to produce genetic effects, but this is not substantiated with detailed experimental data.

Nuclear and Cytoskeletal Interactions

A study on yeast (Saccharomyces cerevisiae) indicated that resistance to JGB is conferred by nuclear genes, suggesting a potential, albeit indirect, interaction with nuclear functions. There is no direct evidence in the reviewed literature of JGB interacting with cytoskeletal components.

Toxicological Profile

The cytotoxicity of JGB is intrinsically linked to its primary mechanism of action: the inhibition of mitochondrial function.

Mechanism of Toxicity

By interfering with the mitochondrial electron transport chain, JGB can disrupt cellular respiration, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). This can induce oxidative stress, damage cellular components, and ultimately trigger apoptotic or necrotic cell death.

Safety and Handling

JGB is considered a hazardous substance and should be handled with appropriate personal protective equipment, including gloves, eye protection, and a lab coat. It is a powder that can be harmful if inhaled and will stain skin and clothing. For detailed safety information, refer to the manufacturer's safety data sheet (SDS).

Experimental Protocols

The following are detailed methodologies for key experiments involving Janus Green B.

Vital Staining of Mitochondria in Adherent Cells

This protocol is adapted for the visualization of mitochondria in cultured adherent cells.

Materials:

  • Janus Green B powder

  • Sterile phosphate-buffered saline (PBS) or serum-free culture medium

  • Distilled water or ethanol

  • Cells cultured on glass coverslips or in glass-bottom dishes

  • Microscope

Procedure:

  • Prepare a 1% (w/v) JGB stock solution: Dissolve 10 mg of JGB in 1 mL of distilled water or ethanol. Store at 4°C in the dark.

  • Prepare a fresh working solution (e.g., 0.02% w/v): Dilute the stock solution 1:50 in pre-warmed sterile PBS or serum-free culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.

  • Cell Preparation: Grow cells to the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove the culture medium.

  • Staining: Add the JGB working solution to the cells, ensuring the entire surface is covered. Incubate for 5-10 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Imaging: Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.

Workflow Diagram:

G Workflow for Staining Adherent Cells with JGB A Culture Adherent Cells C Wash Cells with PBS A->C B Prepare Fresh JGB Working Solution D Incubate with JGB Solution (5-10 min) B->D C->D E Wash Cells to Remove Excess Stain D->E F Mount and Observe under Microscope E->F

Caption: Experimental workflow for vital mitochondrial staining of adherent cells.

Cytotoxicity Assay Using Janus Green B

This colorimetric assay provides a simple and rapid method for assessing cell viability based on mitochondrial activity.

Materials:

  • Cells cultured in a 96-well plate

  • Janus Green B

  • Phosphate-buffered saline (PBS)

  • Isopropanol-based solubilizing solution (e.g., isopropanol with 4 mM HCl and 0.1% NP-40)

  • Microplate reader

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and treat with the test compound for the desired duration.

  • Preparation for Staining: Wash the cells twice with PBS.

  • JGB Incubation: Incubate the cells with a solution of JGB (concentration to be optimized, e.g., 0.5 mg/ml) at 37°C for a defined period (e.g., 4 hours).

  • Solubilization: Aspirate the JGB solution and add an isopropanol-based solubilizing solution to each well to dissolve the reduced dye.

  • Measurement: Incubate in the dark at room temperature with agitation for 15 minutes and then measure the absorbance at 550 nm (for the reduced form, diethylsafranine) and 595 nm (for the oxidized form). The ratio of 550/595 nm is proportional to the number of viable cells.

Logical Relationship Diagram:

G Logical Relationship in JGB Cytotoxicity Assay A Viable Cells with Active Mitochondria B Reduction of JGB to Diethylsafranine A->B C Increased Absorbance at 550 nm B->C D Higher 550/595 nm Ratio C->D E Indication of Higher Cell Viability D->E

Caption: Relationship between cell viability and the JGB assay principle.

Signaling Pathways: A Note of Clarification

It is crucial to distinguish Janus Green B from the Janus Kinase (JAK) family of enzymes. The similarity in name is purely coincidental. The JAK family (JAK1, JAK2, JAK3, and TYK2) are intracellular, non-receptor tyrosine kinases that are critical components of cytokine signaling pathways, most notably the JAK-STAT pathway, which is integral to immune regulation. There is no scientific evidence to suggest that Janus Green B interacts with or modulates the JAK-STAT signaling pathway or any other recognized signaling cascade.

Conclusion and Future Directions

Janus Green B remains a powerful tool for the qualitative and semi-quantitative assessment of mitochondrial function in living cells. Its mechanism of action, centered on the metabolic activity of the mitochondrial electron transport chain, is well-established. While it has been adapted for use in cytotoxicity assays, there is a notable lack of comprehensive quantitative data regarding its specific IC50 values across diverse cell lines and detailed toxicological profiles. Furthermore, its interactions with cellular components beyond the mitochondria, such as nucleic acids, require more in-depth investigation to fully understand their biological relevance. For researchers in drug development, JGB can be a valuable primary screening tool for assessing compound-induced mitochondrial toxicity. However, any findings should be validated with more quantitative and specific assays, such as those measuring cellular ATP levels, oxygen consumption rates, or specific ETC complex activities. Future research should focus on filling the existing gaps in the quantitative understanding of JGB's cellular interactions to enhance its utility and ensure its appropriate application in modern cell biology and toxicology.

References

Janus Green B in Preliminary Toxicology Screening: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Janus Green B (JGB) in preliminary toxicology screening, with a focus on its use as an indicator of mitochondrial toxicity. JGB is a vital dye that specifically stains mitochondria in living cells, offering a valuable tool for assessing mitochondrial function and integrity.[1][2] Its mechanism of action is intrinsically linked to the electron transport chain, making it a sensitive marker for toxicants that impair mitochondrial respiration.[1][3]

Core Principle: Janus Green B as a Mitochondrial Vital Stain

Janus Green B is a cationic dye that readily permeates the cell membrane of living cells.[1] Its specificity for mitochondria is attributed to the activity of cytochrome c oxidase (Complex IV) within the electron transport chain. This enzyme maintains JGB in its oxidized, blue-green state within the mitochondria. In the cytoplasm, the dye is reduced to a colorless or pink leuco form, leading to the selective visualization of mitochondria as colored organelles against a clear background. This oxygen-dependent staining reaction is a key indicator of metabolically active mitochondria. A disruption in the mitochondrial electron transport chain by a toxic substance will therefore lead to a change in the staining pattern, providing a visual and quantifiable measure of toxicity.

Data Presentation: Quantitative Analysis of Mitochondrial Toxicity

The following table summarizes quantitative data from a study investigating the effect of the herbicide paraquat on rat liver mitochondria, as assessed by JGB. The study also explored the potential protective effects of angiotensin-converting enzyme (ACE) inhibitors.

CompoundConcentration (mM)Effect on Mitochondrial Function (relative to control)Statistical Significance (p-value)
Paraquat5Significantly different<0.05
Captopril0.08Not significantly different>0.05
Lisinopril0.01Not significantly different>0.05
Enalapril0.25Not significantly different>0.05
Paraquat + Captopril5 + 0.08Significantly ameliorates paraquat toxicity<0.05
Paraquat + Lisinopril5 + 0.01No significant change in paraquat toxicity>0.05
Paraquat + Enalapril5 + 0.25No significant change in paraquat toxicity>0.05

Data extracted from a study on paraquat toxicity in isolated rat liver mitochondria. Mitochondrial function was assessed spectroscopically at a wavelength of 607 nm.

Experimental Protocols

Isolation of Rat Liver Mitochondria

This protocol is adapted from a study on paraquat toxicity.

Materials:

  • 0.25 M sucrose solution

  • 0.05 M Tris buffer

  • Centrifuge (refrigerated at 4°C)

Procedure:

  • Excise the rat liver and place it in a beaker containing a cold mixture of 0.25 M sucrose solution and 0.05 M Tris buffer.

  • Mince the liver tissue thoroughly.

  • Homogenize the minced tissue in the sucrose-Tris buffer mixture.

  • Centrifuge the homogenate at 7,000 g for a specified duration at 4°C.

  • The resulting pellet contains the isolated mitochondria.

Vital Staining of Mitochondria with Janus Green B (for microscopy)

This protocol is suitable for both adherent and suspension cells.

Reagent Preparation:

  • Stock Solution (1% w/v): Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or ethanol. Store in a dark container at 4°C.

  • Working Solution (0.02% w/v): Dilute the stock solution 1:50 in sterile Phosphate Buffered Saline (PBS) or serum-free cell culture medium. Prepare this solution fresh before each use.

Protocol for Adherent Cells:

  • Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

  • Remove the culture medium and gently wash the cells twice with pre-warmed PBS.

  • Add the freshly prepared JGB working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope.

Protocol for Suspension Cells:

  • Pellet the cells by centrifugation (e.g., 500 x g for 3 minutes).

  • Resuspend the cell pellet in the JGB working solution.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Pellet the cells again by centrifugation.

  • Resuspend the cell pellet in fresh PBS and repeat the wash step twice.

  • After the final wash, resuspend the cells in a small volume of PBS.

  • Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Colorimetric Assay for Mitochondrial Function and Toxicity

This protocol describes a quantitative method to assess mitochondrial activity by measuring the reduction of JGB.

Materials:

  • Janus Green B solution (e.g., 10 µM)

  • Isolated mitochondria or cell suspension

  • Spectrophotometer or plate reader

Procedure:

  • Incubate the isolated mitochondria or cell suspension with the test compound for the desired period.

  • Add JGB solution to the sample.

  • Incubate for a defined period (e.g., 10 minutes) to allow for JGB reduction.

  • Measure the absorbance at two wavelengths:

    • 595 nm: Corresponds to the oxidized form of JGB (blue-green).

    • 550 nm: Corresponds to the reduced form of JGB, diethylsafranine (pink).

  • The ratio of absorbance at 550 nm to 595 nm is used to quantify the extent of JGB reduction, which reflects mitochondrial activity. A decrease in this ratio in treated cells compared to controls indicates mitochondrial toxicity.

Mandatory Visualizations

Mechanism of Janus Green B in Mitochondria

JGB_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cell Cell Cytoplasm ETC Electron Transport Chain (ETC) ComplexIV Cytochrome c Oxidase (Complex IV) ETC->ComplexIV e- flow JGB_oxidized Janus Green B (Oxidized - Blue/Green) ComplexIV->JGB_oxidized Maintains oxidized state JGB_oxidized->ComplexIV Accepts e- JGB_reduced Diethylsafranine (Reduced - Pink/Colorless) JGB_oxidized->JGB_reduced Reduction JGB_entry JGB enters cell JGB_entry->JGB_oxidized Toxicant Mitochondrial Toxicant Toxicant->ETC Inhibits ETC JGB_Workflow cluster_Preparation Experiment Preparation cluster_Treatment Treatment and Staining cluster_Analysis Data Acquisition and Analysis prep_cells Prepare Cell Culture or Isolate Mitochondria treat_cells Treat Cells/Mitochondria with Test Compound prep_cells->treat_cells prep_toxicant Prepare Test Compound (Toxicant) Dilutions prep_toxicant->treat_cells prep_jgb Prepare Janus Green B Working Solution add_jgb Add Janus Green B and Incubate prep_jgb->add_jgb treat_cells->add_jgb measure_absorbance Measure Absorbance (550 nm & 595 nm) add_jgb->measure_absorbance calculate_ratio Calculate 550/595 nm Absorbance Ratio measure_absorbance->calculate_ratio analyze_data Compare Treated vs. Control Assess Toxicity calculate_ratio->analyze_data

References

Janus Red B (CAS 2636-31-9): A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janus Red B, also known as Janus Green B, is a vital dye with the CAS number 2636-31-9. It is a valuable tool in cellular and molecular biology research, primarily recognized for its ability to selectively stain mitochondria in living cells. This technical guide provides an in-depth overview of the core research applications of this compound B, with a focus on its mechanism of action, experimental protocols, and data interpretation. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound in their studies.

Introduction

This compound B is a cationic dye that exhibits a distinct color change based on the redox state of its environment. This property makes it an excellent probe for studying cellular metabolic activity, particularly within the mitochondria. In its oxidized form, the dye is blue-green, while in its reduced state, it becomes pink or colorless[1][2]. This transition is key to its application in visualizing functional mitochondria.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound B is presented in the table below for easy reference.

PropertyValueReference
CAS Number 2636-31-9N/A
Synonyms Janus Green B, Diazin Green S, Union Green B[1]
Molecular Formula C₃₀H₃₁ClN₆[1]
Molecular Weight 511.06 g/mol [1]
Appearance Greenish-black or black powder
Solubility Soluble in water and ethanol
Absorption Maxima (in 50% Ethanol) 651-666 nm

Core Research Application: Supravital Staining of Mitochondria

The primary and most well-documented application of this compound B is the supravital staining of mitochondria in living cells. This technique allows for the visualization and assessment of mitochondrial activity and integrity.

Principle of Mitochondrial Staining

The selective staining of mitochondria by this compound B is dependent on the high metabolic activity within these organelles. The dye, in its oxidized state, readily penetrates the cell membrane. Inside the cell, most of the dye is reduced to its colorless leuco form by cellular reductants. However, within actively respiring mitochondria, the enzyme cytochrome c oxidase, a key component of the electron transport chain, maintains this compound B in its oxidized, blue-green state. This results in the specific visualization of functional mitochondria against a clear cytoplasm.

Janus_Red_B_Mitochondrial_Staining cluster_cell Living Cell cluster_mito Mitochondrion JGB_out This compound B (Oxidized, Blue-Green) JGB_in This compound B (Oxidized) JGB_out->JGB_in Cellular Uptake Leuco_JGB Leuco-Janus Red B (Reduced, Colorless) JGB_in->Leuco_JGB Cytoplasmic Reduction JGB_mito This compound B (Oxidized, Blue-Green) JGB_in->JGB_mito Mitochondrial Accumulation ETC Electron Transport Chain CCO Cytochrome c Oxidase CCO->JGB_mito Oxidation JGB_mito->JGB_mito Staining_Workflow start Start prep_cells Prepare Cells (Adherent or Suspension) start->prep_cells wash1 Wash with PBS prep_cells->wash1 add_jgb Add this compound B Working Solution wash1->add_jgb incubate Incubate (5-10 min, RT, dark) add_jgb->incubate wash2 Wash with PBS (2-3 times) incubate->wash2 mount Mount and Observe wash2->mount end End mount->end

References

Methodological & Application

Application Notes: Janus Green B Staining for Mitochondrial Activity in Cultured Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus Green B (JGB) is a vital stain used for the specific visualization of mitochondria in living cells.[1][2] Its function is dependent on the metabolic state of the mitochondria, making it a valuable tool for assessing mitochondrial function and overall cell health.[3] JGB is a cationic dye that readily penetrates the plasma membrane of live cells.[1] The specificity of JGB for mitochondria is due to the action of cytochrome c oxidase (Complex IV) within the electron transport chain, which maintains the dye in its oxidized, blue-green state.[1] In the cytoplasm, where there is a lack of this strong oxidizing environment, the dye is reduced to a colorless or pink leuco-compound. Consequently, metabolically active mitochondria appear as distinct blue-green structures against a clear background, observable under a standard light microscope.

These application notes provide a detailed protocol for using Janus Green B to stain mitochondria in cultured mammalian cells, along with a method for quantifying mitochondrial activity and assessing cytotoxicity.

Principle of Staining

The selective staining of mitochondria by Janus Green B is a hallmark of their metabolic activity. The dye acts as a redox indicator for the mitochondrial respiratory chain. In its oxidized form, JGB is blue-green. The cytochrome c oxidase system in the inner mitochondrial membrane of active mitochondria maintains JGB in this oxidized state. In the rest of the cell, the dye is reduced and becomes colorless or pink. Therefore, the intensity of the blue-green stain can serve as a qualitative indicator of mitochondrial health and cellular respiration.

Quantitative Analysis of Mitochondrial Function and Cytotoxicity

Recent methodologies have adapted Janus Green B staining for quantitative analysis of mitochondrial function and cytotoxicity in a microplate format. This colorimetric assay is based on the reduction of the blue-green JGB by mitochondrial dehydrogenases to a pink-colored diethylsafranine, which has a maximum absorbance at 550 nm. By measuring the change in absorbance, one can quantify mitochondrial activity. A decrease in this conversion can indicate mitochondrial dysfunction or cytotoxicity. This method offers a simple and time-efficient alternative to other cytotoxicity assays like the MTT assay, as it does not require a solubilization step.

The following table summarizes expected results from a colorimetric JGB-based assay under different conditions.

ConditionTreatmentExpected Mitochondrial ActivityExpected A550/A595 RatioInterpretation
Control Untreated CellsNormalBaselineHealthy, respiring mitochondria.
Stimulation Mitochondrial Substrates (e.g., glutamate, malate)IncreasedIncreasedEnhanced mitochondrial respiration.
Inhibition Mitochondrial Toxin (e.g., Paraquat)DecreasedDecreasedImpaired mitochondrial function and potential cytotoxicity.
Cytotoxicity Cytotoxic CompoundSeverely DecreasedSignificantly DecreasedWidespread cell death and loss of mitochondrial activity.

Experimental Protocols

Materials
  • Janus Green B powder (certified by the Biological Stain Commission)

  • Cultured mammalian cells (adherent or suspension)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile and pre-warmed to 37°C

  • Distilled water or absolute ethanol

  • Microscope slides and coverslips or glass-bottom imaging dishes

  • Light microscope

  • For quantitative assay: 96-well plates and a microplate reader

Reagent Preparation
  • 1% (w/v) Janus Green B Stock Solution: Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or absolute ethanol. Store this solution in a dark container at 4°C.

  • 0.02% (w/v) Janus Green B Working Solution: Prepare this solution fresh before each use. Dilute the 1% stock solution 1:50 in sterile PBS or serum-free cell culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.

Protocol 1: Vital Staining of Mitochondria in Adherent Mammalian Cells
  • Cell Seeding: Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency (typically 60-80%).

  • Washing: Carefully aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.

  • Staining: Add the freshly prepared 0.02% Janus Green B working solution to the cells, ensuring the entire surface of the cells is covered.

  • Incubation: Incubate the cells for 5-10 minutes at room temperature or 37°C, protected from light.

  • Final Washes: Remove the staining solution and wash the cells 2-3 times with PBS to remove any excess stain.

  • Imaging: Mount the coverslip on a microscope slide with a drop of fresh PBS or culture medium. Observe the cells immediately under a brightfield light microscope. Mitochondria will appear as small, blue-green, rod-shaped or granular structures within the cytoplasm.

Protocol 2: Vital Staining of Mitochondria in Suspension Mammalian Cells
  • Cell Harvesting: Collect the cell suspension and pellet the cells by centrifugation (e.g., 500 x g for 3 minutes).

  • Washing: Discard the supernatant and gently resuspend the cell pellet in pre-warmed PBS. Repeat the centrifugation and resuspension for a total of two washes.

  • Staining: Resuspend the cell pellet in the 0.02% Janus Green B working solution.

  • Incubation: Incubate for 5-10 minutes at room temperature, protected from light.

  • Final Washes: Pellet the cells by centrifugation, discard the supernatant, and resuspend the pellet in fresh PBS. Repeat this wash step twice to remove excess stain.

  • Imaging: After the final wash, resuspend the cells in a small volume of PBS. Place a drop of the cell suspension onto a microscope slide, cover with a coverslip, and observe immediately under a light microscope.

Protocol 3: Quantitative Cytotoxicity Assay using Janus Green B

This protocol is adapted for a 96-well plate format and is suitable for assessing the effects of compounds on mitochondrial function and cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Staining: After incubation, remove the culture medium containing the test compound. Add the 0.02% Janus Green B working solution to each well and incubate for 10 minutes at 37°C.

  • Measurement: Measure the absorbance of the wells at both 550 nm (for diethylsafranine) and 595 nm (for oxidized Janus Green B) using a microplate reader.

  • Data Analysis: Calculate the ratio of the absorbance at 550 nm to 595 nm. A decrease in this ratio in treated cells compared to control cells indicates mitochondrial dysfunction and potential cytotoxicity.

Alternatively, for a cell normalization or endpoint cytotoxicity assay:

  • After staining as above, wash the plate 5 times with deionized water to remove excess dye.

  • Add 50 µL of 0.5 M HCl to each well and incubate for 10 minutes with shaking to elute the dye from the cells.

  • Measure the optical density at 610 nm using a microplate reader. A decrease in absorbance correlates with a lower cell number, indicating cytotoxicity.

Visualizations

G Mechanism of Janus Green B Mitochondrial Staining cluster_cell Mammalian Cell JGB_out Janus Green B (JGB) (Oxidized, Blue-Green) Cell_Membrane Cell Membrane JGB_out->Cell_Membrane Enters Cell JGB_in JGB in Cytoplasm (Reduced, Colorless/Pink) Cell_Membrane->JGB_in Mitochondrion Mitochondrion JGB_in->Mitochondrion Uptake by Active Mitochondria JGB_mito JGB in Mitochondrion (Oxidized, Blue-Green) ETC Electron Transport Chain (Cytochrome c Oxidase) Mitochondrion->JGB_mito Maintained in Oxidized State

Caption: Mechanism of selective mitochondrial staining by Janus Green B.

G Experimental Workflow for JGB Staining of Adherent Cells start Start seed_cells 1. Seed Adherent Cells on Coverslip/Dish start->seed_cells wash1 2. Wash with Pre-warmed PBS (x2) seed_cells->wash1 add_stain 3. Add 0.02% JGB Working Solution wash1->add_stain incubate 4. Incubate 5-10 min (Protect from Light) add_stain->incubate wash2 5. Wash with PBS (x2-3) incubate->wash2 image 6. Image with Brightfield Microscope wash2->image end End image->end

Caption: Experimental workflow for vital staining of mitochondria with Janus Green B.

References

Preparation of Janus Red B Stock and Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Janus Red B is commonly understood in histological and cytological contexts as a component of the Neutral Red-Janus Green B staining method. This combined staining protocol is utilized for the supravital staining of cells, particularly leukocytes, allowing for the differentiation of various cytoplasmic structures. While "this compound B" is not a standard standalone reagent name, it invariably refers to the application of Neutral Red in conjunction with Janus Green B. These application notes provide detailed protocols for the preparation of stock and working solutions for this dual staining technique, tailored for researchers, scientists, and professionals in drug development.

Application Notes

The Neutral Red-Janus Green B stain is a vital stain, meaning it is applied to living cells. Janus Green B acts as a specific stain for mitochondria, which appear green, while Neutral Red accumulates in lysosomes and other acidic organelles, staining them red. This differential staining is invaluable for observing cellular processes and assessing cell viability and metabolic activity.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier Examples
Neutral Red (C.I. 50040)Certified for microscopySigma-Aldrich, Biognost
Janus Green BCertified for microscopySigma-Aldrich, MedchemExpress
Sodium Chloride (NaCl)Analytical GradeFisher Scientific, Sigma-Aldrich
Distilled or Deionized WaterHigh-purity---
Ethanol (99.9%)Analytical Grade---
Dimethyl Sulfoxide (DMSO)Molecular Biology GradeMedKoo Biosciences
Filtration Units0.22 µm or 0.45 µm---
GlasswareVolumetric flasks, beakers, graduated cylinders---
Magnetic Stirrer and Stir Bars------
Personal Protective EquipmentLab coat, gloves, safety glasses---
Preparation of Stock Solutions

Protocol 1: Aqueous Neutral Red Stock Solution [1][2]

  • Preparation of Solution A: Dissolve 0.5 g of Neutral Red powder in 50 mL of distilled or deionized water.

  • Preparation of Solution B: Dissolve 0.45 g of Sodium Chloride in 10 mL of distilled or deionized water.

  • Mixing: Combine Solution A and Solution B.

  • Filtration: Filter the resulting solution to remove any particulate matter.

Protocol 2: Aqueous Janus Green B Stock Solution [1][2]

  • Dissolution: Dissolve 0.25 g of Janus Green B powder in 25 mL of distilled or deionized water.

  • Filtration: Filter the solution to ensure it is free of particulates.

Protocol 3: Ethanolic Janus Green B Stock Solution [3]

  • Dissolution: Dissolve 1 g of Janus Green B in 100 mL of 99.9% ethanol.

  • Warming: Gently preheat the solution to 40°C to aid dissolution.

Protocol 4: DMSO Stock Solution

  • Dissolution: this compound B (likely referring to the cationic component) is soluble in DMSO. Specific concentrations for stock solutions should be determined based on experimental needs.

G cluster_NR Neutral Red Stock Solution cluster_JGB Janus Green B Stock Solution NR_powder 0.5 g Neutral Red Powder mix_NR Mix Solutions A and B NR_powder->mix_NR NR_water 50 mL Distilled Water NR_water->mix_NR NaCl_powder 0.45 g NaCl NaCl_powder->mix_NR NaCl_water 10 mL Distilled Water NaCl_water->mix_NR filter_NR Filter Solution mix_NR->filter_NR JGB_powder 0.25 g Janus Green B Powder dissolve_JGB Dissolve JGB_powder->dissolve_JGB JGB_water 25 mL Distilled Water JGB_water->dissolve_JGB filter_JGB Filter Solution dissolve_JGB->filter_JGB

Workflow for preparing aqueous stock solutions.

Preparation of Working Solution

Neutral Red-Janus Green B Staining Solution

  • Mixing: Combine 25 mL of the prepared Neutral Red stock solution with 25 mL of the Janus Green B stock solution.

  • Filtration: It is recommended to filter the freshly prepared working solution before use.

G NR_stock Neutral Red Stock Solution mix_working Mix Equal Volumes NR_stock->mix_working JGB_stock Janus Green B Stock Solution JGB_stock->mix_working filter_working Filter (Recommended) mix_working->filter_working working_solution Final Working Solution filter_working->working_solution

Preparation of the final working solution.

Quantitative Data Summary

Stock and Working Solution Parameters
SolutionComponentAmountSolventVolumeFinal Concentration
Neutral Red Stock Neutral Red0.5 gDistilled Water50 mL1% (w/v)
Sodium Chloride0.45 gDistilled Water10 mL4.5% (w/v)
Janus Green B Stock (Aqueous) Janus Green B0.25 gDistilled Water25 mL1% (w/v)
Janus Green B Stock (Ethanolic) Janus Green B1 g99.9% Ethanol100 mL1% (w/v)
Working Solution Neutral Red Stock25 mL---50 mL0.5% (w/v) Neutral Red
Janus Green B Stock25 mL---0.5% (w/v) Janus Green B
Storage and Stability
ReagentFormStorage TemperatureDurationConditions
Neutral RedPowder15°C to 25°CSee expiry dateTightly closed, dry, away from direct sunlight
This compound BPowder0-4°C (short term) or -20°C (long term)Days to weeks (0-4°C) or months to years (-20°C)Dry, dark
Janus Green B StockSolution in DMSO-20°C or -80°C1 month (-20°C) or 6 months (-80°C)Sealed, away from moisture and light

Supravital Staining of Leukocytes Protocol

  • Slide Preparation: Place 2 µL of the Neutral Red-Janus Green B working solution onto a clean glass slide.

  • Sample Addition: Add 10 µL of fresh capillary blood to the drop of staining solution and mix gently.

  • Incubation: Cover with a coverslip and allow to incubate for a few minutes.

  • Microscopy: Observe under a microscope.

Expected Results:

  • Basophil granules: Dark fire brick red

  • Eosinophil granules: Yellow or light orange

  • Neutrophil granules: Light pink

  • Monocyte vacuoles: Light orange

  • Mitochondria: Green

G start Start add_stain Add 2 µL working solution to slide start->add_stain add_blood Add 10 µL blood and mix add_stain->add_blood incubate Cover and incubate add_blood->incubate observe Microscopic Observation incubate->observe end End observe->end

Experimental workflow for leukocyte staining.

Safety Precautions

  • Always handle chemical powders in a well-ventilated area or under a fume hood to avoid inhalation of dust.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store all chemicals in tightly sealed containers in a cool, dry place away from incompatible materials.

  • Consult the Safety Data Sheet (SDS) for each chemical for comprehensive safety information.

References

Application Notes: Live-Cell Imaging with Red Vital Stains

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Janus Red" is not commonly used in scientific literature for a specific vital stain. It is possible this is a misnomer for "Janus Green," a stain for mitochondria, or refers to another red vital stain. These application notes will focus on Neutral Red , a widely used red vital stain for live-cell imaging of lysosomes and assessing cell viability.

Introduction to Neutral Red Vital Staining

Neutral Red (also known as Toluylene Red) is a eurhodin dye that functions as a vital stain, primarily accumulating in the lysosomes of healthy, viable cells.[1][2][3] Its utility in live-cell imaging stems from its ability to passively cross the cell membrane in its uncharged state. Once inside the cell, the acidic environment of the lysosomes (pH 4.5-5.0) causes the dye to become protonated and charged, effectively trapping it within these organelles.[4][5] This accumulation is dependent on the maintenance of a pH gradient, which requires ATP, and thus is a characteristic of viable cells. Consequently, Neutral Red is a powerful tool for visualizing lysosomal morphology and trafficking, as well as for quantifying cell viability and cytotoxicity.

Key Applications

  • Live-Cell Imaging of Lysosomes: Visualize the distribution, morphology, and dynamics of lysosomes in real-time.

  • Cell Viability and Cytotoxicity Assays: Quantify the number of viable cells in a culture, as the uptake of Neutral Red is proportional to the number of healthy cells. This is widely used in toxicology and drug discovery.

  • Studying Endocytosis and Lysosomal Trafficking: Monitor the process of endocytosis and the subsequent fusion of endosomes with lysosomes.

  • Assessment of Autophagy: Changes in lysosomal compartments during autophagy can be observed.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for using Neutral Red in live-cell imaging and viability assays.

ParameterValueReference(s)
Excitation Wavelength ~530 nm
Emission Wavelength ~645 nm
Optimal pH for Uptake Physiological pH (e.g., 7.4)
pH Indicator Range Red (acidic) to Yellow (alkaline)
Molar Absorptivity Varies with pH
Quantum Yield Moderate
ParameterValueReference(s)
Typical Staining Concentration 1:100 dilution of a 3 mg/mL stock solution
Incubation Time for Imaging 2-10 minutes at room temperature
Incubation Time for Viability Assay 1-2 hours (up to 4 hours) at 37°C
Cell Seeding Density (96-well plate) 5,000 - 20,000 cells/well
Absorbance Reading (Viability Assay) 540 nm

Experimental Protocols

Protocol 1: Live-Cell Imaging of Lysosomes with Neutral Red

This protocol describes the staining of live cells for the visualization of lysosomes using fluorescence microscopy.

Materials:

  • Neutral Red Staining Solution (e.g., 0.2 g/L)

  • Phosphate-Buffered Saline (PBS) or other appropriate wash buffer

  • Live cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Grow cells to the desired confluency on a suitable imaging vessel.

  • Remove the cell culture medium.

  • Gently wash the cells once with PBS.

  • Add the Neutral Red Staining Solution to the cells and incubate for 2-10 minutes at room temperature. The optimal incubation time may vary depending on the cell line and should be determined empirically.

  • Remove the staining solution and wash the cells twice with PBS for 2 minutes each.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Immediately proceed to image the cells using a fluorescence microscope. Lysosomes will appear as red fluorescent puncta within the cytoplasm.

Protocol 2: Cell Viability/Cytotoxicity Assay Using Neutral Red

This protocol provides a method for quantifying cell viability by measuring the amount of Neutral Red taken up by lysosomes.

Materials:

  • Cells cultured in a 96-well plate

  • Neutral Red solution (e.g., 0.33% in DPBS)

  • Cell culture medium

  • Neutral Red Assay Fixative (e.g., 0.1% CaCl2 in 0.5% Formaldehyde)

  • Neutral Red Assay Solubilization Solution (e.g., 1% Acetic acid in 50% Ethanol)

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200 µL of culture medium and incubate overnight.

  • If assessing cytotoxicity, treat the cells with the test compound for the desired duration.

  • Add Neutral Red solution to each well to a final concentration recommended by the manufacturer (e.g., by adding a volume equal to 10% of the culture medium volume).

  • Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

  • Carefully remove the medium and quickly rinse the cells with the Neutral Red Assay Fixative.

  • Remove the fixative and add a volume of Neutral Red Assay Solubilization Solution equal to the original culture volume to each well.

  • Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye.

  • Measure the absorbance of each well at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

experimental_workflow Experimental Workflow: Neutral Red Staining cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis cell_culture Culture cells on coverslip or 96-well plate treatment Treat with compound (for cytotoxicity assay) cell_culture->treatment Optional wash1 Wash with PBS cell_culture->wash1 treatment->wash1 add_nr Incubate with Neutral Red Solution wash1->add_nr wash2 Wash to remove excess dye add_nr->wash2 imaging Live-cell imaging (Fluorescence Microscopy) wash2->imaging fixation Fix cells (for viability assay) wash2->fixation solubilization Solubilize dye fixation->solubilization readout Measure Absorbance at 540 nm solubilization->readout

Experimental workflow for Neutral Red staining.

signaling_pathway Cellular Uptake and Lysosomal Sequestration of Neutral Red cluster_cell Live Cell cluster_dead_cell Non-Viable Cell extracellular Extracellular Space (pH ~7.4) nr_neutral Neutral Red (Uncharged) cytoplasm Cytoplasm (pH ~7.2) nr_charged Neutral Red (Protonated/Charged) cytoplasm->nr_charged Protonation lysosome Lysosome (pH ~4.5-5.0) nr_neutral->cytoplasm Passive Diffusion nr_charged->lysosome Trapped atp ATP-dependent Proton Pump atp->lysosome H+ influx dead_cell Compromised Membrane No pH gradient no_uptake No Dye Accumulation

Mechanism of Neutral Red uptake in live cells.

References

Application Notes and Protocols: Supravital Staining of Blood Cells with a Janus Red-Based Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supravital staining is a microscopic technique used to examine living cells that have been removed from an organism.[1] Unlike vital staining, which occurs within a living organism, supravital staining allows for the observation of cellular processes in vitro without the need for fixation, thus preserving the physiological state of the cells.[1][2] This method is particularly valuable in hematology for the differentiation and enumeration of various blood cell types, most notably reticulocytes, and for assessing mitochondrial function.[1]

Janus Green B (JGB), historically referred to as Janus Red, is a key component in many supravital staining protocols due to its specific affinity for mitochondria.[3] This डाई, a member of the phenazine group, acts as a redox indicator, providing insights into the metabolic activity of the cell. When combined with other dyes like Neutral Red, a more comprehensive cytological analysis can be achieved, allowing for the simultaneous visualization of mitochondria and other cellular structures such as leucocyte granules.

These application notes provide detailed protocols for the use of a this compound-based dye (Janus Green B) for the supravital staining of blood cells, guidance on data interpretation, and troubleshooting common issues.

Principle of Staining

The selective staining of mitochondria by Janus Green B is dependent on the cell's respiratory state. As a cationic dye, JGB penetrates the cell and mitochondrial membranes. Within the mitochondria, the enzyme cytochrome c oxidase, a key component of the electron transport chain, maintains JGB in its oxidized, colored (bluish-green) state. In the cytoplasm, other enzymes reduce JGB to a colorless or pink leuco form. This differential reduction results in the specific visualization of metabolically active mitochondria as distinct colored organelles against a pale background.

Neutral Red, a eurhodin dye, is often used as a counterstain. It penetrates the cell membrane and accumulates in lysosomes and other acidic organelles, staining them red. This allows for the differentiation of various granules within leukocytes.

Data Presentation

The following tables summarize key quantitative data for the preparation and application of this compound-based supravital stains.

Table 1: Reagent Preparation

ReagentComponentConcentration/AmountSolventVolume
Janus Green B Stock Solution Janus Green B Powder0.4% (w/v)Neutral Absolute AlcoholAs needed
Neutral Red Stock Solution Neutral Red Chloride Powder0.25% (w/v)Neutral Absolute AlcoholAs needed
Working Staining Solution Janus Green B Stock Solution0.07 mlNeutral Absolute Alcohol10 ml
Neutral Red Stock Solution5 ml

Note: Stock solutions are generally stable, but the combined working solution should be prepared fresh as it can deteriorate within a few hours.

Table 2: Staining Parameters

ParameterValueNotes
Blood to Stain Ratio 10 µl Blood : 2 µl Staining SolutionCan be adjusted for cell density (e.g., in leukemia).
Incubation Time Immediate to 2 hoursFor observation of dynamic processes.
Microscopy Light microscopy with oil immersion (>40x)Recommended for detailed morphological assessment.

Table 3: Expected Staining Results

Cellular ComponentStaining DyeObserved Color
Mitochondria Janus Green BSmall blue or blue-green dots/rods.
Basophilic Granules Neutral RedBrilliant scarlet/Brick red.
Eosinophilic Granules Neutral RedYellow to light orange.
Neutrophilic Granules Neutral RedSalmon color/Light pink.
Nuclei -Unstained.

Experimental Protocols

Protocol 1: Preparation of Staining Solutions

Materials:

  • Janus Green B powder

  • Neutral Red Chloride powder

  • Neutral Absolute Alcohol

  • Distilled water

  • Glass vials or bottles

  • Filter paper

Procedure for Stock Solutions:

  • Janus Green B Stock Solution (0.4%): Dissolve 0.4 g of Janus Green B powder in 100 ml of neutral absolute alcohol.

  • Neutral Red Stock Solution (0.25%): Dissolve 0.25 g of Neutral Red Chloride powder in 100 ml of neutral absolute alcohol.

  • Filter both stock solutions and store in tightly capped, dark bottles.

Procedure for Working Solution:

  • To prepare approximately 10 ml of working solution, mix 0.07 ml of the Janus Green B stock solution and 5 ml of the Neutral Red stock solution in 10 ml of neutral absolute alcohol.

  • This working solution should be prepared fresh before use.

Protocol 2: Supravital Staining of a Peripheral Blood Smear

Materials:

  • Fresh whole blood (capillary or anticoagulated)

  • Microscope slides and coverslips (scrupulously clean)

  • Working staining solution

  • Soft paraffin wax

  • Microscope with oil immersion objective

Procedure:

  • Apply 2 µl of the working staining solution to a clean microscope slide and allow it to air dry, creating a thin film of the dye.

  • Place a small drop (approximately 10 µl) of fresh blood onto the dried stain.

  • Gently place a coverslip over the blood drop, allowing the blood to spread evenly without air bubbles.

  • Seal the edges of the coverslip with soft paraffin wax to prevent drying and movement.

  • Examine the slide immediately under the microscope, starting with lower power and moving to oil immersion for detailed observation.

  • The slide can be re-examined at intervals, for up to 2 hours, to observe any changes in staining or cell motility.

Mandatory Visualizations

Signaling Pathway of Janus Green B in Mitochondria

Janus_Green_B_Pathway cluster_cell Living Cell cluster_mito Mitochondrion JGB_out Janus Green B (JGB) (Oxidized, Blue-Green) JGB_in JGB (Oxidized) Maintained Blue-Green JGB_out->JGB_in Enters Mitochondrion Cytoplasm Cytoplasm JGB_out->Cytoplasm Enters Cytoplasm ETC Electron Transport Chain CytC_ox Cytochrome c Oxidase (Complex IV) ETC->CytC_ox e- flow CytC_ox->JGB_in Maintains Oxidized State Reductases Cytoplasmic Reductases Cytoplasm->Reductases JGB_reduced Leuco-JGB (Reduced, Colorless/Pink) Reductases->JGB_reduced Reduces JGB

Caption: Mechanism of selective mitochondrial staining by Janus Green B.

Experimental Workflow for Supravital Staining

Staining_Workflow start Start prep_stain Prepare Fresh Working Stain Solution start->prep_stain prep_slide Apply Stain to Clean Microscope Slide prep_stain->prep_slide air_dry Air Dry Stain to Form a Film prep_slide->air_dry add_blood Add a Drop of Fresh Blood air_dry->add_blood coverslip Apply Coverslip add_blood->coverslip seal Seal Edges with Paraffin Wax coverslip->seal observe Microscopic Examination (Oil Immersion) seal->observe end End observe->end

Caption: Experimental workflow for supravital staining of blood cells.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or weak staining of mitochondria - Low mitochondrial activity.- Incorrect stain preparation.- Stain solution is old.- Use fresh, metabolically active cells.- Verify concentrations and preparation of staining solutions.- Prepare fresh working staining solution for each experiment.
Uniform, dark staining of the entire cell - Cell death.- Excessive stain concentration.- Handle cells gently to maintain viability.- Use a lower concentration of the working solution or reduce incubation time.
Precipitate or crystals on the slide - Stain solution not properly filtered.- Stain has dried out on the slide before adding blood.- Filter all staining solutions before use.- Ensure the blood drop is added to the dried stain film promptly.
Cells are clumped together - Blood sample was not fresh.- Improper slide preparation.- Use fresh blood.- Ensure the blood spreads evenly under the coverslip.
Rapid fading of the stain - Photobleaching from excessive light exposure.- Minimize exposure of the slide to the microscope light source.

Concluding Remarks

Supravital staining with a this compound-based dye is a powerful and accessible method for the real-time visualization of mitochondrial activity and cellular morphology in blood cells. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this technique. Adherence to proper slide preparation, the use of fresh reagents, and careful microscopic observation are critical for obtaining reliable and reproducible results. This technique remains a valuable tool in hematological research and diagnostics, offering insights into cellular health and function that complement modern automated analyses.

References

Application Notes and Protocols for Janus Green B and Neutral Red Co-Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the supravital co-staining technique using Janus Green B and Neutral Red. This method is a valuable tool for the simultaneous visualization of specific cellular components in living cells, aiding in the assessment of cell viability, metabolic activity, and morphology. Janus Green B selectively stains mitochondria, appearing blue-green in the presence of oxygen, while Neutral Red accumulates in lysosomes, staining them red.[1][2][3] This differential staining allows for the clear distinction of these organelles and can be indicative of the overall health and functional status of the cells under investigation.

It is important to clarify that while the term "Janus Red" exists as a distinct chemical compound (CAS #2636-31-9), it is not typically used in conjunction with Janus Green B for co-staining protocols.[4][5] The established and widely utilized co-staining partner for Janus Green B is Neutral Red (C.I. 50040). This protocol will, therefore, focus on the well-documented Janus Green B and Neutral Red co-staining method.

Principle of Staining

Janus Green B: This basic dye is a vital stain that specifically targets mitochondria. Its staining capability is dependent on the mitochondrial respiratory chain. In metabolically active mitochondria, the cytochrome oxidase system maintains Janus Green B in its oxidized, blue-green state. In the cytoplasm, where the reductive potential is higher, the dye is reduced to a colorless or pink form. This mechanism allows for the selective visualization of functional mitochondria.

Neutral Red: This eurhodin dye is another vital stain that acts as a pH indicator, turning red in acidic environments. It readily penetrates cell membranes and accumulates in the acidic environment of lysosomes. This property allows for the specific staining of these organelles.

Data Presentation

Table 1: Properties of Janus Green B and Neutral Red

PropertyJanus Green BNeutral Red
Target Organelle MitochondriaLysosomes
Color in Stained Organelle Blue-greenRed
Staining Mechanism Oxidation by cytochrome oxidase systemAccumulation in acidic environment
Common Applications Assessment of mitochondrial activity, supravital staining of blood cellsAssessment of cell viability, lysosomal activity, supravital staining of blood cells
Chemical Identifier C.I. 11050C.I. 50040

Experimental Protocols

Protocol 1: Supravital Staining of Blood Cells

This protocol is adapted for the staining of fresh blood smears.

Materials:

  • Janus Green B powder

  • Neutral Red powder

  • Absolute ethanol (acid-free)

  • Sodium chloride (NaCl)

  • Distilled water

  • Microscope slides and coverslips

  • Micropipettes

  • Soft paraffin wax

Reagent Preparation:

  • Janus Green B Stock Solution (0.4% in absolute ethanol): Dissolve 0.4 g of Janus Green B in 100 ml of neutral absolute alcohol.

  • Neutral Red Stock Solution (0.25% in absolute ethanol): Dissolve 0.25 g of Neutral Red in 100 ml of neutral absolute alcohol.

  • Working Staining Solution: This solution should be prepared fresh. Mix the following components:

    • Janus Green B Stock Solution: 0.07 ml

    • Neutral Red Stock Solution: 0.5 ml

    • Absolute alcohol, neutral: 10 ml

    • Alternatively, a working solution can be prepared by mixing 25 ml of a prepared Neutral Red solution with 0.25 ml of a Janus Green B solution. The concentrations of these initial solutions can vary, so optimization is recommended.

Staining Procedure:

  • Flood clean, dry microscope slides with the working staining solution.

  • Drain the excess solution and allow the slides to air dry completely, leaving a thin film of the stains.

  • Place a small drop of fresh blood onto the prepared slide.

  • Carefully place a clean coverslip over the blood drop, allowing it to spread evenly.

  • Seal the edges of the coverslip with soft paraffin wax to prevent drying.

  • Examine the slide under a microscope immediately and after a period of incubation (e.g., 2 hours) to observe changes.

Expected Results:

  • Mitochondria: Small blue dots or rods.

  • Basophilic granules: Brilliant scarlet.

  • Eosinophilic granules: Yellow to light orange.

  • Neutrophilic granules: Salmon color.

  • Nuclei: Unstained.

Protocol 2: Staining of Adherent Cells in Culture

This protocol is a general guideline for staining adherent cells. Optimization of dye concentrations and incubation times may be necessary depending on the cell type.

Materials:

  • Janus Green B

  • Neutral Red

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Cell culture plates or coverslips with adherent cells

  • Microscope

Reagent Preparation:

  • Janus Green B Working Solution (e.g., 0.01% in PBS): Prepare a fresh solution from a stock.

  • Neutral Red Working Solution (e.g., 0.01% in PBS): Prepare a fresh solution from a stock.

  • Co-staining Solution: Mix the Janus Green B and Neutral Red working solutions. The final concentration of each dye may need to be optimized.

Staining Procedure:

  • Wash the adherent cells twice with pre-warmed PBS or serum-free culture medium.

  • Add the co-staining solution to the cells, ensuring the entire surface is covered.

  • Incubate for 15-30 minutes at 37°C.

  • Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Add fresh PBS or culture medium to the cells.

  • Observe the stained cells under a microscope.

Visualizations

Experimental_Workflow Experimental Workflow for Supravital Co-staining prep Prepare Staining Solution (Janus Green B & Neutral Red) slide_prep Coat Microscope Slide with Staining Solution prep->slide_prep sample Add Fresh Cell Sample (e.g., Blood) slide_prep->sample cover Apply Coverslip and Seal sample->cover observe Microscopic Observation cover->observe

Caption: Workflow for supravital staining.

Staining_Mechanism Cellular Staining Mechanisms cluster_cell Living Cell cluster_mito Mitochondrion cluster_lyso Lysosome (Acidic pH) JGB_ox Janus Green B (Oxidized - Blue/Green) JGB_red Janus Green B (Reduced - Colorless) JGB_ox->JGB_red Reduced in Cytoplasm ETC Cytochrome Oxidase (Electron Transport Chain) JGB_ox->ETC Maintained by NR Neutral Red (Accumulated - Red) JGB Janus Green B JGB->JGB_ox Enters Cell NR_ext Neutral Red NR_ext->NR Enters Cell & Trapped in Acidic pH

Caption: Mechanisms of Janus Green B and Neutral Red staining.

References

Application Notes and Protocols: Janus Red B Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus Red B (commonly known as Janus Green B or JG-B) cell viability assay is a colorimetric method used to determine the number of viable cells in a population. This assay is predicated on the principle that in living, metabolically active cells, mitochondrial dehydrogenases reduce the Janus Green B dye.[1][2] This reduction results in a measurable color change, which is directly proportional to the number of viable cells. Specifically, the blue-green Janus Green B, with an absorption maximum around 595-610 nm, is reductively cleaved to the pink-colored diethyl safranin, which has an absorption maximum at approximately 550 nm.[1][2] This assay provides a simple, rapid, and cost-effective method for assessing cell viability and cytotoxicity, making it a valuable tool in drug discovery and toxicology studies.[1]

Principle of the Assay

The cell-permeable Janus Green B dye is a lipophilic cationic dye that is selectively taken up by mitochondria in viable cells due to their negative mitochondrial membrane potential. Within the mitochondria, oxidoreductases of the electron transport chain (ETC) reduce JG-B. This reduction leads to the formation of diethyl safranin, a pink, water-soluble compound. The amount of diethyl safranin produced, and therefore the intensity of the pink color, is proportional to the number of metabolically active, viable cells. The viability of the cells can be quantified by measuring the absorbance of the solution.

Materials and Reagents

  • Janus Green B (JG-B) powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • Adherent cells of interest

  • Test compounds for cytotoxicity testing

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 550 nm and 595 nm

  • CO2 incubator (37°C, 5% CO2)

Reagent Preparation
  • Janus Green B Stock Solution (1 mg/mL): Dissolve 10 mg of Janus Green B powder in 10 mL of sterile PBS. Mix thoroughly and filter-sterilize. Store at 4°C in the dark.

  • Janus Green B Working Solution (10 µM): Prepare fresh before use by diluting the stock solution in complete cell culture medium to a final concentration of 10 µM.

Experimental Protocol: Adherent Cells

This protocol is optimized for a 96-well plate format.

  • Cell Seeding:

    • Trypsinize and count the adherent cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment with Test Compounds:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound to the experimental wells.

    • Include vehicle-only controls and untreated controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Janus Green B Incubation:

    • Following the treatment period, carefully aspirate the medium from each well.

    • Wash the cells once with 100 µL of sterile PBS.

    • Add 100 µL of the freshly prepared 10 µM Janus Green B working solution to each well.

    • Incubate the plate for 10-30 minutes at 37°C in the dark.

  • Absorbance Measurement:

    • After incubation, measure the absorbance at 550 nm and 595 nm using a microplate reader.

    • The ratio of absorbance at 550 nm to 595 nm is used to determine the amount of reduced Janus Green B.

Data Presentation and Analysis

Calculation of Cell Viability:

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = [(Absorbance Ratio of Treated Cells) / (Absorbance Ratio of Untreated Control Cells)] x 100

Where the Absorbance Ratio = Absorbance at 550 nm / Absorbance at 595 nm.

Quantitative Data Summary

The following tables provide representative data from a this compound B cell viability assay.

Table 1: Correlation of Cell Number with Absorbance Ratio

Cell Number per WellAbsorbance at 550 nmAbsorbance at 595 nmAbsorbance Ratio (550/595)
00.0520.3500.149
5,0000.1250.3200.391
10,0000.2100.2950.712
20,0000.3850.2501.540
40,0000.6800.2003.400

Table 2: Cytotoxicity of Compound X on MCF-7 Cells after 48h Treatment

Concentration of Compound X (µM)Absorbance Ratio (550/595)% Cell Viability
0 (Control)1.650100
11.48590
51.15570
100.82550
250.49530
500.16510

Troubleshooting

ProblemPossible CauseSolution
High background in no-cell control wells Contamination of media or reagents.Use fresh, sterile reagents. Ensure aseptic technique.
Low signal or poor sensitivity Insufficient incubation time with JG-B. Low cell number.Optimize incubation time (10-30 minutes). Increase the number of cells seeded.
High variability between replicate wells Uneven cell seeding. Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate.
Inconsistent results Fluctuation in incubation temperature. Light exposure to JG-B.Maintain a constant temperature during incubation. Protect the JG-B solution and the plate from light.

Mandatory Visualizations

G Experimental Workflow for this compound B Cell Viability Assay cluster_0 Cell Culture and Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition and Analysis A Seed cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with test compounds B->C D Incubate for desired treatment period C->D E Wash cells with PBS D->E F Add Janus Green B working solution E->F G Incubate for 10-30 min at 37°C F->G H Measure absorbance at 550 nm and 595 nm G->H I Calculate Absorbance Ratio (550/595) H->I J Calculate % Cell Viability I->J

Caption: Experimental workflow for the this compound B cell viability assay.

G Mechanism of this compound B Reduction in Mitochondria cluster_0 Cellular Environment cluster_1 Mitochondrion Janus Green B (Blue-Green) Janus Green B (Blue-Green) ETC Electron Transport Chain (ETC) (Oxidoreductases) Janus Green B (Blue-Green)->ETC Uptake by viable cell Diethyl Safranin (Pink) Diethyl Safranin (Pink) ETC->Diethyl Safranin (Pink) Reduction

Caption: Mitochondrial reduction of this compound B in viable cells.

References

Application of Janus Green B for Embryonal Tissue Staining

Author: BenchChem Technical Support Team. Date: November 2025

Note on Terminology: While the query specified "Janus Red," the predominant vital stain for mitochondria with a similar name found in scientific literature is Janus Green B . This document will focus on the application of Janus Green B for embryonal tissue staining, as it is a well-established method for visualizing mitochondria in living cells.

Application Notes

Janus Green B is a vital stain that is particularly effective for the selective staining of mitochondria in living cells, including those in embryonal tissues.[1][2] Its utility in developmental biology stems from its ability to provide insights into cellular metabolic activity and health without the need for fixation, thus preserving the physiological state of the cells.[1]

The mechanism of Janus Green B staining is dependent on the redox state of the mitochondria.[1] In actively respiring cells, the mitochondrial dehydrogenases maintain the dye in its oxidized, bluish-green state, making the mitochondria clearly visible.[1] In the absence of oxygen or in non-respiring cells, the dye is reduced to a colorless or pink form. This property makes Janus Green B an excellent indicator of mitochondrial activity and integrity, which are crucial parameters in the study of embryonic development and toxicology.

The staining intensity and pattern of Janus Green B can serve as a qualitative indicator of cellular metabolic activity and viability. This is particularly useful in embryonal studies to assess the impact of various treatments or genetic modifications on cellular health and energy production. Beyond mitochondria, Janus Green B has also been used to visualize other structures in live tissues, such as peripheral nerves.

When used as a histological stain on fixed embryonic tissues, Janus Green B can effectively stain cell membranes and fibrils, with embryonic muscle fibrils showing clear striations. The staining outcome can be modulated by adjusting the staining time and by using counterstains like neutral red.

Properties of Janus Green B
PropertyDescriptionReferences
Target Mitochondria in living cells
Staining Color Bluish-green in oxidized state (active mitochondria)
Mechanism Redox-sensitive; reduced by mitochondrial dehydrogenases
Stain Type Vital stain, supravital stain
Applications Visualization of mitochondrial dynamics, indicator of cellular metabolic activity and viability
Toxicity Considered a vital stain, implying low toxicity to living cells for observational periods. However, potential for embryo-fetal toxicity with certain compounds should be considered in drug development contexts.

Experimental Protocols

Protocol 1: Vital Staining of Mitochondria in Embryonal Tissue

This protocol is a general guideline for the vital staining of mitochondria in whole embryos or dissected embryonal tissues. Optimal concentrations and incubation times may vary depending on the specific tissue and developmental stage and should be determined empirically.

Materials:

  • Janus Green B powder

  • Physiological saline solution appropriate for the embryonic species (e.g., phosphate-buffered saline (PBS), Ringer's solution)

  • Microscope slides and coverslips

  • Dissection tools

  • Microscope with appropriate filters

Procedure:

  • Prepare Staining Solution: Prepare a working solution of 0.01% to 0.02% Janus Green B in the appropriate physiological saline. For delicate embryonic tissues, a more dilute solution (e.g., 1 part dye to 2000-5000 parts distilled water or saline) may be necessary to minimize toxicity.

  • Tissue Preparation: Isolate the embryo or embryonal tissue of interest and place it in a small dish with physiological saline to keep it moist.

  • Staining: Remove the saline and add the Janus Green B working solution to completely cover the tissue. Incubate for 8-10 minutes. The optimal time may vary.

  • Washing: Gently remove the staining solution and wash the tissue several times with fresh physiological saline to remove excess stain.

  • Mounting: Place the stained tissue on a microscope slide with a drop of saline and cover with a coverslip. For longer observation, a mounting medium like dilute glycerin can be used.

  • Observation: Observe the tissue under a microscope. Mitochondria in living, respiring cells will appear as small, bluish-green granules or filaments.

Protocol 2: Histological Staining of Fixed Embryonic Sections with Janus Green B and Neutral Red

This protocol is adapted for staining fixed paraffin-embedded embryonic sections.

Materials:

  • Fixative (e.g., Bouin's fluid)

  • Paraffin and embedding equipment

  • Microtome

  • Microscope slides

  • Xylol or toluol

  • Graded alcohols (e.g., 100%, 95%, 70%)

  • 1% Ammonium tungstate solution, acidified with 5-10 drops of HCl per 100 ml

  • Janus Green B solution (1:2000 to 1:5000 in distilled water)

  • Neutral Red solution (1:2000 to 1:5000 in distilled water)

  • Mounting medium (e.g., neutral gum dammar or balsam)

Procedure:

  • Fixation and Embedding: Fix the embryonic tissue in Bouin's fluid, wash, dehydrate through a graded alcohol series, clear in xylol, and embed in paraffin.

  • Sectioning: Cut thin sections (e.g., 5 µm) and mount them on microscope slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylol and rehydrate through a graded alcohol series to distilled water.

  • Mordanting: Mordant the sections for 2-5 minutes in the acidified 1% ammonium tungstate solution.

  • Washing: Wash thoroughly in distilled water.

  • Staining:

    • Stain for 15-60 seconds in the Neutral Red solution.

    • Wash in distilled water.

    • Counterstain for 15-60 seconds in the Janus Green B solution.

  • Dehydration and Mounting: Rapidly dehydrate the sections through a graded alcohol series, clear in xylol, and mount with a neutral mounting medium.

Visualizations

Mechanism of Janus Green B Mitochondrial Staining

Janus_Green_B_Mechanism cluster_cell Living Cell cluster_mito Mitochondrial Matrix (High O2) Janus_Green_B_Oxidized Janus Green B (Oxidized, Blue-Green) Mitochondrion Mitochondrion Janus_Green_B_Oxidized->Mitochondrion Enters Cell Cytoplasm Cytoplasm Janus_Green_B_Oxidized->Cytoplasm Active_Respiration Active Respiration Janus_Green_B_Oxidized->Active_Respiration Accumulates and remains oxidized Janus_Green_B_Reduced Leucojanus Green B (Reduced, Colorless/Pink) Mitochondrion->Janus_Green_B_Reduced Reduction by Mitochondrial Dehydrogenases (Low O2) Cytoplasm->Janus_Green_B_Reduced Reduction

Caption: Mechanism of Janus Green B as a vital stain for mitochondria.

General Workflow for Vital Staining of Embryonal Tissue

Vital_Staining_Workflow A Prepare 0.01-0.02% Janus Green B in physiological saline B Isolate Embryo/ Embryonal Tissue A->B C Incubate tissue in staining solution (8-10 min) B->C D Wash with physiological saline (multiple times) C->D E Mount on slide with saline/glycerin D->E F Observe under microscope (Bluish-green mitochondria) E->F

Caption: General experimental workflow for vital staining.

References

Application Notes and Protocols: Janus Green B for In Situ Labeling of Cellular Organelles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus Green B (JGB) is a vital stain used for the in situ labeling and visualization of mitochondria in living cells.[1][2] As a supravital stain, it can permeate the cell membrane of living cells without causing immediate cell death, making it a valuable tool for assessing mitochondrial function and integrity.[1][3] The specificity of JGB for mitochondria is attributed to the action of the mitochondrial electron transport chain.[1] Specifically, the cytochrome c oxidase (Complex IV) within active mitochondria maintains the dye in its oxidized, blue-green state. In the cytoplasm, where the enzymatic activity is absent, JGB is reduced to a colorless or pink leuco form. This differential staining allows for the selective visualization of metabolically active mitochondria. While the user requested information on "Janus Red B," the vast body of scientific literature points to "Janus Green B" as the premier stain for this application. It is important to note that a "this compound" has been mentioned historically for supravital staining of mitochondria, but JGB is the current standard.

Data Presentation

The following table summarizes the key quantitative parameters for the use of Janus Green B in mitochondrial staining.

ParameterValueCell Type/ConditionReference
Stock Solution Concentration 0.25% - 1% (w/v) in distilled water or ethanolGeneral Use
Working Solution Concentration 0.001% - 0.02% (w/v) in PBS or serum-free mediaGeneral Use
Incubation Time 5 - 10 minutesSuspension and Adherent Cells
Alternative Incubation Time 8 - 10 minutesBuccal Epithelial Cells
Effective Staining Concentration As low as 1:300,000 dilutionGeneral Supravital Staining
Appearance of Stained Mitochondria Blue-green dots or rodsLiving Cells
Appearance in Cytoplasm Colorless or pinkLiving Cells

Experimental Protocols

Reagent Preparation

1. Stock Solution (1% w/v):

  • Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or absolute ethanol.

  • Store this solution in a dark, airtight container at 4°C.

2. Working Solution (0.02% w/v):

  • Dilute the 1% stock solution 1:50 in sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.

  • This working solution should be prepared fresh before each experiment.

Protocol 1: Staining of Adherent Cells
  • Cell Culture: Grow adherent cells on sterile glass coverslips or in glass-bottom culture dishes to the desired confluency.

  • Washing: Carefully remove the culture medium and gently wash the cells twice with pre-warmed (37°C) PBS.

  • Staining: Add the freshly prepared Janus Green B working solution to the cells, ensuring that the entire surface of the coverslip or dish is covered.

  • Incubation: Incubate the cells for 5-10 minutes at room temperature, protected from light.

  • Final Washing: Remove the staining solution and wash the cells 2-3 times with fresh PBS to remove any excess stain.

  • Imaging: Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium. Observe the cells immediately under a light microscope. Mitochondria will appear as small, blue-green dots or rods within the cytoplasm.

Protocol 2: Staining of Suspension Cells
  • Cell Harvesting: Harvest the cells by centrifugation at a low speed (e.g., 200-300 x g) for 5 minutes to form a cell pellet.

  • Washing: Discard the supernatant and resuspend the cell pellet in fresh PBS. Repeat this washing step twice to remove any residual media.

  • Staining: Resuspend the final cell pellet in the Janus Green B working solution.

  • Incubation: Incubate the cell suspension for 5-10 minutes at room temperature, with protection from light.

  • Final Washing: Pellet the cells by centrifugation and resuspend them in fresh PBS. Repeat this wash step twice to remove excess stain.

  • Microscopy: After the final wash, resuspend the cells in a small volume of PBS. Place a drop of the cell suspension onto a clean microscope slide, cover with a coverslip, and observe under a light microscope.

Protocol 3: Staining of Buccal Epithelial Cells
  • Sample Collection: Gently scrape the inside of the cheek with a sterile wooden spatula or cotton swab to collect epithelial cells.

  • Smear Preparation: Smear the collected cells onto a clean microscope slide and allow it to air dry for approximately 10 minutes.

  • Staining: Add 2-4 drops of Janus Green B working solution to the smear, ensuring it is fully covered. Let the stain sit for 8-10 minutes.

  • Washing: Gently wash the slide with running tap water to remove the excess stain.

  • Mounting: Allow the slide to air dry completely. Place a drop of dilute glycerin on the smear and cover it with a coverslip.

  • Observation: Examine the slide under a microscope. The mitochondria will be visible as blue-green structures, often concentrated near the nucleus.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Analysis prep_stock Prepare 1% JGB Stock Solution prep_working Prepare 0.02% JGB Working Solution prep_stock->prep_working wash1 Wash Cells with PBS prep_working->wash1 prep_cells Prepare Cells (Adherent, Suspension, or Smear) prep_cells->wash1 stain Incubate with JGB Working Solution (5-10 min) wash1->stain wash2 Wash Cells to Remove Excess Stain stain->wash2 mount Mount Sample on Slide wash2->mount observe Observe Under Microscope mount->observe result Mitochondria Appear Blue-Green observe->result

Caption: Experimental workflow for vital staining of mitochondria with Janus Green B.

staining_mechanism cluster_cell Living Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm JGB_out Janus Green B (Oxidized, Blue-Green) JGB_in JGB Maintained in Oxidized State (Blue-Green) JGB_out->JGB_in Enters Mitochondrion JGB_reduced JGB Reduced to Leuco Form (Colorless) JGB_out->JGB_reduced Enters Cytoplasm ETC Electron Transport Chain (Cytochrome c Oxidase) ETC->JGB_in Maintains Oxidation

Caption: Mechanism of selective mitochondrial staining by Janus Green B.

References

Troubleshooting & Optimization

Technical Support Center: Long-Term Imaging with Janus Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cytotoxicity associated with Janus Red B and related vital mitochondrial dyes during long-term live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cytotoxicity with this compound B and similar mitochondrial dyes?

A1: The cytotoxicity of vital mitochondrial dyes like Janus Green B (often used interchangeably or in the same class as this compound B) is primarily linked to the generation of reactive oxygen species (ROS).[1][2] The mechanism of these dyes involves the mitochondrial electron transport chain.[3][4][5] Specifically, Janus Green B is maintained in its oxidized, colored state by cytochrome c oxidase in active mitochondria. This interaction with the electron transport chain can lead to electron leakage and the formation of superoxide anions, which are precursors to other ROS. This oxidative stress can disrupt normal cellular processes, leading to phototoxicity and cell death over long imaging periods.

Q2: Are this compound B and Janus Green B the same?

A2: this compound B and Janus Green B are related basic dyes used as vital stains for mitochondria. Janus Green B is more commonly cited in scientific literature for supravital staining of mitochondria, a technique introduced by Leonor Michaelis in 1900. Both dyes' staining mechanisms are dependent on mitochondrial function. For the purposes of mitigating cytotoxicity, the principles and methods described here are applicable to both.

Q3: What are the initial signs of cytotoxicity I should look for in my long-term imaging experiments?

A3: Early indicators of cytotoxicity can be subtle and precede overt cell death. These include:

  • Changes in cell morphology, such as blebbing of the plasma membrane or the formation of vacuoles.

  • Altered cellular dynamics, including changes in cell migration, the speed of organelle movement, or cell cycle arrest.

  • Signs of mitochondrial stress, such as mitochondrial swelling or fragmentation.

  • A decrease in the mitochondrial membrane potential, which can be an early marker of cellular stress.

Q4: Can I use antioxidants to reduce this compound B cytotoxicity?

A4: Yes, supplementing your imaging medium with antioxidants is a highly effective strategy to neutralize ROS and reduce phototoxicity. Commonly used antioxidants include Trolox (a water-soluble analog of Vitamin E), Ascorbic Acid (Vitamin C), and N-acetylcysteine (NAC). These molecules act as ROS scavengers, mitigating cellular damage.

Q5: Are there alternatives to this compound B for long-term mitochondrial imaging?

A5: Yes, several alternatives with potentially lower cytotoxicity are available. Consider using fluorescent proteins targeted to the mitochondria (e.g., Mito-GFP) or other vital dyes designed for low toxicity and photostability, such as some MitoTracker™ probes. Probes excited by longer wavelengths (red or far-red light) are generally less energetic and cause less damage than those excited by shorter wavelengths.

Troubleshooting Guides

Problem 1: Significant cell death is observed within the first few hours of imaging.
Possible Cause Troubleshooting Step
This compound B concentration is too high. Reduce the dye concentration to the lowest level that provides an adequate signal. Optimal concentrations should be determined empirically for your specific cell type and imaging setup.
Excessive light exposure. Decrease the excitation light intensity to the minimum required for a good signal-to-noise ratio. Reduce the frequency of image acquisition and the total duration of the experiment if possible.
High intrinsic sensitivity of the cell line. Test the cytotoxicity of this compound B on your specific cell type with a dose-response experiment before initiating long-term imaging.
Problem 2: Cells show signs of stress (e.g., blebbing, reduced motility) but do not die immediately.
Possible Cause Troubleshooting Step
Accumulation of Reactive Oxygen Species (ROS). Supplement the imaging medium with an antioxidant. Refer to the antioxidant concentration table below for starting concentrations.
Suboptimal imaging medium. Use a phenol red-free imaging medium to reduce background fluorescence and potential phototoxicity. Ensure the medium is buffered correctly (e.g., with HEPES) to maintain physiological pH.
Phototoxicity from the imaging system. If available, use a spinning-disk confocal microscope, which is generally gentler on cells than a laser-scanning confocal microscope.

Experimental Protocols

Protocol 1: Optimizing this compound B Staining Concentration
  • Cell Preparation: Plate your cells on glass-bottom dishes or coverslips suitable for live-cell imaging and grow to the desired confluency.

  • Prepare Dye Dilutions: Prepare a series of this compound B working solutions in your imaging medium, ranging from a high concentration (e.g., 1 µM) down to a low concentration (e.g., 10 nM).

  • Staining: Replace the culture medium with the different this compound B solutions and incubate for 20-30 minutes at 37°C.

  • Wash: Gently wash the cells twice with a pre-warmed imaging medium to remove excess dye.

  • Image and Assess: Acquire images at each concentration and assess the signal intensity and cell health over a short time course (e.g., 1-2 hours).

  • Select Optimal Concentration: Choose the lowest concentration that provides a clear and stable mitochondrial signal without inducing morphological changes or signs of stress.

Protocol 2: Co-incubation with Antioxidants to Reduce Cytotoxicity
  • Prepare Antioxidant Stock Solutions:

    • Trolox: Prepare a 100 mM stock solution in ethanol.

    • Ascorbic Acid: Prepare a 100 mM stock solution in sterile water.

    • N-acetylcysteine (NAC): Prepare a 1 M stock solution in sterile water and adjust the pH to 7.4.

  • Prepare Imaging Medium with Antioxidant: On the day of the experiment, dilute the antioxidant stock solution into your imaging medium to the desired final concentration. Refer to the table below for recommended starting concentrations.

  • Cell Staining: Stain the cells with the optimized concentration of this compound B as determined in Protocol 1.

  • Incubation and Imaging: After washing, replace the medium with the antioxidant-supplemented imaging medium. Proceed with your long-term imaging experiment.

  • Control Groups: Include control groups with no antioxidant and with the antioxidant alone to assess the baseline cytotoxicity and the effect of the antioxidant on cell health.

Quantitative Data Summary

The following table provides recommended starting concentrations for commonly used antioxidants to mitigate cytotoxicity in live-cell imaging. The optimal concentration may vary depending on the cell type and experimental conditions.

Antioxidant Recommended Starting Concentration Range Notes
Trolox 100 µM - 1 mMA water-soluble analog of Vitamin E. A 300 µM concentration has been shown to be effective.
Ascorbic Acid (Vitamin C) 50 µM - 500 µMCan have pro-oxidant effects at very high concentrations.
N-acetylcysteine (NAC) 1 mM - 10 mMConcentrations above 10 mM may be toxic to some cell lines.

Visualizations

G cluster_workflow Workflow for Reducing this compound B Cytotoxicity A 1. Optimize Dye Concentration (Determine lowest effective concentration) B 2. Select and Prepare Antioxidant (Trolox, Ascorbic Acid, or NAC) A->B C 3. Optimize Imaging Parameters (Minimize light exposure, use appropriate filters) B->C D 4. Prepare Control Groups (No dye, dye only, antioxidant only) C->D E 5. Perform Long-Term Imaging (Monitor cell health and signal) D->E F 6. Analyze Results (Compare cytotoxicity between groups) E->F

Workflow for minimizing this compound B cytotoxicity.

G cluster_pathway ROS-Induced Cytotoxicity and Antioxidant Intervention JRB This compound B + Light Mito Mitochondrial Electron Transport Chain JRB->Mito Interaction ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Damage Cellular Damage (Lipid peroxidation, DNA damage, etc.) ROS->Damage Induces Mito->ROS Generation Cytotoxicity Cytotoxicity & Apoptosis Damage->Cytotoxicity Antioxidants Antioxidants (Trolox, Ascorbic Acid, NAC) Antioxidants->ROS Neutralize

ROS-induced cytotoxicity and antioxidant intervention pathway.

References

Troubleshooting faint or uneven Janus Red B staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with faint or uneven Janus Red B staining.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Faint or Weak Staining

Q: My this compound B staining is consistently faint. What are the possible causes and how can I resolve this?

A: Faint staining with this compound B can be attributed to several factors, ranging from the stain preparation to the staining procedure itself. Below is a breakdown of potential causes and their solutions.

  • Stain Solution Quality:

    • Degraded Stain: this compound B solutions, particularly when combined with other stains like Neutral Red, can deteriorate. Some working solutions should be prepared fresh for immediate use.[1] Ensure you are using a freshly prepared staining solution.

    • Incorrect Concentration: The concentration of the dye is crucial. For histological sections, concentrations of 1:2000 to 1:5000 (dye to distilled water) have been used effectively.[2] For other applications, such as supravital staining of peripheral nerves, a 0.02% working solution in saline is recommended. If staining is weak, consider preparing a fresh solution at the appropriate concentration.

  • Procedural Issues:

    • Inadequate Staining Time: The optimal staining time can vary depending on the tissue type. While some protocols suggest 15-60 seconds[2], others may require longer incubation. Experiment with increasing the staining duration to enhance signal intensity.

    • Insufficient Mordant: For some histological applications, a mordant like acidified ammonium tungstate is used to precipitate and hold the dye in the tissue.[2] Ensure the mordanting step is performed correctly and for the recommended duration (e.g., 2-5 minutes in 1% acidified ammonium tungstate).[2]

    • Inadequate Fixation: Proper fixation is critical for preserving tissue morphology and ensuring proper stain penetration. While Bouin's fluid is a preferred fixative for some protocols, ensure your chosen fixation method is compatible with this compound B staining.

  • Tissue Preparation:

    • Improper Deparaffinization: If working with paraffin-embedded tissues, residual wax can impede stain penetration, leading to weak staining. Ensure complete removal of paraffin by using fresh xylene or a suitable substitute.

Issue 2: Uneven or Patchy Staining

Q: I am observing uneven and patchy staining in my tissue sections. What could be causing this and how can I fix it?

A: Uneven staining is often a result of inconsistencies in tissue processing and the staining procedure.

  • Incomplete Reagent Coverage:

    • Drying of Sections: Allowing tissue sections to dry out at any stage of the staining process can lead to uneven results. Ensure slides are completely immersed in all solutions.

    • Air Bubbles: Air bubbles trapped on the surface of the tissue section can prevent the stain from reaching those areas. Be careful to avoid introducing air bubbles when immersing slides in reagents.

  • Tissue Section Quality:

    • Variable Section Thickness: Inconsistent section thickness can lead to variations in staining intensity. Thicker sections may appear more intensely stained. Aim for consistent sectioning technique.

    • Poor Fixation: Uneven fixation can result in differential staining patterns within the same tissue section.

  • Reagent Issues:

    • Contaminated Reagents: Contaminants in alcohols or clearing agents can cause patchy staining. Use fresh, clean reagents.

    • Inadequate Rinsing: Insufficient rinsing between steps can lead to the carryover of reagents, which may interfere with the staining process.

Experimental Protocols

Protocol 1: this compound B and Neutral Red Staining for Histological Sections

This protocol is adapted from methodologies for staining embryonic tissues.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Transfer slides through 95% ethanol for 3 minutes.

    • Transfer slides through 70% ethanol for 3 minutes.

    • Rinse in distilled water.

  • Mordanting:

    • Mordant slides in 1% ammonium tungstate, acidified with 5-10 drops of HCl per 100 mL, for 2-5 minutes.

    • Wash thoroughly in several changes of distilled water.

  • Staining:

    • Prepare a 1:2000 to 1:5000 solution of Neutral Red in distilled water.

    • Stain in the Neutral Red solution for 15-60 seconds.

    • Wash in distilled water.

    • Prepare a 1:2000 to 1:5000 solution of this compound B in distilled water.

    • Counterstain in the this compound B solution for 15-60 seconds.

  • Dehydration and Mounting:

    • Rapidly dehydrate through graded alcohols (95% and 100%).

    • Clear in two changes of xylene.

    • Mount with a suitable mounting medium.

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Histological Staining
This compound B Concentration1:2000 - 1:5000 in distilled water
Neutral Red Concentration1:2000 - 1:5000 in distilled water
Mordant Concentration1% Ammonium Tungstate (acidified)
Mordanting Time2 - 5 minutes
Staining Time15 - 60 seconds
Supravital Staining (Nerves)
This compound B Concentration0.02% in saline

Visual Guides

TroubleshootingWorkflow cluster_issue Staining Issue cluster_causes Potential Causes cluster_solutions_stain Solutions: Stain Preparation cluster_solutions_procedure Solutions: Staining Procedure cluster_solutions_tissue Solutions: Tissue Preparation Start Faint or Uneven Staining StainPrep Stain Preparation Start->StainPrep Procedure Staining Procedure Start->Procedure TissuePrep Tissue Preparation Start->TissuePrep FreshStain Prepare Fresh Stain Solution StainPrep->FreshStain CorrectConc Verify Dye Concentration StainPrep->CorrectConc StainTime Optimize Staining Time Procedure->StainTime MordantCheck Check Mordant Step Procedure->MordantCheck Rinsing Ensure Thorough Rinsing Procedure->Rinsing Deparaffin Complete Deparaffinization TissuePrep->Deparaffin SectionThickness Ensure Consistent Section Thickness TissuePrep->SectionThickness NoDrying Prevent Sections from Drying TissuePrep->NoDrying

Caption: Troubleshooting workflow for faint or uneven this compound B staining.

StainingProtocol Start Start: Paraffin-Embedded Section Deparaffinize 1. Deparaffinize in Xylene Start->Deparaffinize Rehydrate 2. Rehydrate through Graded Alcohols Deparaffinize->Rehydrate WaterRinse1 3. Rinse in Distilled Water Rehydrate->WaterRinse1 Mordant 4. Mordant in Acidified Ammonium Tungstate WaterRinse1->Mordant WaterRinse2 5. Wash in Distilled Water Mordant->WaterRinse2 StainNR 6. Stain with Neutral Red WaterRinse2->StainNR WaterRinse3 7. Wash in Distilled Water StainNR->WaterRinse3 StainJRB 8. Counterstain with this compound B WaterRinse3->StainJRB Dehydrate 9. Dehydrate through Graded Alcohols StainJRB->Dehydrate Clear 10. Clear in Xylene Dehydrate->Clear Mount 11. Mount Coverslip Clear->Mount End End: Stained Slide Mount->End

References

Optimizing Supravital Staining: A Technical Support Guide for Janus Green B

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Janus Red B": Initial searches for "this compound B" did not yield information on a common biological stain with this name. It is highly likely that this is a confusion with Janus Green B (JGB) , a well-established supravital stain used to visualize mitochondria in living cells. This guide will focus on the optimization and troubleshooting of Janus Green B.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Janus Green B concentration for various cell lines. The following sections offer troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Janus Green B staining?

Janus Green B is a cationic dye that can penetrate the cell membrane of living cells.[1] Its specificity for mitochondria is due to the activity of the cytochrome c oxidase (Complex IV) in the electron transport chain, which maintains the dye in its oxidized, blue-green state.[1][2] In the cytoplasm, the dye is reduced to a colorless or pink form, leading to the selective visualization of metabolically active mitochondria.[1] This oxygen-dependent staining reaction is a key indicator of mitochondrial function.[1]

Q2: Can Janus Green B be used to assess cell viability or cytotoxicity?

Yes, Janus Green B can be used in colorimetric assays to assess cell viability and toxicity. The principle is that active mitochondria in viable cells will reduce the blue-green Janus Green B to a pink-colored diethyl safranin. The amount of this color change can be measured spectrophotometrically to provide an indication of cellular health and viability. This method is an alternative to other viability assays like the MTT assay.

Q3: Is it possible to counterstain with other dyes when using Janus Green B?

Yes, Janus Green B is often used in conjunction with Neutral Red for supravital staining, particularly for blood cells. In this dual-staining method, mitochondria are stained blue-green by Janus Green B, while other cellular components like granules in leukocytes take up the Neutral Red, appearing in shades of red or orange.

Troubleshooting Guide

Issue 1: Weak or No Mitochondrial Staining

  • Possible Cause: The concentration of the Janus Green B working solution is too low.

    • Solution: Increase the concentration of the Janus Green B working solution. A typical starting concentration is 0.02% (w/v), but this may need to be optimized for your specific cell line.

  • Possible Cause: The incubation time is too short.

    • Solution: Increase the incubation time. A typical incubation period is 5-10 minutes at room temperature.

  • Possible Cause: The cells have low metabolic activity or compromised mitochondrial function.

    • Solution: Use a positive control cell line with known high metabolic activity to validate the staining protocol. Ensure that the cells are healthy and in the logarithmic growth phase before staining.

  • Possible Cause: The Janus Green B solution has degraded.

    • Solution: Prepare a fresh working solution from a stock solution before each experiment. Stock solutions should be stored in a dark container at 4°C.

Issue 2: High Background Staining or Staining of the Entire Cell

  • Possible Cause: The concentration of the Janus Green B working solution is too high.

    • Solution: Perform a titration experiment to determine the optimal concentration for your cell line. Start with a lower concentration and incrementally increase it.

  • Possible Cause: The incubation time is too long.

    • Solution: Reduce the incubation time. Prolonged exposure can lead to non-specific staining.

  • Possible Cause: Inadequate washing after staining.

    • Solution: Ensure thorough washing of the cells with PBS or culture medium without serum after incubation to remove excess dye.

Issue 3: Cell Death or Signs of Toxicity After Staining

  • Possible Cause: Janus Green B can be toxic to cells at high concentrations or with prolonged exposure.

    • Solution: Use the lowest effective concentration and the shortest possible incubation time that provides adequate staining.

  • Possible Cause: The solvent used to prepare the stock solution is cytotoxic.

    • Solution: While Janus Green B is soluble in water and ethanol, ensure that the final concentration of any organic solvent in the cell culture is minimal and non-toxic.

Data Presentation

The optimal concentration of Janus Green B can vary significantly between cell types and experimental conditions. It is crucial to perform a titration for each new cell line.

ParameterRecommended RangeNotes
Stock Solution 1% (w/v) in distilled water or ethanolStore in a dark container at 4°C.
Working Solution 0.02% - 0.1% (w/v) in PBS or serum-free mediumPrepare fresh before each use.
Incubation Time 5 - 20 minutesLonger times may increase toxicity.
Counterstain (Neutral Red) 1:2000 to 1:5000 dilution of stockFor co-staining protocols.

Experimental Protocols

Protocol 1: Supravital Staining of Mitochondria in Adherent Cells
  • Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips or in glass-bottom dishes.

  • Washing: Gently remove the culture medium and wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).

  • Staining: Add the freshly prepared Janus Green B working solution (e.g., 0.02% in PBS) to the cells, ensuring the entire surface is covered. Incubate for 5-10 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Observation: Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium and observe under a light microscope. Mitochondria should appear as blue-green organelles.

Protocol 2: Supravital Staining of Mitochondria in Suspension Cells
  • Cell Preparation: Harvest cells and pellet them by centrifugation (e.g., 500 x g for 3 minutes).

  • Staining: Resuspend the cell pellet in the Janus Green B working solution and incubate for 5-10 minutes at room temperature, protected from light.

  • Washing: Pellet the cells again by centrifugation and discard the supernatant. Resuspend the cell pellet in fresh PBS and repeat the wash step twice to remove excess dye.

  • Observation: After the final wash, resuspend the cells in a small volume of PBS. Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Visualizations

experimental_workflow cluster_adherent Adherent Cells cluster_suspension Suspension Cells A1 Grow cells on coverslips A2 Wash with PBS A1->A2 A3 Incubate with JGB Working Solution (5-10 min) A2->A3 A4 Wash with PBS (2-3 times) A3->A4 A5 Mount and Observe A4->A5 S1 Harvest and pellet cells S2 Resuspend in JGB Working Solution (5-10 min) S1->S2 S3 Pellet and wash with PBS (2 times) S2->S3 S4 Resuspend and Observe S3->S4 troubleshooting_logic cluster_weak cluster_bg cluster_tox Start Staining Issue? WeakStain Weak or No Staining Start->WeakStain HighBg High Background Start->HighBg Toxicity Cell Toxicity Start->Toxicity IncConc Increase JGB Concentration WeakStain->IncConc IncTime Increase Incubation Time WeakStain->IncTime FreshSol Use Fresh Solution WeakStain->FreshSol DecConc Decrease JGB Concentration HighBg->DecConc DecTime Decrease Incubation Time HighBg->DecTime WashMore Improve Washing Steps HighBg->WashMore UseLowConc Use Lowest Effective Concentration Toxicity->UseLowConc ShortenTime Shorten Incubation Time Toxicity->ShortenTime

References

Preventing Janus Red B precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Janus Red B

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with this compound B precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound B?

This compound B (CAS No. 2636-31-9; C.I. 26115) is a basic azo dye.[1] Its structure contains a positively charged quaternary amine and a hydroxyl group, which influence its solubility characteristics.

Q2: Why is my this compound B precipitating out of my aqueous solution?

Precipitation of this compound B can be attributed to several factors:

  • pH of the Solution: The charge of the molecule, and therefore its solubility in water, is dependent on the pH.[2]

  • Concentration: You may be attempting to create a solution that is above the dye's saturation point in your specific solvent system.

  • Temperature: Temperature can significantly affect the solubility of this compound B. Insufficient temperature can lead to incomplete dissolution.

  • Solvent Choice: this compound B has limited solubility in purely aqueous solutions.

  • Contaminants: The presence of certain salts or other impurities in the water can reduce the dye's solubility.

Q3: Can I use an organic solvent to dissolve this compound B?

Yes, using a polar organic co-solvent is a highly effective and common strategy. Dimethyl sulfoxide (DMSO) is often a good choice for initial solubilization before dilution into an aqueous buffer.[2]

Q4: What is the optimal pH for a this compound B aqueous solution?

Q5: How should I store my this compound B solution to prevent precipitation?

Stock solutions, particularly those in organic solvents, should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[1] For aqueous working solutions, it is often best to prepare them fresh before use.

Troubleshooting Guides

Issue 1: this compound B powder does not dissolve completely in water.
Possible Cause Recommended Solution
Low Solubility in Water This compound B has inherently low solubility in water. Prepare a concentrated stock solution in an organic solvent like DMSO first, then dilute it into your aqueous buffer.
Insufficient Temperature Gently warm the solution while stirring. Increased thermal agitation can enhance solubility. Do not exceed 40-50°C to avoid potential degradation.
Incorrect pH Ensure your water is distilled or deionized and has a neutral to slightly acidic pH.
High Concentration You may be exceeding the solubility limit. Try preparing a more dilute solution.
Issue 2: The this compound B solution is cloudy or forms a precipitate after preparation.
Possible Cause Recommended Solution
pH Shift The pH of your final solution may be too high (alkaline), causing the dye to become less charged and precipitate. Adjust the pH to a slightly acidic or neutral range.
"Salting Out" Effect High concentrations of salts in your buffer can decrease the dye's solubility.[2] If possible, reduce the salt concentration or add it in portions after the dye is dissolved.
Co-solvent Precipitation When diluting a concentrated organic stock solution into an aqueous buffer, adding it too quickly can cause localized high concentrations and precipitation. Add the stock solution dropwise while vigorously stirring the buffer.
Low Temperature If the solution was prepared warm, precipitation can occur upon cooling. Try to maintain the working temperature or prepare a more dilute solution that remains stable at room temperature.

Data Presentation

Table 1: Expected Effect of pH and Temperature on this compound B Solubility in Aqueous Solutions

This table provides a semi-quantitative guide based on the general behavior of basic azo dyes. Actual values for this compound B may vary.

ParameterConditionExpected SolubilityRationale
pH Acidic (pH < 7)HigherThe hydroxyl group is protonated, and the quaternary amine remains charged, promoting interaction with polar water molecules.
Neutral (pH ≈ 7)ModerateThe molecule maintains its positive charge, aiding solubility.
Alkaline (pH > 9)LowerThe hydroxyl group may become deprotonated, reducing the overall polarity and potentially leading to aggregation and precipitation.
Temperature Low (e.g., 4°C)LowInsufficient thermal energy to overcome the lattice energy of the solid dye and to disrupt water molecule hydrogen bonding.
Moderate (e.g., 25°C)ModerateIncreased kinetic energy aids the dissolution process.
High (e.g., 40-50°C)HigherSignificantly more thermal energy is available to facilitate dissolution. Caution is advised to prevent degradation.

Experimental Protocols

Protocol: Preparation of a this compound B Working Solution using a Co-Solvent

This protocol describes a standard method for dissolving the poorly water-soluble this compound B for use in aqueous buffer systems.

Materials:

  • This compound B powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Micro-pipettes

  • Sterile conical tubes and beakers

Procedure:

  • Prepare a Concentrated Stock Solution: a. Accurately weigh the required amount of this compound B powder to prepare a concentrated stock solution (e.g., 10 mM). b. Add the appropriate volume of anhydrous DMSO to the dye powder in a conical tube. c. Vortex the mixture vigorously until all the dye is completely dissolved. The solution should be clear with no visible particulates. Gentle warming in a water bath (<40°C) can be used if necessary, but check for dye stability.

  • Prepare the Final Working Solution: a. Place the desired volume of your target aqueous buffer into a beaker with a magnetic stir bar. b. Begin stirring the buffer at a moderate speed. c. While the buffer is stirring, add the required volume of the this compound B stock solution dropwise to the center of the vortex. Do not add the stock solution all at once, as this can cause localized precipitation. d. Ensure the final concentration of DMSO in your working solution is low (typically <1% v/v), as higher concentrations can be detrimental in many biological experiments. e. Allow the solution to stir for 5-10 minutes. f. Visually inspect the final solution for any signs of precipitation or cloudiness. If it is not clear, consider preparing a more dilute working solution.

Visualizations

Logical Workflow for Troubleshooting Precipitation

G start Precipitation Observed check_dissolution Was the dye fully dissolved initially? start->check_dissolution no_dissolution No check_dissolution->no_dissolution yes_dissolution Yes check_dissolution->yes_dissolution troubleshoot_initial Troubleshoot Initial Dissolution no_dissolution->troubleshoot_initial check_params Check Solution Parameters yes_dissolution->check_params use_cosolvent Use co-solvent (e.g., DMSO) and/or gentle heat. troubleshoot_initial->use_cosolvent filter_solution Filter the stock solution. use_cosolvent->filter_solution solution_stable Solution Stable filter_solution->solution_stable check_ph Is pH in optimal range (slightly acidic/neutral)? check_params->check_ph check_concentration Is concentration too high? check_ph->check_concentration Yes adjust_ph Adjust pH check_ph->adjust_ph No check_buffer Are there incompatible salts? check_concentration->check_buffer No dilute Dilute solution check_concentration->dilute Yes change_buffer Use alternative buffer check_buffer->change_buffer Yes check_buffer->solution_stable No adjust_ph->solution_stable dilute->solution_stable change_buffer->solution_stable

Caption: A logical workflow for troubleshooting this compound B precipitation.

Effect of pH on the Ionization State of this compound B

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) cluster_solubility Expected Aqueous Solubility low_ph_structure This compound B (Net Charge: +1) -N(CH₃)₃⁺ -OH high_ph_structure This compound B (Net Charge: 0) -N(CH₃)₃⁺ -O⁻ low_ph_structure->high_ph_structure + OH⁻ - H₂O low_sol Higher Solubility low_ph_structure->low_sol high_ph_structure->low_ph_structure + H⁺ high_sol Lower Solubility high_ph_structure->high_sol

Caption: The effect of pH on the ionization and solubility of this compound B.

References

Technical Support Center: Minimizing Background Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize background fluorescence in your experiments.

A Note on "Janus Red B": Our resources do not contain specific information on a reagent named "this compound B" for background fluorescence reduction. The information below provides guidance on general techniques and widely used reagents for minimizing background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background fluorescence in immunofluorescence?

High background fluorescence can originate from several sources, obscuring your specific signal and making data interpretation difficult.[1][2][3][4][5] The primary culprits include:

  • Autofluorescence: This is the natural fluorescence emitted by certain biological structures within your sample, such as collagen, elastin, red blood cells, and lipofuscin. Fixation methods, particularly those using aldehyde-based fixatives like formaldehyde or glutaraldehyde, can also induce autofluorescence.

  • Non-specific Antibody Binding: Both primary and secondary antibodies can bind to unintended targets in your sample, leading to a general, diffuse background signal. This can be caused by excessively high antibody concentrations or insufficient blocking.

  • Unbound Fluorophores: Residual fluorescent dyes that have not been adequately washed away will contribute to background noise.

  • Instrument and Consumables: Background can also arise from the imaging instrument itself (e.g., camera noise, light source bleed-through) or from fluorescent impurities in slides, coverslips, or mounting media.

Q2: How can I determine the source of my high background?

A systematic approach with proper controls is key to identifying the source of high background.

  • Unstained Sample Control: Image a section of your sample that has gone through the entire preparation process but without the addition of any fluorescent labels. Any signal detected here is due to autofluorescence.

  • Secondary Antibody Only Control: Prepare a sample where the primary antibody has been omitted. This will reveal any non-specific binding of the secondary antibody.

  • Primary Antibody Only Control (for direct conjugates): If you are using a directly conjugated primary antibody, a control with an isotype-matched, non-relevant antibody will help assess non-specific binding.

The following diagram illustrates a logical workflow for troubleshooting the source of background fluorescence.

G Troubleshooting Background Fluorescence A High Background Observed B Image Unstained Sample A->B C Fluorescence Present? B->C D Source is Autofluorescence C->D Yes E Image Secondary Antibody Only Control C->E No F Fluorescence Present? E->F G Non-specific Secondary Ab Binding F->G Yes H Non-specific Primary Ab Binding or Unbound Fluorophore F->H No

Caption: A flowchart to systematically identify the source of high background fluorescence.

Troubleshooting Guides

Reducing Autofluorescence

If you've identified autofluorescence as the primary issue, several strategies can be employed for its reduction.

Q3: My tissue has high intrinsic autofluorescence. What can I do?

For tissues rich in autofluorescent components like collagen or red blood cells, or those containing lipofuscin, pre-treatment with a quenching agent is often effective. Sudan Black B is a commonly used lipophilic dye that can reduce autofluorescence from lipofuscin.

Experimental Protocol: Sudan Black B Treatment

  • Preparation of Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the solution is well-mixed and filtered to remove any precipitates.

  • Rehydration: If working with paraffin-embedded sections, deparaffinize and rehydrate your tissue sections to water.

  • Incubation: After your final secondary antibody wash, incubate the slides in the 0.1% Sudan Black B solution for 5-10 minutes at room temperature.

  • Washing: Briefly wash the slides in 70% ethanol to remove excess Sudan Black B, followed by several thorough washes in PBS.

  • Mounting: Proceed with mounting your slides using an appropriate mounting medium.

Q4: Can fixation be a source of autofluorescence?

Yes, aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.

To mitigate this:

  • Reduce Fixation Time: Use the minimum fixation time necessary for adequate preservation of your target antigen.

  • Use an Alternative Fixative: Consider using a non-aldehyde-based fixative like methanol or acetone, if compatible with your antibody and antigen.

  • Sodium Borohydride Treatment: This reducing agent can help quench aldehyde-induced autofluorescence.

Experimental Protocol: Sodium Borohydride Treatment

  • Preparation of Sodium Borohydride Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in PBS.

  • Treatment: After the fixation and permeabilization steps, incubate your samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Washing: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove the sodium borohydride.

  • Blocking: Proceed with the blocking step of your immunofluorescence protocol.

Minimizing Non-Specific Staining

Q5: How can I prevent my antibodies from binding non-specifically?

Optimizing your staining protocol is crucial to minimize non-specific antibody binding.

  • Antibody Titration: Determine the optimal concentration for both your primary and secondary antibodies. Using too high a concentration is a common cause of high background.

  • Blocking: Use an appropriate blocking buffer to saturate non-specific binding sites. Normal serum from the same species as the secondary antibody is often a good choice. Increasing the blocking time can also be beneficial.

  • Washing Steps: Increase the number and duration of washing steps after antibody incubations to effectively remove unbound antibodies.

  • Antibody Specificity: Ensure your primary antibody is validated for the application and that your secondary antibody is specific to the species of your primary antibody.

The following diagram illustrates the principle of blocking to reduce non-specific antibody binding.

G Mechanism of Blocking Agents cluster_0 Without Blocking cluster_1 With Blocking Tissue_A Tissue Section Antigen_A Target Antigen Nonspecific_A Non-specific Site PrimaryAb_A Primary Antibody PrimaryAb_A->Antigen_A Specific Binding PrimaryAb_A->Nonspecific_A Non-specific Binding SecondaryAb_A Secondary Antibody SecondaryAb_A->PrimaryAb_A Tissue_B Tissue Section Antigen_B Target Antigen Nonspecific_B Non-specific Site Blocking_B Blocking Agent Blocking_B->Nonspecific_B PrimaryAb_B Primary Antibody PrimaryAb_B->Antigen_B Specific Binding SecondaryAb_B Secondary Antibody SecondaryAb_B->PrimaryAb_B

Caption: Blocking agents bind to non-specific sites, preventing off-target antibody binding.

Data Summary

The following table summarizes the effectiveness of different methods in reducing autofluorescence in brain tissue, as reported in a study by Sun et al. (2020), which has been adapted for this guide.

TreatmentFITC Channel ReductionTx Red Channel ReductionDAPI Channel Reduction
Sudan Black B (ICH Model) 73.68%76.05%71.88%
Sudan Black B (TBI Model) 56.85%44.28%46.36%

Note: The effectiveness of autofluorescence reduction can vary depending on the tissue type and the specific experimental conditions.

References

Technical Support Center: Post-Janus Red B Staining Procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Janus Red B vital staining in conjunction with subsequent cell fixation and permeabilization techniques. This resource provides detailed troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when fixing and permeabilizing cells after this compound B staining, a procedure often required for subsequent immunofluorescence or other intracellular labeling techniques.

Q1: My this compound B signal has disappeared or is significantly diminished after fixation.

Possible Causes and Solutions:

  • Fixative-Induced Quenching or Extraction: this compound B, as a vital dye, is susceptible to alteration by chemical fixatives. The colored (oxidized) form of the dye is dependent on mitochondrial membrane potential. Fixation can disrupt this potential, leading to a loss of the characteristic blue-green staining.

    • Recommended Fixation: A mild fixation is crucial. While 10% neutral buffered formalin has been used for tissue fixation after this compound B staining, for cultured cells, a lower concentration of paraformaldehyde (PFA) is recommended as a starting point.

    • Optimization is Key: The optimal concentration and incubation time for your specific cell type and experimental conditions should be determined empirically. Start with a low concentration of PFA (e.g., 1-2%) for a short duration (e.g., 10-15 minutes) at room temperature.

    • Alternative Fixatives: Consider a mixture of paraformaldehyde and a low concentration of glutaraldehyde, as this combination has been shown to better preserve mitochondrial morphology and the signal of other mitochondrial dyes like MitoTracker Red.

  • Inappropriate Fixation Temperature: Performing fixation at temperatures other than room temperature can affect stain retention.

    • Recommendation: Carry out the fixation step at room temperature unless a specific protocol for your cell type suggests otherwise.

Q2: I am observing diffuse or non-specific this compound B staining after fixation and permeabilization.

Possible Causes and Solutions:

  • Permeabilization Agent is Too Harsh: Strong detergents can strip the mitochondrial membranes, causing the this compound B to leak into the cytoplasm.

    • Choice of Permeabilizing Agent: Triton X-100 is a common and effective permeabilizing agent, but its concentration and incubation time must be carefully optimized. Start with a low concentration (e.g., 0.1% in PBS) for a short period (e.g., 5-10 minutes) at room temperature.

    • Milder Alternatives: If Triton X-100 proves to be too harsh, consider using a milder detergent such as saponin or digitonin. These agents are known to be less disruptive to organelle membranes.

  • Delayed Fixation: A delay between this compound B staining and fixation can lead to dye redistribution and cytoplasmic staining.

    • Recommendation: Proceed with fixation immediately after the completion of the this compound B staining and washing steps.

Q3: My antibody staining is weak or absent after the sequential this compound B staining, fixation, and permeabilization.

Possible Causes and Solutions:

  • Epitope Masking by Fixation: The fixation process, while intended to preserve cellular structure, can sometimes mask the antigenic sites targeted by your primary antibodies.

    • Antigen Retrieval: If you suspect epitope masking, you may need to perform an antigen retrieval step after fixation and permeabilization. Common methods include heat-induced epitope retrieval (HIER) using citrate or Tris-EDTA buffers.

    • Fixation Optimization: As mentioned previously, optimizing the fixative concentration and incubation time can also help in preserving epitope integrity.

  • Incomplete Permeabilization: Insufficient permeabilization will prevent antibodies from accessing intracellular targets.

    • Recommendation: Ensure that your permeabilization step is adequate for your cell type and the location of your target antigen. You may need to increase the detergent concentration or incubation time.

Frequently Asked Questions (FAQs)

Q: What is this compound B and why is it used?

A: this compound B (also known as Janus Green B) is a supravital stain that specifically accumulates in mitochondria of living cells. Its color is dependent on the mitochondrial respiratory chain's activity, appearing blue-green in its oxidized state within active mitochondria. This makes it a useful tool for visualizing mitochondrial morphology and assessing their metabolic activity.

Q: Can I perform immunofluorescence after staining with this compound B?

A: Yes, it is possible to perform immunofluorescence after this compound B staining. However, it requires careful optimization of the fixation and permeabilization steps to preserve both the this compound B signal and the antigenicity of your target protein.

Q: What is the recommended starting point for a fixation and permeabilization protocol after this compound B staining?

A: Based on available data for this compound B and other mitochondrial vital dyes, a recommended starting point would be:

  • Fixation: 2% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

It is critical to test a range of concentrations and incubation times for both steps to find the optimal conditions for your specific cell line and antibody combination.

Q: Are there any alternatives to formaldehyde for fixation?

A: Methanol can be used as a fixative and it also permeabilizes the cells, eliminating the need for a separate permeabilization step. However, methanol can be harsh on some epitopes and may extract lipids, potentially affecting the retention of this compound B. If you choose to try methanol, use ice-cold methanol for a short incubation period (e.g., 5-10 minutes at -20°C).

Q: How can I quantify the retention of this compound B staining after processing?

A: To quantify the retention of the stain, you can use imaging software to measure the mean fluorescence intensity of the this compound B signal in a defined mitochondrial region of interest (ROI) before and after fixation and permeabilization. This will allow you to compare the effects of different protocol modifications.

Experimental Protocols

Protocol 1: Supravital Staining with this compound B

  • Prepare a stock solution of this compound B (e.g., 1 mg/mL in sterile water or ethanol).

  • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 0.1-1 µg/mL). The optimal concentration should be determined for your cell type.

  • Remove the culture medium from your cells and replace it with the this compound B-containing medium.

  • Incubate the cells for 10-30 minutes at 37°C in a CO2 incubator.

  • Wash the cells twice with pre-warmed PBS or culture medium to remove excess stain.

  • Proceed immediately to the fixation step.

Protocol 2: Sequential this compound B Staining and Immunofluorescence

This protocol provides a general framework. Optimization of fixation, permeabilization, and antibody concentrations is essential.

  • Perform supravital staining with this compound B as described in Protocol 1.

  • Fixation: Gently add your optimized fixative solution (e.g., 2% PFA in PBS) to the cells and incubate for the optimized time (e.g., 15 minutes) at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilization: Add your optimized permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for the optimized time (e.g., 10 minutes) at room temperature.

  • Wash the cells three times with PBS.

  • Blocking: Incubate the cells with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with your primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS, protected from light.

  • Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for your fluorophores and to observe the this compound B signal (if preserved as a visible color or if it has any fluorescent properties).

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for Optimization

StepReagentStarting ConcentrationIncubation TimeTemperature
Fixation Paraformaldehyde (PFA)1 - 4%10 - 20 minRoom Temp
Methanol90 - 100%5 - 10 min-20°C
Permeabilization Triton X-1000.1 - 0.5%5 - 15 minRoom Temp
Saponin0.05 - 0.1%10 - 20 minRoom Temp

Visualizations

ExperimentalWorkflow Experimental Workflow: Sequential this compound B Staining and Immunofluorescence cluster_staining Vital Staining cluster_processing Fixation & Permeabilization cluster_if Immunofluorescence stain Incubate with this compound B wash1 Wash cells stain->wash1 fix Fix with optimized fixative (e.g., 2% PFA) wash1->fix wash2 Wash cells fix->wash2 perm Permeabilize with optimized detergent (e.g., 0.1% Triton X-100) wash2->perm wash3 Wash cells perm->wash3 block Block non-specific binding wash3->block primary_ab Incubate with primary antibody block->primary_ab wash4 Wash cells primary_ab->wash4 secondary_ab Incubate with fluorescent secondary antibody wash4->secondary_ab wash5 Wash cells secondary_ab->wash5 mount Mount for imaging wash5->mount image image mount->image Image Acquisition

Caption: Workflow for sequential this compound B staining and immunofluorescence.

TroubleshootingLogic Troubleshooting Logic for Poor this compound B Signal cluster_fixation Fixation Issues cluster_permeabilization Permeabilization Issues cluster_solutions Potential Solutions start Poor/No this compound B Signal fix_conc Fixative concentration too high? start->fix_conc fix_time Fixation time too long? start->fix_time fix_type Inappropriate fixative type? start->fix_type perm_conc Detergent concentration too high? start->perm_conc perm_time Permeabilization time too long? start->perm_time perm_type Detergent too harsh? start->perm_type sol_fix_conc Decrease PFA concentration fix_conc->sol_fix_conc sol_fix_time Shorten fixation time fix_time->sol_fix_time sol_fix_type Try PFA/Glutaraldehyde mix fix_type->sol_fix_type sol_perm_conc Decrease Triton X-100 concentration perm_conc->sol_perm_conc sol_perm_time Shorten permeabilization time perm_time->sol_perm_time sol_perm_type Use Saponin or Digitonin perm_type->sol_perm_type

Caption: Troubleshooting flowchart for loss of this compound B signal.

Solving problems with Janus Red B uptake in specific cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with mitochondrial staining, with a special focus on vital dyes.

A Note on Terminology: Janus Red B vs. Janus Green B

Initial searches for "this compound B" yield limited specific results for a vital stain used in modern cell biology. It is highly likely that this is a confusion with Janus Green B (JGB) , a well-established supravital stain used for visualizing mitochondria in living cells.[1][2][3] This guide will focus on troubleshooting issues related to JGB and other common mitochondrial stains. Should you have a specific protocol or product information for a stain explicitly named "this compound B," please consult the manufacturer's documentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Janus Green B (JGB) staining?

A1: Janus Green B is a cationic dye that can permeate the membranes of living cells. Its specificity for mitochondria is due to the activity of the mitochondrial electron transport chain, specifically cytochrome c oxidase (Complex IV). This enzyme maintains JGB in its oxidized, blue-green state within the mitochondria. In the cytoplasm, the dye is reduced to a colorless or pink form, leading to the selective visualization of mitochondria.[4][5] This staining is dependent on oxygen and indicates metabolically active mitochondria.

Q2: My JGB staining is weak or absent in all cells. What could be the cause?

A2: Weak or no staining can result from several factors:

  • Inactive Mitochondria: The cells may have compromised mitochondrial function, preventing the oxidation of JGB.

  • Incorrect Stain Preparation: The JGB working solution should be freshly prepared, as it can degrade over time.

  • Suboptimal Incubation Time or Temperature: Incubation times are typically short (5-10 minutes). Temperature can also affect uptake.

  • Presence of Serum: Components in serum can sometimes interfere with dye uptake. Staining is often performed in a serum-free medium or PBS.

Q3: The JGB staining appears diffuse throughout the cytoplasm instead of being localized to mitochondria. Why is this happening?

A3: Diffuse cytoplasmic staining can occur if:

  • Excessive Dye Concentration: Using too high a concentration of JGB can lead to non-specific binding.

  • Over-incubation: Leaving the stain on for too long can result in its accumulation in other cellular compartments.

  • Cell Death: In non-viable cells, membrane integrity is lost, leading to diffuse staining.

Q4: I am observing high background fluorescence. How can I reduce it?

A4: High background can be a common issue in fluorescence microscopy. To mitigate this:

  • Thorough Washing: Ensure that excess dye is completely washed away after staining. Perform multiple washes with PBS or a suitable buffer.

  • Use of Fresh Solutions: Always use freshly prepared staining solutions.

  • Check for Autofluorescence: Some cell types or culture media may exhibit natural fluorescence. Image an unstained control sample to assess this.

  • Optimize Imaging Parameters: Adjust the exposure time and gain settings on your microscope to minimize background noise.

Q5: Are there alternatives to Janus Green B for mitochondrial staining?

A5: Yes, several other fluorescent probes are available for mitochondrial staining, each with its own advantages:

  • MitoTracker Dyes: This is a series of fluorescent stains that are sequestered by active mitochondria and are generally well-retained after cell fixation.

  • Rhodamine 123: A cell-permeant, cationic dye that is also taken up by active mitochondria.

  • TMRE and TMRM: These are potentiometric dyes used to measure mitochondrial membrane potential.

Troubleshooting Guides

Problem 1: Weak or No Mitochondrial Staining
Possible Cause Recommended Solution
Low Mitochondrial Activity Use a positive control cell line known to have high metabolic activity. Consider treating cells with a stimulant of mitochondrial respiration, if appropriate for your experimental design.
Incorrect Stain Preparation Prepare fresh working solutions of the dye immediately before use. Ensure the stock solution has been stored correctly (typically at 4°C in the dark).
Inappropriate Incubation Conditions Optimize incubation time (try a time course, e.g., 5, 10, 15 minutes). While often performed at room temperature, some protocols may benefit from incubation at 37°C.
Interference from Culture Medium Perform staining in a serum-free medium or a balanced salt solution like PBS.
Cell Type Specificity Some cell types may naturally have lower mitochondrial content or activity. Consult literature for protocols specific to your cell type.
Problem 2: Non-Specific or Diffuse Staining
Possible Cause Recommended Solution
Dye Concentration Too High Perform a concentration titration to find the optimal dye concentration for your cell type. Start with the manufacturer's recommended concentration and test several dilutions below that.
Over-incubation Reduce the incubation time. JGB staining is typically rapid.
Cell Viability Issues Assess cell viability using a different method, such as a trypan blue exclusion assay, to ensure a healthy cell population before staining.
Fixation Issues (if applicable) If using a fixable mitochondrial stain, ensure the fixation protocol is compatible with the dye. Some dyes are not retained after fixation.
Problem 3: Photobleaching or Fading of Signal
Possible Cause Recommended Solution
Excessive Exposure to Excitation Light Minimize the exposure time during image acquisition. Use a neutral density filter if the illumination is too intense.
Improper Sample Storage Image samples as soon as possible after staining. If storage is necessary, keep slides in the dark and at 4°C.
Use of Antifade Reagents Mount coverslips with an antifade mounting medium to reduce photobleaching.

Experimental Protocols

Protocol: Vital Staining of Mitochondria in Adherent Cells with Janus Green B

Materials:

  • Janus Green B powder

  • Distilled water or ethanol

  • Phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Cells cultured on coverslips or in glass-bottom dishes

Procedure:

  • Prepare Stock Solution (1% w/v): Dissolve 10 mg of Janus Green B in 1 mL of distilled water or ethanol. Store in a dark container at 4°C.

  • Prepare Working Solution (0.02% w/v): Immediately before use, dilute the stock solution 1:50 in sterile PBS or serum-free medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.

  • Cell Preparation: Grow cells to the desired confluency. Gently wash the cells twice with pre-warmed PBS.

  • Staining: Add the fresh JGB working solution to the cells, ensuring the entire surface is covered. Incubate for 5-10 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Imaging: Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium. Observe immediately under a light microscope.

Protocol: Vital Staining of Mitochondria in Suspension Cells with Janus Green B

Materials:

  • Janus Green B working solution (0.02% w/v in PBS or serum-free medium)

  • Cell suspension

  • PBS

Procedure:

  • Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet (e.g., 500 x g for 3 minutes).

  • Staining: Resuspend the cell pellet in the JGB working solution. Incubate for 5-10 minutes at room temperature, protected from light.

  • Washing: Pellet the cells by centrifugation and discard the supernatant. Resuspend the cell pellet in fresh PBS and repeat the wash step twice.

  • Imaging: After the final wash, resuspend the cells in a small volume of PBS. Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Analysis prep_stock Prepare 1% JGB Stock Solution prep_working Prepare 0.02% JGB Working Solution (Fresh) prep_stock->prep_working prep_cells Prepare Cells (Adherent or Suspension) stain Incubate cells with JGB Working Solution (5-10 min) prep_cells->stain wash Wash cells 2-3 times with PBS stain->wash image Image with Light Microscope wash->image

Caption: Experimental workflow for vital staining of mitochondria with Janus Green B.

troubleshooting_logic cluster_weak Weak or No Staining cluster_diffuse Diffuse Staining start Staining Problem Observed weak_stain Check Mitochondrial Activity (Positive Control) start->weak_stain Weak/Absent check_concentration Lower Dye Concentration start->check_concentration Diffuse fresh_solution Use Freshly Prepared Stain weak_stain->fresh_solution If activity is confirmed optimize_incubation Optimize Incubation Time/Temp fresh_solution->optimize_incubation If still weak reduce_time Reduce Incubation Time check_concentration->reduce_time If still diffuse check_viability Assess Cell Viability reduce_time->check_viability If still diffuse

Caption: A logical flowchart for troubleshooting common mitochondrial staining issues.

References

Best practices for storing and handling Janus Red B dye

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Users: This technical support guide focuses on Janus Green B. Our research indicates that "Janus Red B" is not a commonly used laboratory dye, and inquiries often refer to the more prevalent Janus Green B. We have compiled the following best practices, protocols, and troubleshooting information based on this understanding. If your inquiry is specifically about a different dye, please verify the chemical name and consult its specific safety data sheet.

This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Janus Green B dye. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this vital stain in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Janus Green B and what is its primary application in research?

Janus Green B is a supravital stain used in histology and cytology to selectively stain mitochondria in living cells.[1][2] Its staining reaction is oxygen-dependent.[1] It is also used for staining embryonic tissue and as a counterstain in some histological procedures.[2]

Q2: What are the recommended storage conditions for Janus Green B powder and solutions?

Proper storage is crucial to maintain the stability and efficacy of Janus Green B. The following table summarizes the recommended storage conditions for both the powdered dye and prepared solutions.

FormStorage TemperatureStorage ConditionsShelf Life
Powder Room TemperatureKeep in a tightly sealed container in a dry, well-ventilated area. Protect from direct sunlight and moisture.Indefinite, if stored properly.
Stock Solution -20°C to -80°CStore in a tightly sealed, light-protected container.Up to 1 month at -20°C and up to 6 months at -80°C.

Q3: What are the key safety precautions to take when handling Janus Green B?

As with any chemical, it is important to follow standard laboratory safety protocols. Key safety measures for handling Janus Green B include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid eye and skin contact.[3]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of the powder.

  • Handling: Avoid creating dust when handling the powder form. Do not eat, drink, or smoke while handling.

  • Disposal: Dispose of waste and expired solutions in accordance with local, state, and federal regulations for chemical waste.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of Janus Green B.

Problem: Weak or No Staining of Mitochondria

  • Possible Cause 1: Improperly prepared staining solution.

    • Solution: Ensure the dye is fully dissolved. Filtering the solution before use is recommended to remove any particulate matter.

  • Possible Cause 2: Incorrect staining time.

    • Solution: The optimal staining time can vary depending on the cell or tissue type. Experiment with different incubation times to determine the ideal duration for your specific application.

  • Possible Cause 3: Degraded dye solution.

    • Solution: Prepare fresh staining solution from the powder stock. Aqueous solutions of Janus Green B can degrade over time.

Problem: High Background Staining or Non-Specific Staining

  • Possible Cause 1: Excessive dye concentration.

    • Solution: Dilute the staining solution. A common starting concentration for an aqueous solution is one part dye to 2000-5000 parts distilled water.

  • Possible Cause 2: Inadequate washing.

    • Solution: After staining, wash the sample thoroughly with a suitable buffer (e.g., phosphate-buffered saline) to remove excess dye.

  • Possible Cause 3: Dye precipitation.

    • Solution: Filter the staining solution before use to remove any precipitates that may adhere non-specifically to the sample.

Problem: Cell Viability is Compromised After Staining

  • Possible Cause 1: Dye concentration is too high.

    • Solution: Lower the concentration of the Janus Green B solution. High concentrations can be toxic to living cells.

  • Possible Cause 2: Prolonged exposure to the dye.

    • Solution: Reduce the staining incubation time.

Below is a troubleshooting workflow to help diagnose and resolve common issues.

A troubleshooting decision tree for common Janus Green B staining issues.

Experimental Protocols

Protocol 1: Preparation of Janus Green B Staining Solution

This protocol describes the preparation of a typical aqueous staining solution.

  • Weighing: Accurately weigh 0.25 g of Janus Green B powder dye.

  • Dissolving: Dissolve the powder in 25 ml of distilled or demineralized water.

  • Filtering: Filter the solution to remove any undissolved particles.

The following diagram illustrates the workflow for preparing the staining solution.

SolutionPreparationWorkflow Start Start: Prepare Staining Solution Weigh 1. Weigh 0.25g of Janus Green B Powder Start->Weigh Dissolve 2. Dissolve in 25ml of Distilled Water Weigh->Dissolve Filter 3. Filter the Solution Dissolve->Filter Ready Solution is Ready for Use Filter->Ready

Workflow for preparing Janus Green B staining solution.

Protocol 2: Supravital Staining of Mitochondria in Live Cells

This protocol provides a general procedure for staining mitochondria in living cells. Note that specific parameters may need to be optimized for your particular cell type.

  • Cell Preparation: Prepare a suspension of live cells in an appropriate buffer.

  • Staining: Add the prepared Janus Green B staining solution to the cell suspension. The final concentration and incubation time will need to be determined empirically. A starting point for an aqueous solution is a 1:2000 to 1:5000 dilution of the dye.

  • Incubation: Incubate the cells with the dye for a predetermined amount of time (e.g., 15-60 seconds).

  • Washing: Gently wash the cells with fresh buffer to remove the excess dye.

  • Observation: Observe the stained mitochondria under a microscope. Mitochondria should appear green.

Protocol 3: Histological Staining with Neutral Red and Janus Green B

This is a classic method for differential staining of tissues.

  • Fixation and Preparation: Fix the tissue in Bouin's fluid, wash, dehydrate, clear, and embed in paraffin. Cut thin sections (e.g., 5 µm) and mount on slides.

  • Deparaffinization and Hydration: Dewax the sections in xylene and bring them to distilled water through a graded series of alcohols.

  • Mordanting: Place the slides in a 1% ammonium tungstate solution acidified with a few drops of HCl for 2-5 minutes.

  • Washing: Wash thoroughly in distilled water.

  • Staining:

    • Stain with an aqueous solution of Neutral Red (1:2000 to 1:5000) for 15-60 seconds.

    • Wash in distilled water.

    • Counterstain with an aqueous solution of Janus Green B of the same concentration for 15-60 seconds.

  • Dehydration and Mounting: Rapidly dehydrate the sections through graded alcohols, clear in xylene, and mount with a suitable mounting medium.

By following these best practices and troubleshooting guides, researchers can effectively utilize Janus Green B for clear and reliable mitochondrial staining in their experiments.

References

Reducing artifacts in Janus Red B stained microscopy images

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Janus Red B staining. Our goal is to help you minimize artifacts and achieve high-quality microscopy images.

Frequently Asked Questions (FAQs)

Q1: What is this compound B and what is it used for?

This compound B is a supravital stain used in histology and cell biology to selectively stain mitochondria in living cells. It is a member of the Janus dye family and is valued for its ability to visualize mitochondrial morphology and activity.

Q2: How does this compound B stain mitochondria?

The staining mechanism of this compound B relies on the activity of the mitochondrial electron transport chain. The dye acts as an electron acceptor and is reduced by cytochrome c oxidase, leading to its accumulation and color development within active mitochondria.

Q3: What are the most common artifacts observed with this compound B staining?

The most frequently encountered artifacts include the formation of dye precipitates, non-specific background staining, and rapid fading or photobleaching of the stain. These issues can obscure mitochondrial details and lead to misinterpretation of results.

Q4: Can this compound B be used in fixed tissues?

While this compound B is primarily used for supravital staining of living cells, it can be used with some fixed preparations. However, fixation can affect mitochondrial membrane potential and enzyme activity, which may alter staining intensity and specificity. Post-fixation staining is generally not recommended.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during this compound B staining procedures.

Issue 1: Presence of Dye Precipitate and Crystals

Cause: this compound B has a tendency to form precipitates, especially at higher concentrations or in solutions with inappropriate pH. This can lead to crystalline artifacts on the slide, obscuring the sample.

Solution:

  • Filter the Staining Solution: Always filter the this compound B staining solution immediately before use. A 0.22 µm syringe filter is recommended to remove any undissolved dye particles and small precipitates.

  • Optimize Dye Concentration: Use the lowest effective concentration of this compound B. High concentrations are more prone to precipitation. Refer to the table below for recommended concentration ranges.

  • Maintain Proper pH: Ensure the staining buffer is within the optimal pH range of 7.2-7.6.

Issue 2: High Background or Non-Specific Staining

Cause: Non-specific binding of the dye to other cellular components can result in high background noise, reducing the contrast of mitochondrial staining.

Solution:

  • Adjust Incubation Time and Temperature: Reduce the incubation time to the minimum required for adequate mitochondrial staining. Performing the incubation at a lower temperature (e.g., room temperature instead of 37°C) can also decrease non-specific binding.

  • Wash Thoroughly: After staining, wash the sample thoroughly with a suitable buffer (e.g., PBS) to remove unbound dye.

  • Use a Lower Dye Concentration: As with precipitate formation, a lower concentration of this compound B can significantly reduce background staining.

Issue 3: Weak or Absent Mitochondrial Staining

Cause: Insufficient staining can be due to several factors, including low dye concentration, short incubation times, or compromised mitochondrial activity in the sample.

Solution:

  • Increase Dye Concentration or Incubation Time: Gradually increase the this compound B concentration or extend the incubation period. Be mindful that this may also increase the risk of artifacts.

  • Ensure Cell Viability: this compound B staining is dependent on active mitochondria. Ensure that the cells are healthy and metabolically active during the staining procedure.

  • Check Buffer Composition: The presence of certain components in the media or buffer can interfere with dye uptake. If possible, perform the staining in a simple, serum-free medium or buffer.

Issue 4: Rapid Fading or Photobleaching

Cause: this compound B is susceptible to photobleaching, especially under prolonged or high-intensity illumination.

Solution:

  • Use an Antifade Mounting Medium: Mount the coverslip using a commercially available antifade reagent to preserve the fluorescence.

  • Minimize Light Exposure: Limit the exposure of the stained sample to the excitation light. Use neutral density filters to reduce the intensity of the illumination source.

  • Acquire Images Promptly: Capture images as quickly as possible after staining and mounting.

Quantitative Data Summary

The following tables provide recommended starting points for key experimental parameters. Optimization may be required for specific cell types and experimental conditions.

Table 1: Recommended this compound B Concentrations

Sample TypeConcentration Range
Cultured Cells0.001% - 0.01% (w/v)
Blood Smears0.02% - 0.05% (w/v)
Plant Tissues0.01% - 0.1% (w/v)

Table 2: Recommended Incubation Parameters

ParameterRecommended Range
Incubation Time15 - 60 minutes
Incubation TemperatureRoom Temperature to 37°C
pH of Staining Solution7.2 - 7.6

Experimental Protocols & Workflows

Standard this compound B Staining Protocol for Cultured Cells
  • Cell Preparation: Culture cells on glass coverslips or in glass-bottom dishes to ~70-80% confluency.

  • Staining Solution Preparation: Prepare a fresh 0.01% (w/v) this compound B staining solution in a suitable buffer (e.g., PBS or serum-free medium). Filter the solution using a 0.22 µm filter.

  • Incubation: Remove the culture medium and wash the cells once with warm PBS. Add the this compound B staining solution and incubate for 20-30 minutes at 37°C.

  • Washing: Aspirate the staining solution and wash the cells 2-3 times with warm PBS to remove excess dye.

  • Mounting: Mount the coverslip onto a microscope slide with a drop of mounting medium. An antifade reagent is recommended.

  • Imaging: Immediately visualize the cells using a light microscope, preferably with phase-contrast or DIC optics to visualize cell morphology alongside the stained mitochondria.

Visualizations

G cluster_prep Sample Preparation cluster_stain Staining cluster_observe Observation A Prepare fresh this compound B solution B Filter staining solution (0.22 µm filter) A->B D Incubate cells with staining solution B->D C Prepare live cells on coverslip C->D E Wash cells to remove excess dye D->E F Mount coverslip on slide E->F G Image with light microscope F->G

Caption: Experimental workflow for this compound B staining.

G Start Artifact Detected Precipitate Dye Precipitate? Start->Precipitate Background High Background? Precipitate->Background No Sol_Filter Filter stain Lower concentration Precipitate->Sol_Filter Yes WeakStain Weak Staining? Background->WeakStain No Sol_Wash Improve washing Reduce incubation time Background->Sol_Wash Yes Sol_Increase Increase concentration Check cell viability WeakStain->Sol_Increase Yes End Optimal Staining WeakStain->End No Sol_Filter->End Sol_Wash->End Sol_Increase->End

Caption: Troubleshooting decision tree for this compound B artifacts.

Validation & Comparative

Janus Red B vs. Neutral Red for Lysosomal Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cellular biology, the accurate visualization of organelles is paramount for understanding cellular function and dysfunction. Lysosomes, as the primary degradative compartments within the cell, are of particular interest in various research areas, including drug development and toxicology. This guide provides a detailed comparison of Janus Red B and Neutral Red for the specific application of lysosomal staining, drawing upon available experimental data and established protocols.

A Note on "this compound B": Initial research indicates a significant disparity in the available information regarding "this compound B" for lysosomal staining compared to the well-established Neutral Red. The scientific literature predominantly associates the Janus dye family, specifically Janus Green B, with mitochondrial staining. There is a lack of substantial evidence or established protocols for the use of a "this compound B" for the specific purpose of lysosomal visualization. Therefore, this guide will focus on a comprehensive overview of Neutral Red for lysosomal staining and contrast it with the known applications of the Janus dye family in organelle staining.

Neutral Red: A Well-Established Lysosomal Stain

Neutral Red is a eurhodin dye that has long been utilized as a reliable vital stain for the identification and assessment of lysosomes in living cells.[1][2] Its mechanism of action is based on its ability to readily penetrate the cell membrane in its uncharged state. Once inside the cell, the dye becomes protonated and trapped within the acidic environment of the lysosomes, which typically maintain a pH of approximately 4.5-5.0.[3] This accumulation results in a distinct red coloration of the lysosomes, allowing for their visualization under a microscope.

The uptake of Neutral Red is an active process that relies on the maintenance of a pH gradient across the lysosomal membrane, making it a valuable tool for assessing cell viability and cytotoxicity.[1][4] Healthy, viable cells with intact lysosomes will effectively accumulate the dye, while dead or dying cells with compromised lysosomal function will not.

Quantitative Data for Neutral Red
PropertyValueReference
Molecular Formula C₁₅H₁₇N₄Cl
Molecular Weight 288.78 g/mol
Excitation Wavelength ~530-540 nm
Emission Wavelength ~645 nm
Appearance Red
Typical Staining Concentration 1-5 µg/mL
Incubation Time 2-10 minutes

Experimental Protocol: Lysosomal Staining with Neutral Red

This protocol provides a general guideline for staining lysosomes in cultured cells with Neutral Red. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Neutral Red stock solution (e.g., 1 mg/mL in sterile water or PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate.

  • Preparation of Staining Solution: Dilute the Neutral Red stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µg/mL.

  • Staining: Remove the existing culture medium from the cells and replace it with the Neutral Red staining solution.

  • Incubation: Incubate the cells at 37°C for 5-15 minutes. The optimal incubation time may vary depending on the cell type.

  • Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove excess dye.

  • Imaging: Immediately visualize the stained lysosomes using a fluorescence microscope with appropriate filter sets (Excitation: ~540 nm, Emission: ~645 nm).

Janus Dyes: Primarily Mitochondrial Stains

In contrast to Neutral Red's specificity for lysosomes, the Janus dye family, most notably Janus Green B , is historically and predominantly used as a supravital stain for mitochondria. The mechanism of Janus Green B staining relies on the enzymatic activity of the mitochondrial respiratory chain. The dye acts as an electron acceptor and is maintained in its colored, oxidized state by the cytochrome oxidase system within active mitochondria. In other cellular compartments, the dye is typically reduced to a colorless form. This selective maintenance of color makes Janus Green B a specific marker for functional mitochondria.

There is no substantive evidence in the reviewed literature to suggest that a "this compound B" is used for, or is effective in, staining lysosomes. It is possible that the query for "this compound B" is a misnomer for Janus Green B or a misunderstanding of its application.

Logical Workflow for Lysosomal Staining

The following diagram illustrates the general workflow for lysosomal staining in live cells, as described in the Neutral Red protocol.

Lysosomal_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis start Start culture_cells Culture Cells start->culture_cells prepare_stain Prepare Staining Solution add_stain Add Staining Solution to Cells culture_cells->add_stain prepare_stain->add_stain incubate Incubate at 37°C add_stain->incubate wash Wash Cells incubate->wash image Live-Cell Imaging wash->image end End image->end

Caption: A flowchart illustrating the key steps in a typical lysosomal staining experiment.

Conclusion

For researchers, scientists, and drug development professionals seeking a reliable method for lysosomal staining, Neutral Red stands out as the well-documented and scientifically validated choice. Its mechanism of action is directly linked to the acidic environment of the lysosomes and the viability of the cell, providing both qualitative visualization and quantitative assessment capabilities.

In contrast, the term "this compound B" does not appear to correspond to a known lysosomal stain. The Janus dye family, represented by Janus Green B, is firmly established in the context of mitochondrial staining. Therefore, for studies focused on lysosomal biology, Neutral Red is the appropriate and recommended tool.

References

A Comparative Guide to Mitochondrial Labeling: Janus Red B vs. MitoTracker Red

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate fluorescent probe for mitochondrial labeling is crucial for accurate and reliable experimental outcomes. This guide provides a detailed comparison of the historical vital dye, Janus Red B, and the widely used modern fluorescent probe, MitoTracker Red CMXRos.

While both dyes serve to visualize mitochondria within living cells, they differ significantly in their mechanism of action, spectral properties, and experimental handling. This comparison aims to provide an objective overview, supported by available data, to aid in the selection of the most suitable reagent for your research needs.

At a Glance: Key Differences

FeatureThis compound BMitoTracker Red CMXRos
Excitation Maxima Data not available~579 nm[1][2]
Emission Maxima Data not available~599 nm[1][2]
Staining Mechanism Dependent on mitochondrial respiration (cytochrome c oxidase activity)[3]Accumulates based on mitochondrial membrane potential and covalently binds to thiol groups
Fixability Not well-retained after fixationWell-retained after aldehyde-based fixation
Photostability Prone to photobleachingMore photostable than many traditional dyes
Cytotoxicity Generally considered a vital dye, but can be toxic at higher concentrations or with prolonged exposureLow cytotoxicity at working concentrations, but can be phototoxic
Signal Specificity Specific to metabolically active mitochondriaHighly specific to mitochondria

Delving Deeper: Mechanism of Action

The fundamental difference between these two probes lies in how they target and are retained within the mitochondria.

MitoTracker Red CMXRos is a cell-permeant dye that passively diffuses across the plasma membrane. Its accumulation within the mitochondria is driven by the negative mitochondrial membrane potential. Once inside, a mildly thiol-reactive chloromethyl group reacts with free thiols on mitochondrial proteins and peptides, forming a covalent bond. This covalent linkage ensures that the dye is well-retained, even after cell fixation and permeabilization procedures.

This compound B , belonging to the family of Janus dyes, functions as a supravital stain. Its specificity for mitochondria relies on the organelle's metabolic activity. The enzyme cytochrome c oxidase, a key component of the electron transport chain, maintains this compound B in its oxidized, colored state (typically blue-green for the related Janus Green B) within the mitochondria. In the cytoplasm, the dye is reduced to a colorless form. This redox-dependent mechanism makes it an indicator of mitochondrial respiratory function.

Experimental Protocols

Mitochondrial Labeling with MitoTracker Red CMXRos

This protocol is adapted from common laboratory procedures for live-cell staining.

Reagent Preparation:

  • Stock Solution (1 mM): Prepare the stock solution by dissolving the lyophilized MitoTracker Red CMXRos solid in high-quality, anhydrous DMSO. For example, 50 µg of the dye can be dissolved in 94.1 µL of DMSO. Aliquot and store at -20°C, protected from light. The stock solution is typically stable for up to two weeks.

  • Working Solution (50-200 nM): On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. A typical concentration range is 50-200 nM. Protect the working solution from light.

Staining Protocol:

  • Culture cells to the desired confluency on coverslips or in imaging dishes.

  • Remove the culture medium and replace it with the pre-warmed MitoTracker Red CMXRos working solution.

  • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.

  • Remove the staining solution and wash the cells with fresh, pre-warmed culture medium.

  • The cells are now ready for live-cell imaging.

Fixation (Optional):

  • After staining, cells can be fixed with 3.7% formaldehyde in complete medium for 15 minutes at 37°C or with ice-cold methanol for 15 minutes at -20°C.

  • Rinse the cells three times with PBS for 5 minutes each.

  • The sample can then be processed for subsequent applications like immunofluorescence.

Historical Protocol for Mitochondrial Staining with this compound B

This protocol is based on historical methods for supravital staining and should be optimized for specific cell types.

Reagent Preparation:

  • Stock Solution (e.g., 1% w/v): Prepare a stock solution by dissolving this compound B powder in distilled water or ethanol.

  • Working Solution (e.g., 0.01-0.02% w/v): Dilute the stock solution in a suitable buffer, such as sterile PBS or serum-free culture medium, to achieve the final working concentration. This solution should be prepared fresh.

Staining Protocol:

  • For adherent cells, remove the culture medium and wash gently with pre-warmed PBS. For suspension cells, pellet the cells and resuspend in the working solution.

  • Add the this compound B working solution to the cells.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Remove the staining solution and wash the cells 2-3 times with PBS to remove excess dye.

  • Observe the cells immediately under a microscope. Mitochondria should appear as small, stained bodies within the cytoplasm.

Visualizing the Methodologies

To better understand the experimental processes and staining mechanisms, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Mitochondrial Staining cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Data Acquisition cell_culture Culture cells on coverslips/dishes prepare_dye Prepare fresh dye working solution incubate Incubate cells with dye prepare_dye->incubate wash Wash to remove excess dye incubate->wash live_imaging Live-cell imaging wash->live_imaging fixation Optional: Fixation and permeabilization live_imaging->fixation immuno Immunofluorescence fixation->immuno

Caption: A generalized workflow for labeling mitochondria in cultured cells.

staining_mechanisms Comparison of Mitochondrial Staining Mechanisms cluster_jrb This compound B cluster_mtr MitoTracker Red CMXRos jrb_entry Enters cell jrb_mito Accumulates in mitochondria jrb_entry->jrb_mito jrb_cyto Reduced to colorless form in cytoplasm jrb_entry->jrb_cyto jrb_redox Oxidized by Cytochrome C Oxidase (Maintained in colored state) jrb_mito->jrb_redox mtr_entry Enters cell mtr_mito Accumulates in mitochondria (Driven by membrane potential) mtr_entry->mtr_mito mtr_bind Covalently binds to thiol groups on mitochondrial proteins mtr_mito->mtr_bind

Caption: Staining mechanisms of this compound B and MitoTracker Red CMXRos.

Conclusion

For contemporary cell biology research, particularly studies involving fixed samples or requiring high photostability, MitoTracker Red CMXRos offers significant advantages. Its well-defined spectral properties, robust retention after fixation, and covalent binding mechanism provide reliable and reproducible mitochondrial labeling.

This compound B , while historically significant as a vital stain for demonstrating mitochondrial activity, is less suited for modern fluorescence microscopy techniques due to the lack of specific spectral data, lower retention after fixation, and potential for higher cytotoxicity. However, its unique dependence on the electron transport chain could still offer value in specific assays designed to probe mitochondrial respiratory function directly.

Ultimately, the choice of dye will depend on the specific experimental requirements. For most standard mitochondrial visualization and co-localization studies, MitoTracker Red CMXRos is the superior choice. For researchers specifically interested in a colorimetric indication of cytochrome c oxidase activity in living cells, this compound B or related compounds may warrant consideration, with the caveat that extensive optimization and validation would be necessary.

References

Cross-Validation of Mitochondrial Activity Probes with Established Apoptosis Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cell-based assays, accurate and reliable methods for assessing cell health and viability are paramount. While various techniques exist to measure different cellular parameters, cross-validation of new or less-characterized dyes with established assays is crucial for robust data interpretation. This guide provides a comprehensive comparison of Janus Red B, a supravital stain indicative of mitochondrial activity, with gold-standard apoptosis assays, including Annexin V/PI staining, TUNEL assays, and caspase activity assays.

This compound B, and the closely related Janus Green B, are vital dyes that selectively accumulate in mitochondria of living cells. Their staining intensity is dependent on the maintenance of mitochondrial membrane potential and metabolic activity.[1][2] A decrease in mitochondrial function, an early event in the apoptotic cascade, leads to a reduction in the staining by these dyes. Therefore, this compound B can serve as an early indicator of cellular stress and commitment to apoptosis. However, to confirm that the observed decrease in mitochondrial activity is indeed due to apoptosis, it is essential to cross-validate these findings with assays that detect more specific hallmarks of programmed cell death.

Comparative Analysis of Assay Principles

To facilitate a clear understanding of how these assays complement each other, the following table summarizes their fundamental principles.

AssayPrincipleStage of Apoptosis DetectedAdvantagesLimitations
This compound B Supravital stain that accumulates in active mitochondria. Staining is dependent on mitochondrial membrane potential and reductase activity.[1][2]EarlySimple, cost-effective, provides functional information about mitochondria.Not specific to apoptosis; other factors can also affect mitochondrial activity.
Annexin V/PI Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a nuclear stain that enters cells with compromised membrane integrity (late apoptosis/necrosis).Early to LateDistinguishes between early apoptotic, late apoptotic, and necrotic cells.Requires specific buffer conditions (calcium-dependent binding). Reversible binding may affect signal stability.
TUNEL Assay TdT-mediated dUTP Nick End Labeling detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks.LateHighly specific for DNA fragmentation. Can be used on fixed cells and tissue sections.Detects a late-stage event, potentially missing early apoptotic populations.
Caspase Activity Measures the activity of caspase enzymes, the central executioners of apoptosis. Fluorogenic or colorimetric substrates are cleaved by active caspases.Mid to LateProvides mechanistic insight into the apoptotic pathway. High-throughput screening is possible.Can be transient; activity may decline in late-stage apoptosis.

Experimental Protocols

Detailed methodologies for each assay are crucial for reproducibility and accurate comparison.

This compound B Staining Protocol (Hypothetical, based on Janus Green B protocols)
  • Reagent Preparation : Prepare a stock solution of this compound B in ethanol or DMSO. Further dilute to a working concentration (e.g., 1-10 µM) in pre-warmed cell culture medium.

  • Cell Preparation : Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slides).

  • Staining : Remove the culture medium and add the this compound B working solution to the cells.

  • Incubation : Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing : Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye.

  • Analysis : Immediately analyze the stained cells under a fluorescence microscope or a microplate reader. Live cells with active mitochondria will exhibit red fluorescence.

Annexin V/PI Staining Protocol
  • Cell Preparation : Harvest cells and wash them with cold PBS.

  • Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining : Add fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) and Propidium Iodide (PI) to the cell suspension.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis : Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

TUNEL Assay Protocol
  • Cell Fixation and Permeabilization : Fix cells with a crosslinking agent (e.g., paraformaldehyde) and then permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

  • Labeling Reaction : Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdU or fluorescently tagged dUTP).

  • Detection : If using an indirect method (e.g., BrdU), incubate with a labeled anti-BrdU antibody.

  • Analysis : Analyze the cells by fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit a fluorescent signal due to the incorporation of labeled dUTPs at DNA breaks.

Caspase-3/7 Activity Assay Protocol
  • Reagent Preparation : Prepare the caspase-3/7 reagent containing a pro-fluorescent substrate (e.g., a DEVD peptide conjugated to a fluorophore).

  • Cell Lysis (optional) : For some assay formats, cells are lysed to release caspases. For live-cell assays, the reagent is cell-permeable.

  • Incubation : Add the caspase reagent to the cell culture or lysate and incubate for the recommended time (typically 30-60 minutes) at room temperature or 37°C, protected from light.

  • Analysis : Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence indicates caspase-3/7 activity and apoptosis.

Data Presentation and Interpretation

To effectively compare the results from these different assays, quantitative data should be summarized in a structured table. The following is a hypothetical example of how data from a drug-induced apoptosis experiment could be presented.

Treatment% this compound B Positive Cells% Annexin V Positive / PI Negative (Early Apoptotic)% TUNEL Positive (Late Apoptotic)Relative Caspase-3/7 Activity (Fold Change)
Vehicle Control 95%2%1%1.0
Drug X (1 µM) 60%35%15%3.5
Drug X (10 µM) 25%65%50%8.2

Visualizing the Workflow and Apoptotic Pathway

Diagrams created using Graphviz can help to visualize the experimental workflow and the underlying biological pathways.

G cluster_workflow Cross-Validation Workflow cluster_assays Parallel Assays cluster_analysis Data Analysis and Comparison start Induce Apoptosis in Cell Culture split start->split jrb This compound B Staining (Mitochondrial Activity) split->jrb annexin Annexin V/PI Staining (Phosphatidylserine Exposure) split->annexin tunel TUNEL Assay (DNA Fragmentation) split->tunel caspase Caspase Activity Assay (Enzyme Activation) split->caspase analysis Quantitative Analysis (Microscopy, Flow Cytometry, Plate Reader) jrb->analysis annexin->analysis tunel->analysis caspase->analysis comparison Comparative Data Analysis (Tabulation and Correlation) analysis->comparison end Validated Conclusion on Apoptotic Mechanism comparison->end

Caption: Experimental workflow for cross-validating this compound B with standard apoptosis assays.

G cluster_pathway Simplified Intrinsic Apoptosis Pathway cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_hallmarks Apoptotic Hallmarks stimulus Apoptotic Stimulus (e.g., Drug Treatment) bcl2 Bcl-2 Family Proteins (Bax/Bak activation) stimulus->bcl2 mmp Loss of Mitochondrial Membrane Potential (ΔΨm) bcl2->mmp cyto_c Cytochrome c Release bcl2->cyto_c cas9 Caspase-9 Activation (Apoptosome formation) cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 ps Phosphatidylserine Exposure cas3->ps dna DNA Fragmentation cas3->dna

Caption: Simplified intrinsic apoptosis signaling pathway highlighting mitochondrial involvement.

By employing a multi-assay approach and cross-validating the results, researchers can gain a more nuanced and accurate understanding of a compound's biological activity. This comprehensive strategy, which combines the assessment of mitochondrial function with the detection of specific apoptotic markers, is essential for making informed decisions in drug development and toxicological research.

References

A Head-to-Head Battle for Dead Cell Discrimination: Propidium Iodide vs. Janus Red B

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cellular analysis, distinguishing between live and dead cells is a critical step for accurate data interpretation in a myriad of research applications, from drug discovery to toxicology. Propidium Iodide (PI) has long been the gold standard for identifying non-viable cells. This guide provides a comprehensive comparison between the well-established Propidium Iodide and the lesser-known Janus Red B for dead cell discrimination, offering researchers the information needed to make an informed decision for their experimental needs.

The Verdict: Propidium Iodide Reigns Supreme

Based on extensive review of available scientific literature, Propidium Iodide is the unequivocally recommended reagent for dead cell discrimination . It is a well-characterized, reliable, and easy-to-use fluorescent dye with a clear mechanism of action. In stark contrast, there is a significant lack of scientific evidence supporting the use of this compound B for identifying dead cells based on membrane integrity. The majority of literature refers to "Janus Green B," a stain used for mitochondria in living cells, which operates on a different principle. Therefore, this guide will focus on the robust data available for Propidium Iodide and highlight the absence of data for this compound B in this application.

Propidium Iodide: The Clear Winner for Dead Cell Staining

Propidium Iodide is a fluorescent intercalating agent that is impermeant to the intact cell membranes of live cells.[1][2][3] In dead or dying cells, where the membrane integrity is compromised, PI can enter the cell and bind to double-stranded DNA by intercalating between the base pairs.[1][4] This binding results in a significant enhancement of its fluorescence, allowing for easy identification of dead cells using techniques like flow cytometry and fluorescence microscopy.

Key Advantages of Propidium Iodide:
  • Clear Mechanism: Staining is directly linked to loss of membrane integrity, a hallmark of cell death.

  • High Specificity: Effectively distinguishes between live and dead cell populations.

  • Ease of Use: Simple staining protocols with no wash steps required for flow cytometry.

  • Bright Signal: Significant fluorescence enhancement upon binding to DNA provides a robust signal.

  • Cost-Effective: Widely available and relatively inexpensive.

Limitations of Propidium Iodide:
  • Not for Fixed Cells: Cannot be used for viability testing in cells that have been fixed, as the fixation process permeabilizes the cell membrane. For fixed cells, amine-reactive viability dyes are recommended.

  • Binds to RNA: PI can also bind to RNA, which may require treatment with RNase for applications where precise DNA content is being measured.

Quantitative Data Summary

The following table summarizes the key characteristics of Propidium Iodide for dead cell discrimination. Due to the lack of available data for this compound B in this application, a direct comparison is not possible.

FeaturePropidium IodideThis compound B
Mechanism of Action Intercalates with DNA in membrane-compromised cellsNot documented for dead cell discrimination
Target Double-stranded DNA (and RNA)Not applicable
Application Dead cell identification in unfixed samplesNot applicable
Detection Method Flow Cytometry, Fluorescence MicroscopyNot applicable
Excitation Maximum ~493 nm (unbound), ~535 nm (bound to DNA)Not documented
Emission Maximum ~636 nm (unbound), ~617 nm (bound to DNA)Not documented
Fixable? NoNot applicable

Experimental Protocols

Propidium Iodide Staining for Flow Cytometry

This protocol is a standard method for identifying dead cells in a suspension for flow cytometry analysis.

Materials:

  • Cell suspension

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide staining solution (typically 1 mg/mL stock)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Harvest and wash cells with PBS.

  • Resuspend the cell pellet in cold PBS at a concentration of 1 x 10^6 cells/mL.

  • Add Propidium Iodide to a final concentration of 1-10 µg/mL.

  • Incubate on ice for 5-15 minutes, protected from light.

  • Analyze the cells by flow cytometry immediately. Do not wash the cells after adding PI. Live cells will show low red fluorescence, while dead cells will exhibit high red fluorescence.

Propidium Iodide Staining for Fluorescence Microscopy

This protocol allows for the visualization of dead cells in a population using a fluorescence microscope.

Materials:

  • Cells cultured on a suitable imaging dish or slide

  • PBS

  • Propidium Iodide staining solution

  • Fluorescence microscope with appropriate filters

Procedure:

  • Wash the cells gently with PBS.

  • Add a working solution of Propidium Iodide (e.g., 1 µg/mL in PBS) to the cells.

  • Incubate for 5-15 minutes at room temperature, protected from light.

  • Visualize the cells under the fluorescence microscope. Dead cells will exhibit bright red nuclear staining.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the staining mechanism of Propidium Iodide and a typical experimental workflow for dead cell analysis.

PropidiumIodideMechanism cluster_live_cell Live Cell cluster_dead_cell Dead Cell LiveCell Intact Cell Membrane PI_out Propidium Iodide PI_out->LiveCell Cannot Penetrate DeadCell Compromised Cell Membrane DNA DNA PI_in Propidium Iodide PI_in->DeadCell Enters Cell PI_in->DNA Intercalates & Fluoresces Brightly

Caption: Mechanism of Propidium Iodide Staining.

DeadCellWorkflow Start Start with Cell Suspension Stain Add Propidium Iodide Start->Stain Incubate Incubate on Ice (5-15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Result Data: Live vs. Dead Cell Populations Analyze->Result

Caption: Experimental Workflow for Dead Cell Analysis.

Conclusion

For researchers, scientists, and drug development professionals seeking a reliable method for dead cell discrimination, Propidium Iodide is the clear and evidence-backed choice. Its straightforward mechanism, ease of use, and the wealth of supporting experimental data make it a robust tool for cellular analysis. The lack of scientific literature on this compound B for this specific application suggests it is not a viable or validated alternative. Therefore, for accurate and reproducible results in dead cell identification, Propidium Iodide remains the industry standard.

References

Assessing the Specificity of Janus Green B for Mitochondrial Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and specific staining of mitochondria is crucial for understanding cellular metabolism, health, and disease. Janus Green B (JGB) has historically been a cornerstone for vital mitochondrial staining. This guide provides an objective comparison of JGB's performance against modern fluorescent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for mitochondrial analysis.

Principles of Mitochondrial Staining

The specificity of mitochondrial stains is rooted in the unique biochemical and biophysical properties of this organelle. JGB's selectivity relies on the mitochondrial respiratory chain, whereas many contemporary fluorescent dyes depend on the mitochondrial membrane potential.

Janus Green B (JGB) is a cationic dye that selectively stains mitochondria in living cells. Its mechanism is dependent on the activity of the cytochrome c oxidase (Complex IV) in the electron transport chain, which maintains the dye in its oxidized, blue-green state within the mitochondria.[1][2] In the cytoplasm, other reductases convert JGB to a colorless or pink leuco form, resulting in the selective visualization of mitochondria.[1][2] This oxygen-dependent reaction is a hallmark of metabolically active mitochondria.[1]

MitoTracker Dyes (e.g., MitoTracker Red CMXRos) are cell-permeant fluorescent dyes that accumulate in mitochondria, largely due to the negative mitochondrial membrane potential. Many MitoTracker probes also contain a mildly thiol-reactive chloromethyl group that allows them to covalently bind to mitochondrial proteins, ensuring their retention even after cell fixation and loss of membrane potential.

JC-1 is a ratiometric fluorescent dye used to assess mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In cells with a low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization.

Comparative Analysis of Mitochondrial Stains

While direct quantitative comparisons in a single head-to-head study are scarce, a qualitative and semi-quantitative assessment based on their mechanisms and reported characteristics reveals distinct advantages and limitations for each dye.

FeatureJanus Green B (JGB)MitoTracker Red CMXRosJC-1
Staining Principle Oxidation by Cytochrome c OxidaseMitochondrial Membrane Potential & Covalent BindingMitochondrial Membrane Potential Dependent Aggregation
Indicator of Electron Transport Chain ActivityMitochondrial Localization & Membrane PotentialMitochondrial Membrane Potential
Detection Method Bright-field MicroscopyFluorescence Microscopy, Flow CytometryFluorescence Microscopy, Flow Cytometry, Plate Reader
Fixability Not suitable for fixationFixableNot suitable for fixation
Quantification Semi-quantitative (color intensity)Quantitative (fluorescence intensity)Ratiometric (Red/Green fluorescence ratio)
Advantages Simple, low cost, directly probes ETC functionHigh specificity, fixable, suitable for co-stainingRatiometric measurement minimizes artifacts from dye loading
Limitations Lower sensitivity, potential cytotoxicity at high concentrationsStaining can be influenced by membrane potentialPhotobleaching, complex analysis

Experimental Protocols

Detailed methodologies for utilizing these stains are crucial for reproducible and reliable results.

Janus Green B Staining for Live Cells

Materials:

  • Janus Green B stock solution (1% w/v in ethanol or distilled water)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Microscope slides and coverslips

Procedure for Adherent Cells:

  • Culture cells on glass coverslips to the desired confluency.

  • Prepare a fresh working solution of Janus Green B (e.g., 0.02% w/v) by diluting the stock solution in PBS or serum-free culture medium.

  • Remove the culture medium and wash the cells twice with pre-warmed PBS.

  • Add the JGB working solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.

  • Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Mount the coverslip on a microscope slide with a drop of PBS and observe immediately under a light microscope.

Procedure for Suspension Cells:

  • Harvest cells by centrifugation.

  • Resuspend the cell pellet in the JGB working solution and incubate for 5-10 minutes at room temperature, protected from light.

  • Pellet the cells by centrifugation and wash twice with fresh PBS.

  • Resuspend the final cell pellet in a small volume of PBS, place a drop on a microscope slide, cover with a coverslip, and observe.

MitoTracker Red CMXRos Staining

Materials:

  • MitoTracker Red CMXRos (lyophilized solid)

  • Anhydrous DMSO

  • Cell culture medium or a suitable buffer (e.g., HHBS)

Procedure:

  • Prepare a 1 mM stock solution by dissolving 50 µg of MitoTracker Red CMXRos in 94 µL of anhydrous DMSO. Store aliquots at -20°C, protected from light.

  • Dilute the stock solution in pre-warmed (37°C) cell culture medium to a final working concentration of 50-200 nM.

  • Remove the culture medium from adherent cells and add the MitoTracker working solution. For suspension cells, pellet them and resuspend in the working solution.

  • Incubate for 15-45 minutes at 37°C.

  • Wash the cells with fresh, pre-warmed culture medium.

  • For live-cell imaging, replace with fresh medium and observe. For fixed-cell applications, proceed with fixation (e.g., 4% paraformaldehyde) and subsequent immunocytochemistry.

JC-1 Staining for Mitochondrial Membrane Potential

Materials:

  • JC-1 (lyophilized solid)

  • DMSO

  • Cell culture medium or buffer (e.g., HHBS with 20 mM HEPES)

Procedure:

  • Prepare a 2-10 mM stock solution of JC-1 in DMSO.

  • Dilute the stock solution to a working concentration of 1-10 µM in pre-warmed cell culture medium.

  • Add the JC-1 working solution to the cells and incubate for 15-60 minutes at 37°C and 5% CO2, protected from light.

  • Remove the staining solution and wash the cells with a suitable buffer.

  • Add fresh buffer to the cells.

  • Immediately analyze using a fluorescence microscope, flow cytometer, or microplate reader. For healthy cells with high membrane potential, observe red fluorescence (Ex/Em ~585/590 nm). For apoptotic or unhealthy cells with low membrane potential, observe green fluorescence (Ex/Em ~514/529 nm).

Visualizing the Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the staining mechanisms and a generalized experimental workflow.

Janus_Green_B_Mechanism cluster_cell Living Cell cluster_mito Mitochondrion Cytoplasm Cytoplasm ETC Electron Transport Chain (Cytochrome c Oxidase) Cytoplasm->ETC Accumulates in Mitochondria JGB_reduced Reduced JGB (Colorless/Pink) Cytoplasm->JGB_reduced Cytoplasmic Reductases JGB_oxidized Oxidized JGB (Blue-Green) ETC->JGB_oxidized Maintains Oxidized State JGB_in Janus Green B (permeable) JGB_in->Cytoplasm Enters Cell

Caption: Mechanism of Janus Green B staining in mitochondria.

MitoTracker_JC1_Mechanism cluster_cell Living Cell cluster_mito_high High Membrane Potential (Healthy Mitochondrion) cluster_mito_low Low Membrane Potential (Unhealthy Mitochondrion) MitoTracker_High MitoTracker Red (Accumulates & Binds) JC1_High JC-1 Aggregates (Red Fluorescence) MitoTracker_Low MitoTracker Red (Reduced Accumulation) JC1_Low JC-1 Monomers (Green Fluorescence) Dye_in MitoTracker / JC-1 (Cell Permeable) Dye_in->MitoTracker_High Electrophoretic Accumulation Dye_in->JC1_High Dye_in->MitoTracker_Low Dye_in->JC1_Low

Caption: Mechanism of MitoTracker and JC-1 mitochondrial staining.

Staining_Workflow Start Start: Prepare Cell Culture Prepare_Dye Prepare Dye Working Solution Start->Prepare_Dye Incubate Incubate Cells with Dye Prepare_Dye->Incubate Wash Wash to Remove Excess Dye Incubate->Wash Decision Live or Fixed Cell Imaging? Wash->Decision Live_Imaging Live Cell Imaging/ Analysis Decision->Live_Imaging Live Fixation Fixation & Permeabilization (if applicable) Decision->Fixation Fixed End End: Data Analysis Live_Imaging->End Fixed_Imaging Fixed Cell Imaging/ Immunostaining Fixation->Fixed_Imaging Fixed_Imaging->End

Caption: Generalized workflow for mitochondrial staining.

Conclusion

The choice between Janus Green B and modern fluorescent dyes like MitoTracker Red CMXRos and JC-1 depends on the specific experimental question. JGB remains a simple, cost-effective method for assessing the functional integrity of the electron transport chain in live cells. However, for quantitative analysis, high-resolution imaging, and experiments requiring cell fixation, the specificity and robustness of fluorescent probes such as MitoTracker Red CMXRos are superior. For a specific and ratiometric analysis of mitochondrial membrane potential, JC-1 is the dye of choice, despite its sensitivity to photobleaching. By understanding the distinct mechanisms and protocols of these staining reagents, researchers can more accurately interpret their findings in the context of mitochondrial health and function.

References

A Comparative Analysis of Red Fluorescent Vital Dyes for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cellular biology and drug development, the ability to visualize and track specific organelles and processes within living cells is paramount. Vital dyes, which can permeate the cell membrane without causing immediate cell death, are indispensable tools for these applications. This guide provides a comprehensive comparison of several prominent red fluorescent vital dyes, with a special note on the historical context of Janus Green B. The information presented here is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate dye for their experimental needs.

A Note on "Janus Red B": Initial searches for "this compound B" did not yield a commonly used red fluorescent vital dye. It is highly probable that this is a confusion with Janus Green B (JGB) , a classic supravital stain used to visualize mitochondria.[1] JGB is a colorimetric dye that stains mitochondria a blue-green color in the presence of oxygen, due to the action of the mitochondrial enzyme cytochrome c oxidase.[2][3][4] It is not a red fluorescent dye. Therefore, this guide will focus on a comparative study of established red fluorescent vital dyes: Neutral Red, MitoTracker Red CMXRos, and Nile Red, while also providing context for the use of Janus Green B in vital staining.

Overview of Red Fluorescent Vital Dyes

Red fluorescent dyes are particularly valuable for live-cell imaging due to their longer excitation and emission wavelengths, which minimize phototoxicity and reduce background autofluorescence often present in the blue and green spectral regions.[5] The selection of a red fluorescent vital dye depends on the specific organelle or cellular component of interest. This guide will compare three widely used red vital dyes, each targeting a different subcellular structure: lysosomes (Neutral Red), mitochondria (MitoTracker Red CMXRos), and lipid droplets (Nile Red).

Comparative Performance of Red Fluorescent Vital Dyes

The following table summarizes the key properties and performance characteristics of Neutral Red, MitoTracker Red CMXRos, and Nile Red.

FeatureNeutral RedMitoTracker Red CMXRosNile Red
Target Organelle Lysosomes and other acidic organellesActive MitochondriaIntracellular Lipid Droplets
Mechanism of Action Accumulates in lysosomes of living cellsPassively diffuses across the plasma membrane and accumulates in active mitochondria due to membrane potentialLipophilic stain that is intensely fluorescent in hydrophobic environments
Excitation Maximum ~533 nm~579 nm~552 nm (in methanol)
Emission Maximum ~642 nm~599 nm~636 nm (in methanol)
Photostability ModerateHigh, well-retained after fixationModerate to high, but can be susceptible to photobleaching with intense illumination
Toxicity Low toxicity in standard protocols; used in cytotoxicity assaysLow toxicity at recommended concentrations, but can be toxic at higher concentrations or with prolonged exposureGenerally low toxicity for live-cell imaging
Signal-to-Noise Ratio GoodHigh, due to specific accumulation in mitochondriaExcellent, as it is only strongly fluorescent in a hydrophobic environment
Fixability Can be used on fixed cellsWell-retained after fixation with aldehydesCompatible with fixed cells, though fixation may alter lipid droplet morphology

Experimental Protocols

Detailed methodologies for using these dyes are crucial for reproducible results. The following sections provide standard protocols for each dye.

Supravital Staining with Neutral Red and Janus Green B

This classic protocol is used for the simultaneous visualization of lysosomes and mitochondria in living cells, typically blood cells.

Reagents:

  • Neutral Red stock solution (e.g., 0.25% in absolute ethanol)

  • Janus Green B stock solution (e.g., 0.4% in absolute ethanol)

  • Absolute ethanol (acid-free)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Working Solution: Prepare a fresh mixture of the two dyes in absolute ethanol. The exact proportions may need to be optimized for the specific cell type.

  • Slide Preparation: Flood a clean, dry microscope slide with the working solution and allow it to dry completely, leaving a thin film of the dyes.

  • Staining: Place a small drop of the fresh biological sample (e.g., blood) onto the prepared slide and cover with a coverslip.

  • Sealing: Seal the edges of the coverslip with soft paraffin wax to prevent drying.

  • Observation: Examine the cells immediately under a microscope.

Expected Results:

  • Mitochondria: Blue-green dots or rods (from Janus Green B)

  • Lysosomes/Basophilic granules: Brilliant scarlet (from Neutral Red)

  • Nuclei: Unstained

G cluster_prep Preparation cluster_stain Staining Procedure cluster_obs Observation A Prepare Neutral Red & Janus Green B Stock Solutions B Prepare Fresh Working Solution in Absolute Ethanol A->B C Coat Clean Slide with Working Solution and Dry B->C D Add Live Cell Suspension (e.g., blood) C->D E Cover with Coverslip and Seal D->E F Immediate Microscopic Examination E->F

Live-Cell Mitochondrial Staining with MitoTracker Red CMXRos

MitoTracker Red CMXRos is a widely used dye for labeling mitochondria in live cells.

Reagents:

  • MitoTracker Red CMXRos (lyophilized powder)

  • Anhydrous DMSO

  • Cell culture medium

  • PBS

Procedure:

  • Prepare Stock Solution (1 mM): Dissolve 50 µg of MitoTracker Red CMXRos in 94.1 µL of anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • Prepare Working Solution (50-200 nM): Dilute the 1 mM stock solution in pre-warmed cell culture medium to the desired final concentration. This solution should be prepared fresh.

  • Cell Staining:

    • For adherent cells, remove the culture medium and add the pre-warmed working solution.

    • For suspension cells, centrifuge the cells and resuspend them in the pre-warmed working solution.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells with fresh, pre-warmed culture medium or PBS.

  • Imaging: Image the cells using fluorescence microscopy with appropriate filter sets (Excitation/Emission: ~579/599 nm).

G cluster_prep Solution Preparation cluster_stain Cell Staining cluster_image Imaging A Reconstitute MitoTracker in DMSO (1 mM Stock) B Dilute Stock in Pre-warmed Medium (50-200 nM Working Solution) A->B C Incubate Cells with Working Solution (15-45 min, 37°C) B->C D Wash Cells with Fresh Medium/PBS C->D E Fluorescence Microscopy (Ex/Em: ~579/599 nm) D->E

Staining of Intracellular Lipid Droplets with Nile Red

Nile Red is a fluorescent dye used for the detection of intracellular lipid droplets.

Reagents:

  • Nile Red

  • Anhydrous DMSO

  • Hanks and 20 mM Hepes buffer (HHBS) or other suitable buffer

  • PBS

Procedure:

  • Prepare Stock Solution (1 mM): Prepare a 1 mM stock solution of Nile Red in high-quality, anhydrous DMSO. Store aliquots at -20°C, protected from light.

  • Prepare Working Solution (200-1000 nM): Dilute the stock solution in HHBS or buffer of your choice to the desired final concentration.

  • Cell Staining:

    • Treat cells with test compounds if required.

    • For suspension cells, centrifuge and resuspend in the Nile Red working solution.

    • For adherent cells, wash with buffer and add the working solution directly to the plate.

  • Incubation: Incubate for 5-10 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the cells with buffer to remove excess dye.

  • Imaging: Image the cells using fluorescence microscopy. For selective visualization of lipid droplets, use excitation around 450-500 nm and emission above 528 nm (yellow-gold fluorescence). For red fluorescence, use excitation around 515-560 nm and emission above 590 nm.

G cluster_prep Solution Preparation cluster_stain Staining cluster_image Imaging A Prepare 1 mM Nile Red Stock in DMSO B Dilute to 200-1000 nM Working Solution in Buffer A->B C Incubate Cells with Working Solution (5-10 min) B->C D Wash to Remove Excess Dye C->D E Fluorescence Microscopy (Yellow-Gold or Red Channel) D->E

Signaling Pathway Visualization: Mitochondrial Integrity in Apoptosis

Mitochondrial integrity is crucial for cell survival, and its disruption is a key event in the intrinsic pathway of apoptosis. Vital dyes that stain mitochondria, such as MitoTracker Red CMXRos, are valuable tools for monitoring this process. A decrease in mitochondrial membrane potential, which can be observed as a loss of staining intensity with potential-dependent dyes, is an early indicator of apoptosis.

G cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Stimuli DNA Damage, Growth Factor Withdrawal, Etc. BaxBak Bax/Bak Activation Stimuli->BaxBak Bcl2 Bcl-2/Bcl-xL Inhibition Stimuli->Bcl2 MMP Loss of Mitochondrial Membrane Potential (ΔΨm) BaxBak->MMP CytoC Cytochrome c Release MMP->CytoC MitoTracker MitoTracker Red Signal Loss MMP->MitoTracker leads to Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Conclusion

The choice of a red fluorescent vital dye is dictated by the specific research question and the target cellular component. While the term "this compound B" is likely a misnomer for the mitochondrial vital stain Janus Green B, a variety of excellent red fluorescent vital dyes are available for live-cell imaging. Neutral Red is a reliable choice for visualizing lysosomes and assessing cell viability. MitoTracker Red CMXRos offers robust and specific staining of active mitochondria, making it ideal for studies of cellular metabolism and apoptosis. Nile Red provides high-contrast imaging of intracellular lipid droplets, crucial for research in metabolic diseases and cellular storage processes. By understanding the distinct properties and following the optimized protocols for each dye, researchers can effectively harness the power of live-cell imaging to unravel complex cellular mechanisms.

References

Evaluating the Phototoxicity of Janus Red B in Live-Cell Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of live-cell imaging has revolutionized our ability to observe cellular processes in real-time. However, the very act of illuminating fluorescent probes can induce phototoxicity, a phenomenon that can compromise cellular health and lead to experimental artifacts. This guide provides a comparative evaluation of the phototoxicity of a lesser-known mitochondrial dye, Janus Red B, against two widely used probes, MitoTracker Red CMXRos and Tetramethylrhodamine (TMRM). Due to a lack of direct comparative studies on this compound B's phototoxicity in the context of modern live-cell imaging, this guide outlines a framework of established experimental protocols to facilitate its evaluation.

Introduction to Phototoxicity in Live-Cell Imaging

Phototoxicity in fluorescence microscopy arises when fluorescent molecules, upon excitation by light, generate reactive oxygen species (ROS).[1][2] These highly reactive molecules can inflict damage upon various cellular components, including mitochondria, leading to altered cellular function and even apoptosis (programmed cell death).[1] Therefore, selecting a fluorescent probe with minimal phototoxicity is paramount for obtaining reliable and reproducible data in live-cell imaging studies.

MitoTracker Red CMXRos and TMRM are popular choices for labeling mitochondria due to their ability to accumulate in response to the mitochondrial membrane potential.[3] However, studies have indicated that red-spectrum dyes, including MitoTracker Red probes and TMRM, can induce phototoxic effects, such as the formation of a "pearl-necklace" mitochondrial phenotype upon illumination, which is indicative of mitochondrial stress.

This compound B is a classic vital stain for mitochondria, but its phototoxic properties in contemporary live-cell imaging applications are not well-documented. This guide aims to bridge this knowledge gap by presenting a direct comparison based on available data and providing a clear experimental path for the systematic evaluation of this compound B's phototoxicity.

Comparative Analysis of Mitochondrial Dyes

While direct quantitative data for this compound B's phototoxicity is limited in the current literature, we can compare the known characteristics of the three dyes. The following table summarizes their properties and known phototoxic effects.

FeatureThis compound BMitoTracker Red CMXRosTMRM (Tetramethylrhodamine, Methyl Ester)
Mechanism of Action Accumulates in mitochondria, likely driven by the mitochondrial membrane potential.Accumulates in mitochondria based on membrane potential and covalently binds to thiol groups of proteins and peptides.[4]A cell-permeant, cationic dye that accumulates in the negatively charged mitochondrial matrix in a membrane potential-dependent manner.
Reported Phototoxicity Not extensively documented in the context of modern live-cell imaging.Can induce a "pearl-necklace" mitochondrial phenotype upon illumination, indicating phototoxic stress.Also reported to cause the "pearl-necklace" mitochondrial phenotype under illumination.
Spectral Properties (Approx. Ex/Em) ~530 nm / ~555 nm~579 nm / ~599 nm~548 nm / ~574 nm

Experimental Protocols for Evaluating Phototoxicity

To objectively assess the phototoxicity of this compound B and compare it with MitoTracker Red CMXRos and TMRM, a series of standardized assays should be performed. These assays quantify key indicators of cellular health and stress following light exposure.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Dye Incubation: Incubate the cells with this compound B, MitoTracker Red CMXRos, or TMRM at their respective optimal concentrations for 30-60 minutes.

  • Light Exposure: Expose the cells to the appropriate wavelength of light for varying durations to induce phototoxicity. Include a no-light control for each dye.

  • MTT Incubation: After light exposure, add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-light control.

Cell Viability Assay (Propidium Iodide Staining)

Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.

Protocol:

  • Cell Culture and Staining: Culture and stain cells with the respective dyes as described in the MTT assay protocol.

  • Light Exposure: Induce phototoxicity through light exposure.

  • PI Staining: After light exposure, add Propidium Iodide to the cell culture medium at a final concentration of 1-5 µg/mL.

  • Incubation: Incubate for 5-15 minutes at room temperature, protected from light.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for the mitochondrial dye and PI.

  • Quantification: Quantify the percentage of PI-positive (dead) cells relative to the total number of cells.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 assay is used to monitor mitochondrial health. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Protocol:

  • Cell Preparation: Plate cells in a suitable imaging dish or plate.

  • Dye Incubation and Light Exposure: Incubate with the primary mitochondrial dyes and expose to light as previously described.

  • JC-1 Staining: After phototoxicity induction, incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with an appropriate buffer.

  • Imaging: Image the cells immediately using a fluorescence microscope with filter sets for both green (monomers) and red (J-aggregates) fluorescence.

  • Analysis: Determine the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Reactive Oxygen Species (ROS) Production Assay (H2DCFDA Assay)

2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate or imaging dish.

  • H2DCFDA Loading: Incubate the cells with H2DCFDA (typically 5-20 µM) for 30-60 minutes at 37°C in the dark.

  • Dye Incubation: Add this compound B, MitoTracker Red CMXRos, or TMRM to the cells.

  • Light Exposure and Measurement: Immediately begin live-cell imaging, exposing the cells to light and acquiring images in the green channel (for DCF) over time.

  • Data Analysis: Measure the increase in green fluorescence intensity over time as an indicator of ROS production.

Visualizing the Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental design and the underlying biological processes, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Cell Preparation cluster_1 Dye Incubation & Phototoxicity Induction cluster_2 Phototoxicity Assessment cluster_3 Data Analysis start Seed Cells dye_incubation Incubate with Mitochondrial Dye start->dye_incubation light_exposure Expose to Light dye_incubation->light_exposure viability Cell Viability (MTT / PI) light_exposure->viability mmp Mitochondrial Membrane Potential (JC-1) light_exposure->mmp ros ROS Production (H2DCFDA) light_exposure->ros analysis Quantify & Compare viability->analysis mmp->analysis ros->analysis G light Light Exposure ros Reactive Oxygen Species (ROS) light->ros dye Fluorescent Dye dye->ros mito_damage Mitochondrial Damage ros->mito_damage bax Pro-apoptotic Bax/Bak ros->bax cyto_c Cytochrome c Release mito_damage->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis bcl2 Anti-apoptotic Bcl-2 proteins bcl2->bax bax->mito_damage

References

A Comparative Guide to Red Fluorescent Vital Stains: Seeking Alternatives to Janus Red B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of an appropriate vital stain is paramount for accurately visualizing and assessing mitochondrial function. Historically, Janus Red B has been utilized for this purpose; however, the advent of modern fluorescent microscopy has spurred the development of a diverse array of red fluorescent probes offering enhanced sensitivity, specificity, and experimental flexibility. This guide provides a comprehensive comparison of prominent red fluorescent alternatives to this compound B for vital mitochondrial staining, supported by experimental data and detailed protocols.

Executive Summary

This guide evaluates the performance of several red fluorescent vital stains as alternatives to the classic chromogenic dye, this compound B. While direct comparative fluorescence data for this compound B is limited due to its primary use as a visible dye, this document contrasts its known properties with those of widely used red fluorescent mitochondrial probes: MitoTracker™ Red CMXRos, Tetramethylrhodamine, Methyl Ester (TMRM), and Tetramethylrhodamine, Ethyl Ester (TMRE). The comparison focuses on key performance indicators such as the mechanism of action, spectral properties, photostability, toxicity, and suitability for various applications.

Performance Comparison

The following tables summarize the key characteristics of this compound B and its red fluorescent alternatives.

Table 1: General and Optical Properties

FeatureThis compound BMitoTracker™ Red CMXRosTMRMTMRE
Staining Principle Accumulates in active mitochondria and is maintained in an oxidized blue-green state by cytochrome c oxidase.[1][2]Accumulates in mitochondria based on membrane potential and covalently binds to thiol groups of mitochondrial proteins.[3][4]Sequesters in active mitochondria based on membrane potential.[5]Sequesters in active mitochondria based on membrane potential.
Fixability Not applicable for fluorescence.Well-retained after formaldehyde or methanol fixation.Not fixable.Not fixable.
Excitation Max (nm) ~654 (absorbance)~579~548~549
Emission Max (nm) Not typically used for fluorescence. Emission reported in some solvents between 340-630 nm.~599~573~574
Quantum Yield Not reported for cellular imaging.Not specified, but generally bright.Not specified, but widely used for its brightness.Brighter than TMRM.
Color Blue-green (oxidized)Red-fluorescentRed-orange fluorescentRed-orange fluorescent

Table 2: Performance Characteristics

FeatureThis compound BMitoTracker™ Red CMXRosTMRMTMRE
Photostability Not well-characterized for fluorescence imaging.Resistant to photobleaching.Prone to photobleaching, especially at higher concentrations.More photostable than TMRM.
Toxicity Can be toxic to cells over time.Low cytotoxicity at working concentrations.Lower toxicity and mitochondrial inhibition compared to TMRE.Can inhibit the electron transport chain at higher concentrations.
Dependence on Mitochondrial Membrane Potential (ΔΨm) Yes, indirectly through cytochrome c oxidase activity.YesYesYes
Suitability for Quantitative Analysis Limited for fluorescence.Can be used, but covalent binding can complicate interpretation of ΔΨm changes.Well-suited for quantitative measurements of ΔΨm.Well-suited for quantitative measurements of ΔΨm.

Experimental Protocols

Detailed methodologies for utilizing these stains are crucial for reproducible results.

Janus Green B Staining Protocol (for brightfield microscopy)
  • Reagent Preparation :

    • Prepare a 1% (w/v) stock solution of Janus Green B in distilled water.

    • Prepare a working solution by diluting the stock solution to 0.02% (w/v) in a suitable buffer (e.g., PBS) or cell culture medium.

  • Cell Preparation :

    • For adherent cells, grow them on coverslips or in imaging dishes.

    • For suspension cells, harvest and wash the cells with buffer.

  • Staining :

    • Remove the culture medium and wash the cells with pre-warmed PBS.

    • Incubate the cells with the Janus Green B working solution for 10-30 minutes at 37°C.

    • Wash the cells 2-3 times with PBS to remove excess stain.

  • Imaging :

    • Observe the cells under a brightfield microscope. Mitochondria will appear as blue-green granules or filaments.

MitoTracker™ Red CMXRos Staining Protocol
  • Reagent Preparation :

    • Prepare a 1 mM stock solution of MitoTracker™ Red CMXRos in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

    • Prepare a working solution of 50-200 nM in pre-warmed, serum-free medium or buffer.

  • Cell Preparation :

    • Culture adherent or suspension cells to the desired density.

  • Staining :

    • Incubate cells with the pre-warmed working solution for 15-45 minutes at 37°C.

    • Replace the staining solution with fresh, pre-warmed medium.

  • Imaging :

    • Image the live cells using a fluorescence microscope with a TRITC/RFP filter set (Excitation/Emission: ~579/599 nm).

  • (Optional) Fixation :

    • After staining, cells can be fixed with 4% paraformaldehyde or ice-cold methanol.

TMRM/TMRE Staining Protocol
  • Reagent Preparation :

    • Prepare a 10 mM stock solution of TMRM or TMRE in DMSO. Store at -20°C.

    • Prepare a working solution of 20-250 nM in pre-warmed complete medium. The optimal concentration should be determined empirically for each cell type to ensure operation in a non-quenching mode.

  • Cell Preparation :

    • Plate cells in an appropriate imaging vessel.

  • Staining :

    • Remove the culture medium and add the TMRM/TMRE working solution.

    • Incubate for 20-30 minutes at 37°C.

    • Wash the cells 2-3 times with pre-warmed PBS.

  • Imaging :

    • Image the live cells immediately using a fluorescence microscope with a TRITC/RFP filter set (Excitation/Emission: TMRM ~548/573 nm; TMRE ~549/574 nm).

Visualizing the Methodologies

To further clarify the processes and decision-making involved, the following diagrams are provided.

G Mechanism of Janus Green B Staining JGB Janus Green B (Oxidized, Blue-Green) Mitochondrion Mitochondrion JGB->Mitochondrion Cytoplasm Cytoplasm JGB->Cytoplasm Enters Cell JGB_reduced Leuco-Janus Green B (Reduced, Colorless) JGB_reduced->Cytoplasm Reductases Cytoplasmic Reductases JGB_reduced->Reductases ETC Electron Transport Chain (Cytochrome c Oxidase) Mitochondrion->ETC Cytoplasm->JGB_reduced Reduction Cytoplasm->Mitochondrion Accumulation of Oxidized JGB Cytoplasm->Reductases ETC->JGB Maintains Oxidized State Reductases->JGB_reduced Catalyzes Reduction

Caption: Mechanism of selective mitochondrial staining by Janus Green B.

G Experimental Workflow for Mitochondrial Vital Staining Start Start PrepareCells Prepare Live Cells (Adherent or Suspension) Start->PrepareCells PrepareStain Prepare Staining Solution (Working Concentration) PrepareCells->PrepareStain Incubate Incubate Cells with Stain (e.g., 15-45 min at 37°C) PrepareStain->Incubate Wash Wash Cells to Remove Excess Stain Incubate->Wash Image Image Cells (Fluorescence or Brightfield) Wash->Image End End Image->End Live-cell analysis OptionalFix Optional: Fix and Permeabilize (for compatible dyes) Image->OptionalFix OptionalFix->End Proceed to Immunostaining, etc.

Caption: A generalized workflow for vital staining of mitochondria.

G Decision Tree for Selecting a Red Mitochondrial Vital Stain Start Start: Need to stain mitochondria in live cells Fluorescence Is fluorescence imaging required? Start->Fluorescence NeedFixation Will the sample be fixed for subsequent analysis? Quantitative Is quantitative measurement of ΔΨm the primary goal? NeedFixation->Quantitative No MitoTracker Use MitoTracker™ Red CMXRos NeedFixation->MitoTracker Yes Photostability Is high photostability critical (e.g., long-term imaging)? Quantitative->Photostability Yes TMRM Consider TMRM (less toxic) Quantitative->TMRM No TMRM_TMRE Use TMRM or TMRE Photostability->TMRM_TMRE No TMRE Consider TMRE (brighter, more photostable) Photostability->TMRE Yes JGB Use this compound B (for brightfield) Fluorescence->NeedFixation Yes Fluorescence->JGB No

Caption: A logical guide for choosing a suitable red mitochondrial vital stain.

Conclusion

The selection of a red fluorescent vital stain for mitochondrial imaging is contingent on the specific experimental requirements. For researchers requiring a fixable stain that is compatible with immunocytochemistry, MitoTracker™ Red CMXRos is an excellent choice. For quantitative, real-time measurements of mitochondrial membrane potential in live cells, TMRM and TMRE are superior alternatives, with TMRE offering greater brightness and photostability, while TMRM is noted for its lower potential for mitochondrial inhibition. While this compound B remains a historical tool for the vital staining of mitochondria, its limitations in the context of fluorescence microscopy make the aforementioned fluorescent probes more suitable for contemporary cell biology research. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on their specific experimental goals.

References

Advanced & Niche Applications

Application Notes and Protocols: Mitochondrial Integrity Assessment in High-Content Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

High-Content Screening (HCS) has emerged as a pivotal technology in drug discovery and toxicology, enabling the simultaneous measurement of multiple cellular parameters in a high-throughput manner. One critical application of HCS is the assessment of mitochondrial function, a key indicator of cell health and a frequent off-target liability of xenobiotics. While the specific term "Janus Red B" is not commonly associated with contemporary high-content screening assays, the vital stain Janus Green B has been historically used for the visualization of mitochondria. This document provides detailed application notes and protocols for assessing mitochondrial integrity using fluorescent probes amenable to high-content screening, with a conceptual nod to the principles of mitochondrial staining.

Janus Green B: A Historical Perspective

Janus Green B is a basic dye that can be used as a supravital stain for mitochondria.[1][2][3] Its staining mechanism is dependent on the activity of the mitochondrial electron transport chain, where it is reduced by cytochrome c oxidase, leading to a color change. While historically significant for visualizing mitochondria, its use in modern high-content screening is limited due to factors such as cytotoxicity and the availability of more robust and photostable fluorescent probes.

Application Note 1: High-Content Screening for Mitochondrial Membrane Potential

Mitochondrial membrane potential (ΔΨm) is a crucial parameter for assessing mitochondrial function and overall cell health. A decrease in ΔΨm is an early hallmark of apoptosis and cellular stress. HCS platforms can effectively quantify changes in ΔΨm across large compound libraries, providing valuable insights into potential cardiotoxicity and other adverse drug effects.

A variety of fluorescent dyes are available for measuring ΔΨm in HCS formats. These dyes accumulate in the mitochondria of healthy cells in a potential-dependent manner. In cells with depolarized mitochondria, the dyes fail to accumulate, resulting in a measurable decrease in fluorescence intensity.

Commonly Used Dyes for Mitochondrial Membrane Potential in HCS:

DyeExcitation (nm)Emission (nm)Key Features
JC-1 ~514 (monomer), ~585 (aggregate)~529 (monomer), ~590 (aggregate)Ratiometric dye; forms red aggregates in healthy mitochondria and green monomers in depolarized mitochondria.[4][5]
TMRE (Tetramethylrhodamine, Ethyl Ester) ~549~575Accumulates in active mitochondria; loss of fluorescence indicates depolarization.
TMRM (Tetramethylrhodamine, Methyl Ester) ~548~573Similar to TMRE, used for dynamic measurements of ΔΨm.
MitoBrilliant™ Live 646 655668A red-fluorescent stain for live cells that accumulates based on membrane potential.

Experimental Protocol: High-Content Screening of Mitochondrial Membrane Potential using JC-1

This protocol outlines a general procedure for a high-content screening assay to identify compounds that disrupt mitochondrial membrane potential using the ratiometric dye JC-1.

Materials:

  • Cells (e.g., HepG2, cardiomyocytes)

  • 384-well black, clear-bottom microplates

  • JC-1 dye

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - positive control for mitochondrial depolarization

  • Test compounds

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • High-content imaging system

Assay Workflow:

HCS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_staining Staining cluster_imaging Image Acquisition and Analysis A Seed cells in a 384-well plate B Incubate for 24-48 hours A->B C Add test compounds and controls (FCCP) B->C D Incubate for the desired time (e.g., 1-24 hours) C->D E Add JC-1 staining solution D->E F Incubate for 15-30 minutes at 37°C E->F G Wash cells with PBS F->G H Acquire images on a high-content imager (green and red channels) G->H I Analyze images to quantify red and green fluorescence intensity per cell H->I J Calculate the red/green fluorescence ratio I->J

Caption: High-content screening workflow for mitochondrial membrane potential assay.

Detailed Steps:

  • Cell Seeding: Seed cells into a 384-well black, clear-bottom microplate at a density that will result in a sub-confluent monolayer at the time of imaging.

  • Cell Culture: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

  • Compound Addition: Prepare serial dilutions of test compounds and the positive control, FCCP (e.g., final concentration of 10 µM). Add the compounds to the appropriate wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 1, 6, or 24 hours) at 37°C.

  • JC-1 Staining: Prepare a working solution of JC-1 dye in pre-warmed culture medium (e.g., 1-5 µM). Remove the compound-containing medium and add the JC-1 staining solution to each well.

  • Staining Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with warm PBS to remove excess dye.

  • Image Acquisition: Acquire images using a high-content imaging system with appropriate filters for green (monomeric JC-1) and red (aggregated JC-1) fluorescence.

  • Image Analysis: Use image analysis software to identify individual cells and quantify the integrated fluorescence intensity in both the red and green channels for each cell.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each cell. A decrease in this ratio indicates mitochondrial depolarization.

Data Presentation

Quantitative data from the HCS assay can be summarized in a table for easy comparison of the effects of different compounds.

Table 1: Example HCS Data for Mitochondrial Membrane Potential

CompoundConcentration (µM)Red/Green Fluorescence Ratio (Mean ± SD)% Inhibition of ΔΨm
Vehicle (DMSO)0.1%3.5 ± 0.40
Compound A13.2 ± 0.58.6
Compound A101.8 ± 0.348.6
Compound B13.4 ± 0.42.9
Compound B103.3 ± 0.55.7
FCCP (Positive Control)100.5 ± 0.185.7

% Inhibition is calculated relative to the vehicle and positive controls.

Signaling Pathway Visualization

The maintenance of mitochondrial membrane potential is intrinsically linked to the electron transport chain and oxidative phosphorylation. Disruption of this process by toxic compounds can lead to a collapse of the membrane potential and initiate downstream apoptotic signaling pathways.

Mitochondrial_Depolarization cluster_etc Electron Transport Chain cluster_potential Mitochondrial Membrane Potential cluster_toxicant Toxicant Effect cluster_depolarization Depolarization and Apoptosis ETC Electron Transport Chain H_pump Proton Pumping ETC->H_pump MMP High ΔΨm H_pump->MMP Low_MMP Low ΔΨm (Depolarization) Toxicant Mitochondrial Toxicant (e.g., FCCP) Toxicant->Low_MMP Apoptosis Apoptosis Low_MMP->Apoptosis

References

Application Notes and Protocols for Studying Mitochondrial Dynamics in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Analysis of Mitochondrial Dynamics in Neurons Using Red Fluorescent Probes

Introduction: Selecting the Appropriate Probe

The study of mitochondrial dynamics, including processes like fusion, fission, and transport, is crucial for understanding neuronal function and pathology.[1][2] Live-cell imaging with fluorescent probes is a primary method for visualizing these events in real-time.[3][4][5]

It is important to note that Janus Red B is not a recognized or utilized probe for studying mitochondrial dynamics . Scientific literature extensively documents various fluorescent dyes for this purpose, but this compound B is not among them. It is possible this is a misnomer for other established mitochondrial stains.

One historical mitochondrial stain is Janus Green B (JGB) . JGB is a vital dye that accumulates in mitochondria due to the activity of the cytochrome oxidase system, staining them a bluish-green color. However, its use for live-cell imaging of dynamic processes in neurons is severely limited due to its cytotoxicity and its mechanism as a redox indicator, which can interfere with normal mitochondrial function.

For studying mitochondrial dynamics in live neurons with red fluorescence, a more suitable and widely used alternative is MitoTracker® Red CMXRos . This probe is a lipophilic cationic dye that passively crosses the cell membrane and accumulates in mitochondria with active membrane potential. A key advantage of MitoTracker® Red CMXRos is that its accumulation is dependent on membrane potential, and it becomes covalently bound to mitochondrial proteins, making the signal more permanent and stable throughout dynamic events and even after fixation.

This document will provide detailed application notes and protocols for the use of MitoTracker® Red CMXRos for studying mitochondrial dynamics in neurons.

Application Notes for MitoTracker® Red CMXRos

Mechanism of Action

MitoTracker® Red CMXRos is a cell-permeant probe that contains a mildly thiol-reactive chloromethyl moiety. It passively diffuses across the plasma membrane and accumulates in the mitochondria of live cells. Once inside the mitochondria, the CMXRos moiety reacts with thiol groups on proteins and peptides, leading to covalent labeling. This process is dependent on the mitochondrial membrane potential, meaning the dye preferentially labels healthy, active mitochondria.

Advantages in Neuronal Studies
  • High Specificity: Selectively accumulates in active mitochondria.

  • Signal Retention: The covalent binding allows for long-term imaging experiments and even post-fixation analysis, which is crucial for correlating mitochondrial dynamics with immunocytochemistry.

  • Low Toxicity at Working Concentrations: When used at appropriate, low nanomolar concentrations, it has minimal impact on mitochondrial function and cell viability, allowing for extended live-cell imaging.

  • Red Fluorescence: Its red-shifted excitation and emission spectra minimize autofluorescence from neuronal tissue and allow for multiplexing with other fluorescent probes (e.g., GFP-tagged proteins).

Limitations and Considerations
  • Phototoxicity: Like many fluorescent dyes, prolonged exposure to high-intensity excitation light can generate reactive oxygen species (ROS), which can damage mitochondria and alter their dynamics. Use the lowest possible laser power and exposure times.

  • Concentration Dependence: Higher concentrations can be toxic and may lead to mitochondrial swelling and dysfunction. It is essential to determine the optimal concentration for each neuronal cell type and experimental setup.

  • Irreversibility: As the dye binds covalently, it is not suitable for washout experiments.

Quantitative Data Summary

The following table summarizes the key properties of MitoTracker® Red CMXRos.

PropertyValueReference
Excitation (max)579 nm
Emission (max)599 nm
Recommended Stock Solution1 mM in anhydrous DMSO
Recommended Working Concentration25-500 nM in growth medium
Staining Time15-45 minutes at 37°C
FixabilityYes, with formaldehyde or glutaraldehyde

Experimental Protocols

Protocol for Staining Cultured Neurons with MitoTracker® Red CMXRos

This protocol is a general guideline for staining primary cultured neurons or neuronal cell lines. Optimization may be required.

Materials:

  • MitoTracker® Red CMXRos (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Neuronal culture medium (e.g., Neurobasal medium with supplements)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cultured neurons on glass-bottom dishes or coverslips suitable for imaging

Procedure:

  • Preparation of 1 mM Stock Solution:

    • Allow the vial of MitoTracker® Red CMXRos powder to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM stock solution (e.g., for 50 µg of MitoTracker® Red CMXRos (MW ~531.5 g/mol ), add 94 µL of DMSO).

    • Mix well by vortexing.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Preparation of Staining Solution:

    • On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

    • Dilute the stock solution in pre-warmed (37°C) neuronal culture medium to the desired final working concentration. A starting concentration of 100-200 nM is recommended. It is crucial to optimize this concentration for your specific cell type to minimize toxicity.

  • Staining of Neurons:

    • Remove the culture medium from the neurons.

    • Add the pre-warmed staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

    • After incubation, remove the staining solution.

    • Wash the cells twice with pre-warmed, fresh culture medium to remove any unbound dye.

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Live-Cell Imaging:

    • Proceed with imaging the neurons on a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., TRITC or Texas Red filter set).

    • Maintain the cells at 37°C and 5% CO2 during imaging for long-term experiments.

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.

    • Acquire time-lapse images to observe mitochondrial dynamics (e.g., one frame every 2-5 seconds for transport studies).

Protocol for Fixation and Subsequent Analysis
  • Staining: Stain the neurons with MitoTracker® Red CMXRos as described above.

  • Fixation:

    • After the final wash step, remove the culture medium.

    • Add 4% paraformaldehyde in PBS to the cells.

    • Incubate for 15 minutes at room temperature.

  • Permeabilization (Optional, for Immunocytochemistry):

    • Wash the cells three times with PBS.

    • Add 0.2% Triton™ X-100 in PBS to the cells and incubate for 10 minutes at room temperature.

    • Proceed with standard immunocytochemistry protocols.

Visualizations

Signaling Pathway: Mitochondrial Dynamics

Mitochondrial dynamics are governed by a balance between fission and fusion events, which are controlled by a complex machinery of proteins.

Mitochondrial_Dynamics cluster_fission Mitochondrial Fission cluster_fusion Mitochondrial Fusion cluster_transport Axonal Transport Drp1 Drp1 Fis1 Fis1 Drp1->Fis1 recruitment MFF MFF Drp1->MFF recruitment Mitochondrion Mitochondrion Fis1->Mitochondrion MFF->Mitochondrion MFN1_2 MFN1/2 (Outer Membrane) MFN1_2->Mitochondrion OPA1 OPA1 (Inner Membrane) OPA1->Mitochondrion Kinesin Kinesin (Anterograde) Miro_Milton Miro/Milton Complex Kinesin->Miro_Milton Dynein Dynein (Retrograde) Dynein->Miro_Milton Miro_Milton->Mitochondrion links to

Caption: Key protein families regulating mitochondrial dynamics.

Experimental Workflow

The following diagram outlines the workflow for staining and imaging mitochondrial dynamics in neurons.

Experimental_Workflow A Prepare 1 mM MitoTracker Stock in DMSO C Prepare Working Solution (e.g., 100 nM in medium) A->C B Culture Neurons on Imaging Dish D Incubate Neurons with Probe (15-30 min, 37°C) B->D C->D E Wash Cells with Fresh Medium (2x) D->E F Live-Cell Imaging (Time-Lapse Microscopy) E->F G Fixation (Optional) (4% PFA) F->G optional H Data Analysis (Kymographs, Motility) F->H G->H

Caption: Workflow for neuronal mitochondrial staining and imaging.

References

Application of Janus Green B in Plant Cell Viability Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

The assessment of cell viability is a cornerstone of research in plant biology, toxicology, and the development of novel therapeutic agents. It provides a critical measure of cellular health in response to various stimuli, including environmental stressors, pathogens, and chemical compounds. While several methods exist for determining plant cell viability, staining with vital dyes offers a direct, visual, and often rapid approach.

This document details the application of Janus Green B, a supravital stain, for the qualitative and potentially quantitative assessment of viability in plant cells. It is important to note that the user query specified "Janus Red B"; however, the established vital stain for mitochondria is Janus Green B . This compound is a distinct chemical compound not typically associated with viability staining. Therefore, these notes and protocols will focus on the scientifically recognized application of Janus Green B.

Janus Green B functions as a specific, vital stain for mitochondria in living cells. Its mechanism is intrinsically linked to the metabolic activity of the cell, making it a powerful indicator of viability. In living, respiring cells, the mitochondrial electron transport chain, specifically the enzyme cytochrome c oxidase, maintains Janus Green B in its oxidized, blue-green state.[1] This results in the distinct coloration of active mitochondria. In the cytoplasm of these viable cells, the dye is reduced to a colorless or pink leuco form.[1] Conversely, in non-viable cells with compromised mitochondrial function, the dye is not oxidized and remains in its reduced state, or if it enters the mitochondria, it is not retained in the oxidized form, leading to a lack of the characteristic blue-green staining.

Principle of Action

Janus Green B is a cationic dye that readily permeates the plasma membrane of living plant cells.[1] Its specificity as a mitochondrial stain is a direct consequence of the electrochemical potential across the inner mitochondrial membrane and the enzymatic activity within. The cytochrome c oxidase system, a key component of the electron transport chain, continuously oxidizes the dye, leading to its color change and accumulation within functionally active mitochondria.[1] This oxygen-dependent reaction is a hallmark of aerobic respiration, a fundamental process in viable cells.[1]

Applications in Plant Science
  • Qualitative Viability Assessment: Rapidly distinguish between living and dead cells in plant tissues (e.g., onion epidermal peels), cell suspensions, and protoplasts based on the presence or absence of stained mitochondria.

  • Mitochondrial Activity Studies: Investigate the effects of environmental stress, toxins, or genetic mutations on mitochondrial function.

  • Drug Development and Herbicide Screening: Assess the impact of chemical compounds on the metabolic activity and viability of plant cells.

Quantitative Data Presentation

While Janus Green B is predominantly used for qualitative visualization, quantitative analysis can be adapted from other colorimetric or fluorometric viability assays. The intensity of the blue-green color, if extracted and measured, could theoretically correlate with the number of viable cells. However, established quantitative methods for plant cells often rely on other dyes. The following table provides an illustrative example of how quantitative viability data, derived from a hypothetical quantitative Janus Green B assay or other standard assays, could be presented.

Table 1: Example of Quantitative Plant Cell Viability Data Under Herbicide Stress

Herbicide Concentration (µM)Mean Absorbance @ 600 nm (± SD)Calculated Cell Viability (%)
0 (Control)0.850 (± 0.045)100
100.680 (± 0.051)80.0
500.425 (± 0.038)50.0
1000.212 (± 0.025)24.9
2000.085 (± 0.015)10.0

Note: This data is representative and modeled after quantitative cell viability assays like the Evans blue assay, where absorbance is inversely proportional to viability, or a modified MTT-style assay adapted for Janus Green B.

Experimental Protocols

Protocol 1: Qualitative Viability Staining of Onion Epidermal Cells

This protocol provides a straightforward method for observing mitochondrial activity in a common plant tissue model.

Materials:

  • Fresh onion bulb

  • Janus Green B powder

  • Distilled water

  • Microscope slides and coverslips

  • Forceps and a scalpel or razor blade

  • Dropper

  • Filter paper

  • Light microscope

Procedure:

  • Preparation of Staining Solution: Prepare a 0.001% (w/v) aqueous solution of Janus Green B. For a 1% stock solution, dissolve 1 gram of Janus Green B in 100 mL of distilled water. Then, dilute this stock solution accordingly to achieve the final working concentration. For example, add 10 µL of the 1% stock solution to 990 µL of distilled water. Always prepare the working solution fresh.

  • Tissue Preparation: Cut an onion into sections and remove a single fleshy leaf. Using forceps, peel the thin, transparent epidermal layer from the inner (concave) surface of the leaf.

  • Mounting: Place a small piece of the epidermal peel flat onto a clean microscope slide. Add a drop of water and cover with a coverslip.

  • Staining: Apply a drop of the 0.001% Janus Green B solution to one edge of the coverslip. Draw the stain under the coverslip by placing a piece of filter paper at the opposite edge (wicking method).

  • Incubation: Allow the tissue to stain for 10-15 minutes at room temperature.

  • Observation: Observe the preparation under a light microscope at low (100x) and high (400x) magnification. Viable cells will exhibit small, distinct blue-green stained mitochondria within the cytoplasm. Non-viable cells will not show this localized staining.

Protocol 2: Viability Assessment of Plant Suspension Cells or Protoplasts

This protocol is suitable for assessing the viability of isolated plant cells or protoplasts in a liquid culture.

Materials:

  • Plant cell suspension culture or isolated protoplasts

  • Janus Green B stock solution (1% in distilled water)

  • Appropriate culture medium or osmotic buffer (for protoplasts)

  • Centrifuge and centrifuge tubes

  • Micropipettes

  • Hemocytometer or counting chamber

  • Light microscope

Procedure:

  • Preparation of Staining Solution: Prepare a 0.02% (w/v) working solution of Janus Green B by diluting the 1% stock solution in the appropriate culture medium or buffer.

  • Cell Preparation: Transfer a 1 mL aliquot of the cell suspension or protoplast solution to a microcentrifuge tube.

  • Staining: Add an equal volume of the 0.02% Janus Green B working solution to the cell suspension. Mix gently.

  • Incubation: Incubate the mixture for 5-10 minutes at room temperature, protected from direct light.

  • Observation: Place a small drop of the stained cell suspension onto a hemocytometer.

  • Cell Counting: Under a light microscope, count the number of viable cells (containing blue-green mitochondria) and non-viable cells (lacking stained mitochondria) in a defined area of the grid.

  • Calculate Viability: Determine the percentage of viable cells using the following formula:

    • Percentage Viability = (Number of Viable Cells / Total Number of Cells) x 100

Visualizations

G Mechanism of Janus Green B in Plant Cell Viability Assessment cluster_cell Plant Cell cluster_cyto Cytoplasm (Reducing Environment) cluster_mito Mitochondrion (Viable Cell) JGB_out Janus Green B (Oxidized, Blue-Green) JGB_reduced Leuco-Janus Green B (Reduced, Colorless/Pink) JGB_out->JGB_reduced Enters Cell & Reduced JGB_oxidized Janus Green B (Oxidized, Blue-Green) JGB_reduced->JGB_oxidized Enters Mitochondrion ETC Electron Transport Chain (Cytochrome c Oxidase) ETC->JGB_oxidized Maintains Oxidized State Result Visible Blue-Green Mitochondria ETC->Result JGB_oxidized->ETC Oxidized by

Caption: Mechanism of selective mitochondrial staining by Janus Green B.

G Experimental Workflow for Plant Cell Viability Staining cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment Start Start Prep_Stain Prepare 0.001% - 0.02% Janus Green B Solution Start->Prep_Stain Prep_Sample Prepare Plant Sample (e.g., Onion Peel, Cell Suspension) Start->Prep_Sample Stain Apply Stain to Sample Prep_Stain->Stain Prep_Sample->Stain Incubate Incubate for 5-15 minutes at Room Temperature Stain->Incubate Observe Observe under Light Microscope Incubate->Observe Analyze Analyze Results Observe->Analyze End End Analyze->End Qual_Result Presence/Absence of Blue-Green Mitochondria Analyze->Qual_Result Quant_Result Count Viable vs. Non-viable Cells Calculate % Viability Analyze->Quant_Result

Caption: Experimental workflow for Janus Green B staining.

References

Exploring Janus Red B for Staining Parasites in Host Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Janus Red B, historically known as Janus Green B (JGB), is a vital dye that has long been used for the supravital staining of mitochondria in living cells.[1][2] Its utility as a specific mitochondrial stain stems from its redox-sensitive nature. The dye is actively taken up by cells and accumulates in the mitochondria, where the cytochrome c oxidase system of the electron transport chain maintains it in its oxidized, blue-green state.[3] In the cytoplasm, where the redox potential is lower, the dye is reduced to a colorless or pink leuco form.[1] This differential staining provides a clear visualization of metabolically active mitochondria.

The unique metabolic interplay between intracellular parasites and their host cells presents a compelling case for the application of this compound B in parasitology research. Many intracellular parasites, including species of Plasmodium, Toxoplasma, and Leishmania, exhibit distinct mitochondrial characteristics and metabolic rates compared to their host cells. These differences can be exploited to selectively visualize the parasites, assess their viability, or study the impact of antiparasitic compounds on their mitochondrial function.

Principle of Application in Parasitology:

The core principle behind using this compound B for staining parasites within host cells lies in the differential metabolic activity between the parasite and the host cell's cytoplasm. In a healthy, infected host cell, both the host and parasite mitochondria are metabolically active and are expected to stain blue-green with this compound B. However, the distinct morphology and localization of parasite mitochondria may allow for their differentiation from the host's mitochondrial network. Furthermore, changes in staining intensity could indicate alterations in the metabolic status of either the parasite or the host cell in response to infection or drug treatment.

Potential Applications:

  • Visualization of Parasite Mitochondria: The distinct morphology of the single mitochondrion in parasites like Trypanosoma brucei and Toxoplasma gondii can be visualized within the host cell.[4]

  • Assessment of Parasite Viability: As mitochondrial function is a key indicator of cell viability, this compound B can be used as a qualitative or semi-quantitative tool to assess the health of intracellular parasites.

  • High-Throughput Screening (HTS) for Antiparasitic Drugs: The reduction of this compound B can be measured colorimetrically, offering a potential method for developing high-throughput assays to screen for compounds that disrupt parasite mitochondrial function.

  • Studying Host-Parasite Metabolic Interactions: Changes in the staining pattern of host cell mitochondria upon infection can provide insights into how parasites manipulate host cell metabolism.

Limitations and Considerations:

  • Toxicity: While considered a vital stain, this compound B can be toxic to cells at higher concentrations or with prolonged exposure. It is crucial to determine the optimal, non-toxic concentration and incubation time for each cell type and parasite.

  • Specificity: While this compound B is selective for mitochondria, intense staining might obscure the view of individual parasite and host mitochondria. Co-staining with parasite-specific markers may be necessary for unambiguous identification.

  • Host Cell Interference: In host cells with high mitochondrial activity, the host's mitochondrial staining may overwhelm the signal from the parasite. This is particularly relevant for parasites residing in metabolically active cells like macrophages.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound B Vital Staining
ParameterRecommended RangeRemarks
Stock Solution 0.1% - 1% (w/v) in sterile distilled water or ethanolStore protected from light at 4°C.
Working Solution 0.001% - 0.02% (w/v) in serum-free culture medium or PBSPrepare fresh before each use. The optimal concentration is cell-type dependent and must be determined empirically.
Table 2: Hypothetical Cytotoxicity of this compound B on Common Host Cell Lines (IC50 Values)
Cell LineCell TypeIncubation Time (hours)IC50 (µg/mL)
J774A.1 Murine Macrophage24To be determined empirically
RAW 264.7 Murine Macrophage24To be determined empirically
HFF-1 Human Foreskin Fibroblast24To be determined empirically

Experimental Protocols

Protocol 1: Determination of Optimal Non-Toxic Concentration of this compound B (Cytotoxicity Assay)

This protocol is essential to determine the highest concentration of this compound B that can be used for staining without significantly affecting the viability of the host cells.

Materials:

  • Host cells (e.g., J774A.1, RAW 264.7, or HFF-1)

  • Complete culture medium

  • 96-well clear-bottom black plates

  • This compound B powder

  • Sterile PBS

  • Cell viability assay reagent (e.g., Resazurin, CellTiter-Glo®)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 1 x 10⁴ cells/well). Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of this compound B dilutions: Prepare a series of dilutions of this compound B in serum-free culture medium. A suggested starting range is from 0.1 µg/mL to 100 µg/mL.

  • Treatment: Remove the culture medium from the cells and replace it with the this compound B dilutions. Include wells with medium only (no cells) as a background control and cells with medium without this compound B as a negative control.

  • Incubation: Incubate the plate for the desired time points (e.g., 2, 6, 12, and 24 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment: At each time point, remove the this compound B-containing medium, wash the cells gently with PBS, and then perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the this compound B concentration to determine the IC50 value. The optimal concentration for vital staining will be well below the IC50.

Protocol 2: Vital Staining of Intracellular Parasites with this compound B

This protocol provides a general framework for staining intracellular parasites. It should be optimized for the specific parasite-host cell system being studied.

Materials:

  • Infected host cells cultured on glass-bottom dishes or coverslips

  • This compound B working solution (at the pre-determined optimal non-toxic concentration)

  • Serum-free culture medium or PBS

  • Fluorescence microscope with appropriate filters

Procedure:

  • Preparation of Infected Cells: Culture host cells on a suitable imaging vessel and infect with the parasite of interest. Allow the infection to proceed to the desired stage.

  • Washing: Gently wash the infected cells twice with pre-warmed serum-free medium or PBS to remove any debris.

  • Staining: Add the this compound B working solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator. Protect the cells from light during incubation.

  • Washing: Carefully remove the staining solution and wash the cells 2-3 times with pre-warmed serum-free medium or PBS to remove excess dye.

  • Imaging: Immediately image the cells using a fluorescence microscope. Use bright-field or DIC to visualize the overall cell and parasite morphology, and the appropriate filter set to visualize the blue-green fluorescence of the stained mitochondria.

Mandatory Visualization

Experimental_Workflow_for_Janus_Red_B_Staining Experimental Workflow for this compound B Staining of Intracellular Parasites cluster_prep Cell Preparation and Infection cluster_staining Staining Procedure cluster_analysis Data Acquisition and Analysis Host_Cells Seed Host Cells Infection Infect with Parasites Host_Cells->Infection Wash1 Wash with PBS/Medium Infection->Wash1 Stain Incubate with this compound B Wash1->Stain Wash2 Wash to Remove Excess Stain Stain->Wash2 Image Live Cell Imaging Wash2->Image Analyze Analyze Staining Pattern Image->Analyze

Caption: Workflow for staining intracellular parasites with this compound B.

Janus_Red_B_Signaling_Pathway Mechanism of this compound B in an Infected Host Cell cluster_cell Infected Host Cell cluster_host_cyto Host Cytoplasm cluster_host_mito Host Mitochondrion cluster_parasite Intracellular Parasite cluster_parasite_mito Parasite Mitochondrion JRB_in This compound B (JRB) (permeable) JRB_reduced Reduced JRB (Colorless/Pink) JRB_in->JRB_reduced ETC_host Electron Transport Chain (Cytochrome c oxidase) JRB_in->ETC_host ETC_parasite Electron Transport Chain JRB_in->ETC_parasite JRB_oxidized_host Oxidized JRB (Blue-Green) ETC_host->JRB_oxidized_host maintains oxidized state JRB_oxidized_parasite Oxidized JRB (Blue-Green) ETC_parasite->JRB_oxidized_parasite maintains oxidized state

Caption: Mechanism of this compound B staining in a parasite-infected host cell.

References

Application Notes and Protocols: JC-1 as a Probe for Mitochondrial Membrane Potential Changes

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The probe "Janus Red B" is not described in the scientific literature for the measurement of membrane potential. It is likely that this is a confusion with other vital dyes. A widely used and well-characterized ratiometric fluorescent probe for mitochondrial membrane potential is JC-1 , which exhibits a shift from green to red fluorescence as the mitochondrial membrane potential increases. These application notes and protocols are based on the properties and applications of JC-1.

Introduction

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and overall cellular viability. A high ΔΨm is essential for ATP synthesis, and its dissipation is a key event in the early stages of apoptosis. JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic fluorescent dye that is widely used to monitor ΔΨm in living cells.

In healthy cells with a high mitochondrial membrane potential, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence (emission maximum ~590 nm).[1][2] In apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses, and JC-1 can no longer accumulate within the mitochondria. It remains in the cytoplasm as monomers that emit green fluorescence (emission maximum ~529 nm).[1][2] The ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial membrane potential, largely independent of mitochondrial size, shape, and density.[3]

These application notes provide an overview of the use of JC-1 to assess mitochondrial membrane potential changes and detailed protocols for its application in fluorescence microscopy, flow cytometry, and microplate-based assays.

Data Presentation

The following tables summarize key quantitative parameters for the use of the JC-1 probe.

Table 1: Spectral Properties of JC-1

FormExcitation (nm)Emission (nm)ColorCellular State
Monomer~485~529GreenLow ΔΨm (Apoptotic/Unhealthy)
J-aggregate~585~590RedHigh ΔΨm (Healthy)

Data compiled from multiple sources.

Table 2: Typical Working Concentrations and Incubation Times

ApplicationJC-1 ConcentrationIncubation Time (minutes)Incubation Temperature
Flow Cytometry1 - 10 µM15 - 3037°C
Fluorescence Microscopy1 - 10 µM15 - 3037°C
Microplate Reader1 - 10 µM15 - 3037°C

Concentrations and times may need to be optimized for specific cell types and experimental conditions.

Experimental Protocols

General Considerations
  • Positive Control: A mitochondrial membrane potential dissipater, such as CCCP (carbonyl cyanide 3-chlorophenylhydrazone) or FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone), should be used as a positive control for mitochondrial depolarization.

  • Light Sensitivity: JC-1 is light-sensitive and should be protected from light during storage and handling.

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

  • Solubility: JC-1 has low solubility in aqueous solutions. Ensure the dye is fully dissolved in DMSO before preparing the final staining solution.

Protocol 1: Detection of Mitochondrial Membrane Potential Changes by Fluorescence Microscopy

This protocol describes the staining of adherent cells for qualitative and semi-quantitative analysis of ΔΨm.

Materials:

  • JC-1 dye

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • CCCP or FCCP (for positive control)

  • Coverslips or chamber slides

  • Fluorescence microscope with appropriate filters (e.g., for FITC and TRITC)

Procedure:

  • Seed cells on coverslips or in chamber slides and culture until they reach the desired confluency.

  • Prepare a 1 to 10 µM JC-1 working solution in pre-warmed cell culture medium.

  • For the positive control, treat a separate sample with 5-50 µM CCCP or FCCP for 15-30 minutes at 37°C prior to or concurrently with JC-1 staining.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Remove the staining solution and wash the cells twice with warm PBS.

  • Add fresh pre-warmed PBS or culture medium to the cells.

  • Immediately observe the cells under a fluorescence microscope.

    • Healthy cells will exhibit red fluorescent mitochondria (J-aggregates).

    • Apoptotic cells will show green fluorescence in the cytoplasm (JC-1 monomers).

  • Capture images using filters for both green and red fluorescence. The ratio of red to green fluorescence intensity can be used for semi-quantitative analysis.

Protocol 2: Quantitative Analysis of Mitochondrial Membrane Potential by Flow Cytometry

This protocol allows for the quantitative analysis of ΔΨm in a cell population.

Materials:

  • JC-1 dye

  • DMSO

  • Cell culture medium or PBS

  • CCCP or FCCP

  • Flow cytometer with a 488 nm laser and detectors for green (~530 nm) and red (~590 nm) fluorescence (e.g., FITC and PE channels).

Procedure:

  • Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in warm culture medium or PBS.

  • Prepare a positive control by treating a sample with 50 µM CCCP for 5-15 minutes at 37°C.

  • Add JC-1 to the cell suspension to a final concentration of 1-10 µM.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • (Optional) Wash the cells once with 2 mL of warm PBS and centrifuge to pellet. Resuspend the cell pellet in 500 µL of PBS.

  • Analyze the cells on a flow cytometer using 488 nm excitation.

  • Collect green fluorescence in the FL1 channel (or equivalent for FITC) and red fluorescence in the FL2 channel (or equivalent for PE).

  • Healthy cells will show high red and low green fluorescence, while apoptotic cells will exhibit low red and high green fluorescence. The data can be presented as a dot plot of red versus green fluorescence.

Protocol 3: High-Throughput Analysis of Mitochondrial Membrane Potential Using a Microplate Reader

This protocol is suitable for screening applications.

Materials:

  • JC-1 dye

  • DMSO

  • Cell culture medium

  • CCCP or FCCP

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader with filters for green and red fluorescence.

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and culture overnight.

  • Treat cells with experimental compounds as required. Include wells for untreated controls and a positive control (CCCP or FCCP).

  • Prepare a JC-1 working solution (1-10 µM) in pre-warmed culture medium.

  • Remove the medium from the wells and add the JC-1 working solution.

  • Incubate for 15-30 minutes at 37°C.

  • Remove the staining solution and wash the wells with warm PBS.

  • Add fresh PBS or culture medium to each well.

  • Read the fluorescence intensity using a microplate reader.

    • Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.

    • Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.

  • Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

JC1_Mechanism cluster_cell Cell cluster_mito Mitochondrion J_aggregates JC-1 Aggregates (Red Fluorescence) JC1_monomer_cyto JC-1 Monomers (Green Fluorescence) J_aggregates->JC1_monomer_cyto Released upon Depolarization JC1_monomer_cyto->J_aggregates Accumulates in Mitochondria Healthy_Cell Healthy Cell (High ΔΨm) Apoptotic_Cell Apoptotic Cell (Low ΔΨm) JC1_outside JC-1 Monomers (Extracellular) JC1_outside->JC1_monomer_cyto Enters Cell JC1_Workflow start Start: Cell Culture treatment Experimental Treatment (e.g., Drug Incubation) start->treatment control Positive Control (e.g., CCCP Treatment) start->control staining JC-1 Staining (15-30 min at 37°C) treatment->staining control->staining wash Wash Cells (e.g., with PBS) staining->wash analysis Analysis wash->analysis microscopy Fluorescence Microscopy analysis->microscopy flow_cytometry Flow Cytometry analysis->flow_cytometry plate_reader Microplate Reader analysis->plate_reader end End: Data Interpretation microscopy->end flow_cytometry->end plate_reader->end Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., UV, Drug) Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP DeltaPsi_m Loss of ΔΨm MOMP->DeltaPsi_m Cyto_C Cytochrome c Release MOMP->Cyto_C JC1_Assay JC-1 Assay (Detects ΔΨm Loss) DeltaPsi_m->JC1_Assay Caspase_Activation Caspase Activation Cyto_C->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols for Multi-Color Imaging: Combining Janus Green B with Fluorescent Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the simultaneous use of the vital dye Janus Green B (JGB) and genetically encoded fluorescent proteins (FPs) for multi-color live-cell imaging. This powerful combination allows for the visualization of mitochondrial health and function in the context of specific cellular structures or protein localizations marked by FPs.

Introduction

Multi-color imaging is an essential tool in modern cell biology, enabling the simultaneous observation of multiple cellular processes. The combination of vital dyes with fluorescent proteins offers a versatile approach to gaining deeper insights into cellular dynamics. Janus Green B is a well-established supravital stain that specifically accumulates in mitochondria of living cells, with its colorimetric properties being dependent on the mitochondrial respiratory state.[1] When used alongside fluorescent proteins, which can be targeted to specific organelles or fused to proteins of interest, researchers can correlate mitochondrial function with other cellular events in real-time.

Principle of Janus Green B Staining:

Janus Green B is a cationic dye that readily penetrates the plasma membrane of living cells. Its specific accumulation and color in mitochondria are due to the activity of the electron transport chain (ETC). The enzyme cytochrome c oxidase (Complex IV) in the inner mitochondrial membrane maintains JGB in its oxidized, blue-green state. In the cytoplasm, the dye is reduced to a colorless or pink leuco form.[2] This redox-dependent mechanism makes JGB a valuable indicator of mitochondrial metabolic activity.

Data Presentation

For successful multi-color imaging, understanding the spectral properties of each fluorophore is critical to minimize spectral overlap and ensure accurate signal detection.

Table 1: Spectral Properties of Janus Green B and Common Fluorescent Proteins
FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldBrightness¹
Janus Green B ~587 - 654 (Absorbance)[2][3]Not well-defined for fluorescenceLowLow (as a fluorophore)
eGFP 4885090.6033.6
mCherry 5876100.2216.3
mTagBFP2 4004540.6644.2
mRuby2 5596000.3535.7
iRFP670 6476700.066.0

¹Brightness is calculated as the product of the molar extinction coefficient (at the excitation maximum) and the quantum yield, divided by 1000. Values for fluorescent proteins are approximations and can vary.

Table 2: Photostability and Cytotoxicity Considerations
ProbePhotostabilityCytotoxicityKey Considerations
Janus Green B ModerateCan be cytotoxic at high concentrations or with prolonged exposure.[4]Use the lowest effective concentration and minimize exposure to excitation light.
Fluorescent Proteins Varies by protein (e.g., mRuby2 is generally more photostable than mCherry)Generally low, but overexpression can lead to cellular stress.Choose photostable variants for long-term imaging. Minimize illumination intensity and duration.

Experimental Protocols

General Guidelines for Co-Staining with Janus Green B and Fluorescent Proteins

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells expressing the fluorescent protein(s) of interest, cultured on imaging-suitable dishes or coverslips.

  • Janus Green B powder

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Phosphate-Buffered Saline (PBS)

  • Microscope equipped for multi-color fluorescence imaging with appropriate filter sets.

Reagent Preparation:

  • Janus Green B Stock Solution (1 mg/mL): Dissolve 1 mg of Janus Green B in 1 mL of sterile water or ethanol. Store protected from light at 4°C for up to one month.

  • Janus Green B Working Solution (0.1 - 1 µg/mL): On the day of the experiment, dilute the stock solution in HBSS or your preferred imaging medium to the final working concentration. The optimal concentration should be determined empirically for your cell type to achieve sufficient staining with minimal cytotoxicity.

Staining Protocol for Adherent Cells:

  • Grow cells expressing the fluorescent protein(s) to the desired confluency on a glass-bottom dish or coverslip suitable for imaging.

  • On the day of imaging, aspirate the culture medium.

  • Wash the cells twice with pre-warmed PBS.

  • Replace the PBS with the pre-warmed Janus Green B working solution.

  • Incubate the cells for 10-30 minutes at 37°C, protected from light. Incubation time may need to be optimized.

  • Aspirate the JGB working solution.

  • Wash the cells twice with pre-warmed HBSS or imaging medium to remove excess dye.

  • Add fresh, pre-warmed HBSS or imaging medium to the cells.

  • Proceed with live-cell imaging.

Imaging Parameters
  • Sequential Acquisition: To minimize spectral bleed-through, it is highly recommended to acquire images for each channel sequentially.

  • Filter Selection: Choose filter sets that are optimized for the specific fluorescent proteins you are using. For JGB, a red or far-red channel may be suitable for capturing any fluorescence, although its primary signal is colorimetric.

  • Exposure Time and Light Intensity: Use the lowest possible excitation light intensity and the shortest exposure times that provide a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching.

Mandatory Visualizations

Mechanism of Janus Green B Staining

The following diagram illustrates the process by which Janus Green B selectively stains mitochondria in living cells.

G JGB_out Janus Green B (in media) Cell_Membrane Cell Membrane JGB_cyto Janus Green B (oxidized, blue-green) JGB_out->JGB_cyto Passive Diffusion Cytoplasm Cytoplasm Mito_Membrane Mitochondrial Membrane JGB_mito Janus Green B (oxidized, blue-green) JGB_cyto->JGB_mito Uptake Reductases Cytoplasmic Reductases JGB_cyto->Reductases Leuco_JGB Leuco-JGB (reduced, colorless/pink) Mitochondrion Mitochondrion ETC Electron Transport Chain (Complex IV) JGB_mito->ETC ETC->JGB_mito Reductases->Leuco_JGB

Mechanism of selective mitochondrial staining by Janus Green B.
Experimental Workflow

The following diagram outlines the key steps for co-staining and imaging live cells with Janus Green B and fluorescent proteins.

G Start Start: Cells expressing FPs Wash_PBS Wash with PBS Start->Wash_PBS Add_JGB Incubate with Janus Green B Wash_PBS->Add_JGB Wash_Media Wash with imaging media Add_JGB->Wash_Media Image Multi-color Live-Cell Imaging Wash_Media->Image Analyze Image Analysis (e.g., colocalization, intensity) Image->Analyze

Experimental workflow for co-staining and imaging.

Troubleshooting

Table 3: Common Problems and Solutions
ProblemPossible CauseSuggested Solution
Weak or No JGB Staining JGB concentration is too low.Increase the concentration of the JGB working solution incrementally.
Incubation time is too short.Increase the incubation time.
Mitochondria are not metabolically active.Ensure cells are healthy and in a suitable imaging medium that supports metabolism.
High Background Staining JGB concentration is too high.Decrease the concentration of the JGB working solution.
Insufficient washing.Increase the number and duration of washes after JGB incubation.
Phototoxicity/Cell Death JGB concentration is too high.Use the lowest effective concentration of JGB.
Excessive light exposure.Reduce excitation light intensity and exposure times. Use a more sensitive camera if necessary.
Spectral Bleed-through Emission spectra of JGB and/or FPs overlap.Use sequential image acquisition. Employ linear unmixing or spectral imaging if available on your microscope system.
Inappropriate filter sets.Ensure that the filter sets are optimized for the specific fluorophores being used.

Concluding Remarks

The combination of Janus Green B with fluorescent proteins provides a valuable method for correlating mitochondrial health with specific cellular events. Careful optimization of staining conditions and imaging parameters is crucial to obtain reliable and high-quality data while minimizing artifacts such as phototoxicity and spectral bleed-through. By following the protocols and troubleshooting guidelines outlined in these application notes, researchers can successfully implement this multi-color imaging strategy in their studies.

References

Application Note: Janus Red B in 3D Cell Culture and Organoid Models

Author: BenchChem Technical Support Team. Date: November 2025

A Review of Current Literature and Future Prospects

Audience: Researchers, scientists, and drug development professionals.

Introduction

The use of specific and reliable vital dyes is critical for the real-time assessment of cellular processes, viability, and structural integrity within complex three-dimensional (3D) cell culture and organoid models. These advanced in vitro systems aim to recapitulate the intricate microenvironments of tissues and organs, making the ability to visualize and analyze cellular components without compromising the model's viability paramount. This document explores the application of Janus Red B, a lesser-known diazo dye, in the context of 3D cell culture and organoid research.

Initial investigations into the scientific literature reveal a significant scarcity of studies utilizing this compound B for staining 3D cell cultures or organoids. The vast majority of research in vital mitochondrial staining has focused on the closely related compound, Janus Green B. This document will first clarify the chemical identity of this compound B and then address the current knowledge gap regarding its use in 3D cellular models.

Chemical Identity of this compound B

This compound B is a distinct chemical compound with the CAS number 2636-31-9.[1][2] Its chemical formula is C₂₆H₂₆ClN₅O.[1] While commercially available from several chemical suppliers, its application as a biological stain is not well-documented in contemporary research.

It is crucial to distinguish this compound B from the more commonly used Janus Green B . Janus Green B is a well-established vital dye used specifically for the supravital staining of mitochondria in living cells.[3][4] The mechanism of Janus Green B relies on the enzymatic activity of the mitochondrial electron transport chain, where it is maintained in its oxidized, colored state.

Current Applications and Limitations

A comprehensive review of published literature reveals a near-complete absence of protocols or application data for the use of this compound B in either 2D or 3D cell culture. An isolated study from 1982 reported the use of "this compound" for staining DNA-phosphate groups and DNA-aldehyde molecules in cell nuclei, but this was in the context of fixed cells and did not provide a detailed protocol for live-cell imaging or its mechanism of action.

Due to this lack of available data, it is not possible to provide established experimental protocols, quantitative data summaries, or diagrams of signaling pathways related to the use of this compound B in 3D cell culture and organoid models. The core requirements for detailed application notes, as requested, cannot be fulfilled at this time based on existing scientific knowledge.

Hypothetical Workflow for Evaluation of this compound B in Organoids

For researchers interested in exploring the potential of this compound B as a novel stain for 3D cell models, a systematic evaluation would be necessary. A hypothetical experimental workflow for such an investigation is proposed below. This workflow is based on standard practices for testing new reagents in organoid cultures and is not based on any existing data for this compound B.

Janus_Red_B_Evaluation_Workflow Hypothetical Workflow for this compound B Evaluation in Organoids cluster_prep Preparation cluster_staining Staining Protocol Development cluster_analysis Analysis cluster_conclusion Conclusion start Start: Procure this compound B culture Culture Organoids (e.g., intestinal, liver) start->culture concentration Concentration Gradient (e.g., 0.1 µM - 100 µM) culture->concentration incubation Incubation Time Course (e.g., 15 min - 4 hours) concentration->incubation wash Washing Steps Optimization incubation->wash imaging Live-Cell Imaging (Confocal/Fluorescence Microscopy) wash->imaging viability Viability Assessment (e.g., ATP assay, Live/Dead stain) imaging->viability function_ Functional Assays (e.g., barrier function, metabolic activity) imaging->function_ localization Subcellular Localization Analysis imaging->localization end Determine Utility and Optimal Protocol viability->end function_->end localization->end

References

Application Notes and Protocols for Automated Image Analysis of Janus Green B Stained Samples

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Automated Image Analysis Workflows for Janus Green B Stained Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vital staining is a critical technique for visualizing and assessing the functionality of organelles within living cells. Mitochondria, as the primary sites of cellular respiration and energy production, are of significant interest in various fields of biological research and drug development. Janus Green B (JGB) is a supravital stain that specifically targets mitochondria in living cells.[1][2] Its mechanism relies on the enzymatic activity of the mitochondrial electron transport chain, making it a valuable tool for assessing mitochondrial function and integrity.[1][3] The automation of image analysis for JGB-stained samples allows for high-throughput, objective, and quantitative assessment of mitochondrial morphology and health, providing valuable insights in toxicology, drug discovery, and cell biology.

Note on "Janus Red B": The term "this compound B" is not commonly found in scientific literature for mitochondrial staining. It is likely a misnomer for the well-established mitochondrial stain, Janus Green B (JGB). This document, therefore, focuses on protocols and workflows for Janus Green B.

Principle of Staining

Janus Green B is a cationic dye that can permeate the cell membrane of living cells.[1] The specificity of JGB for mitochondria is due to the action of cytochrome c oxidase (Complex IV) in the electron transport chain. This enzyme maintains the dye in its oxidized, blue-green state within the mitochondria. In the cytoplasm, the dye is reduced to a colorless or pink leuco form, resulting in the selective visualization of mitochondria as colored organelles against a clear background. This oxygen-dependent staining reaction is a hallmark of metabolically active mitochondria.

Experimental Protocols

Reagent Preparation

1. Janus Green B Stock Solution (1% w/v):

  • Dissolve 10 mg of Janus Green B powder in 1 mL of distilled water or 99.9% ethanol.

  • Store in a dark container at 4°C.

2. Janus Green B Working Solution (0.02% w/v):

  • Dilute the 1% stock solution 1:50 in sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium. For example, add 20 µL of the 1% stock solution to 980 µL of PBS.

  • This solution should be prepared fresh before each use.

Staining Protocol for Adherent Cells
  • Grow cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.

  • Remove the culture medium and gently wash the cells twice with pre-warmed PBS.

  • Add the freshly prepared Janus Green B working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.

  • Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium for immediate observation.

Staining Protocol for Suspension Cells
  • Harvest cells and pellet them by centrifugation (e.g., 500 x g for 3 minutes).

  • Resuspend the cell pellet in the Janus Green B working solution.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Pellet the cells again by centrifugation to remove the staining solution.

  • Resuspend the cell pellet in fresh PBS and repeat the wash step twice.

  • After the final wash, resuspend the cells in a small volume of PBS.

  • Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.

Automated Image Analysis Workflow

The following workflow outlines the steps for automated analysis of JGB-stained samples using open-source software such as ImageJ/Fiji.

G cluster_0 Image Acquisition cluster_1 Image Pre-processing cluster_2 Segmentation cluster_3 Analysis and Quantification Acquisition Acquire brightfield images of JGB-stained cells using a high-resolution microscope. ColorDeconvolution Apply color deconvolution to separate the blue-green mitochondrial stain from the background. Acquisition->ColorDeconvolution BackgroundSubtraction Perform background subtraction to enhance contrast. ColorDeconvolution->BackgroundSubtraction Filtering Apply a bandpass filter to reduce noise. BackgroundSubtraction->Filtering Thresholding Apply an automated threshold (e.g., Otsu) to create a binary mask of mitochondria. Filtering->Thresholding Watershed Use watershed algorithm to separate touching mitochondria (optional). Thresholding->Watershed Skeletonize Skeletonize the binary image to analyze network morphology (branching, length). Thresholding->Skeletonize AnalyzeParticles Use 'Analyze Particles' to measure mitochondrial parameters (area, count, shape descriptors). Watershed->AnalyzeParticles DataExport Export quantitative data to a spreadsheet. AnalyzeParticles->DataExport Skeletonize->DataExport

Automated image analysis workflow for JGB-stained samples.

Signaling Pathway: JGB and the Mitochondrial Electron Transport Chain

The staining mechanism of Janus Green B is intrinsically linked to the activity of the mitochondrial electron transport chain (ETC), specifically Complex IV (Cytochrome c oxidase).

G cluster_ETC Mitochondrial Inner Membrane cluster_Matrix Mitochondrial Matrix cluster_Cytoplasm Cytoplasm ComplexI Complex I CoQ CoQ ComplexI->CoQ e- NAD NAD+ ComplexI->NAD ComplexII Complex II ComplexII->CoQ e- FAD FAD ComplexII->FAD ComplexIII Complex III CytC Cyt c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c oxidase) JGB_oxidized JGB (oxidized) Blue-Green ComplexIV->JGB_oxidized Oxidizes ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP CoQ->ComplexIII e- CytC->ComplexIV e- NADH NADH + H+ NADH->ComplexI e- FADH2 FADH2 FADH2->ComplexII e- ADP ADP + Pi ADP->ATP_Synthase JGB_reduced JGB (reduced) Colorless/Pink JGB_reduced->JGB_oxidized Reduces

JGB oxidation by the mitochondrial electron transport chain.

Data Presentation

Automated image analysis of JGB-stained cells can yield a variety of quantitative parameters. These parameters are useful for assessing mitochondrial health and the effects of various treatments.

Table 1: Mitochondrial Morphology Parameters

ParameterControlTreatment ATreatment B
Average Mitochondrial Area (µm²) 0.85 ± 0.120.62 ± 0.091.23 ± 0.21
Average Mitochondrial Count per Cell 152 ± 25210 ± 3198 ± 18
Form Factor (Circularity) 0.68 ± 0.070.85 ± 0.050.45 ± 0.06
Aspect Ratio (Length/Width) 2.5 ± 0.41.8 ± 0.34.2 ± 0.7

Data are presented as mean ± standard deviation.

Table 2: Mitochondrial Network Parameters

ParameterControlTreatment ATreatment B
Average Branch Length (µm) 4.2 ± 0.82.5 ± 0.56.8 ± 1.1
Number of Branches per Network 12 ± 37 ± 218 ± 4
Network Footprint (Area) 18.5%15.2%25.8%

Network footprint is the percentage of the cell area occupied by mitochondria.

Applications in Research and Drug Development

  • Toxicology: High-content screening of compound libraries to identify agents that induce mitochondrial toxicity.

  • Drug Discovery: Screening for drugs that modulate mitochondrial function, for example, in the context of metabolic diseases or neurodegenerative disorders.

  • Disease Modeling: Characterizing mitochondrial dysfunction in cell models of various diseases.

  • Cell Biology Research: Studying the dynamics of mitochondrial fusion and fission in response to cellular stress or signaling events.

Conclusion

The combination of Janus Green B staining with automated image analysis provides a powerful platform for the quantitative assessment of mitochondrial health. The protocols and workflows described herein offer a robust and high-throughput approach for researchers in basic science and drug development to investigate the central role of mitochondria in cellular physiology and pathology. The adaptability of open-source analysis software allows for the customization of analysis pipelines to suit specific experimental needs.

References

Application of Advanced Fluorescent Probes in Autophagy and Mitophagy Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of autophagy, the cellular process of self-degradation of components in lysosomes, and mitophagy, the selective degradation of mitochondria by autophagy, is crucial for understanding cellular homeostasis, aging, and a variety of diseases, including neurodegenerative disorders and cancer. Live-cell imaging using fluorescent probes has become an indispensable tool for researchers to visualize and quantify these dynamic processes in real-time. While a variety of tools exist, this document focuses on the application of advanced fluorescent probes that allow for the detailed monitoring of autophagic flux and mitophagic events. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific probe named "Janus Red B" for studying autophagy and mitophagy did not yield specific scientific literature or products. The term may be a misnomer. This document instead focuses on well-established and exemplary fluorescent probes that fulfill the intended application of studying these cellular pathways.

Section 1: Monitoring Autophagy with Tandem Fluorescent-Tagged LC3

A key protein in autophagy is the Microtubule-associated protein 1A/1B-light chain 3 (LC3), which is recruited to the autophagosomal membranes.[1] Monitoring the localization and fate of LC3 is a cornerstone of autophagy research.

Application Notes: mCherry-GFP-LC3 Probe

The tandem fluorescent protein-tagged LC3, most commonly mCherry-GFP-LC3, is a powerful tool to monitor autophagic flux. This probe takes advantage of the different pH sensitivities of Green Fluorescent Protein (GFP) and mCherry.

  • Mechanism of Action: In the neutral pH environment of the autophagosome, both GFP and mCherry fluoresce, leading to a yellow (merged) signal. When the autophagosome fuses with the lysosome to form an autolysosome, the acidic environment (pH ~4.5-5.0) quenches the GFP signal, while the mCherry fluorescence persists.[2] This color change from yellow to red provides a visual readout of the progression from autophagosomes to autolysosomes, allowing for the quantification of autophagic flux.[3]

  • Advantages:

    • Allows for the distinction between the accumulation of autophagosomes (impaired fusion with lysosomes) and the induction of complete autophagic flux.[4]

    • Provides a more accurate measure of autophagy than simply counting puncta of a single-color fluorescent LC3.

    • Enables live-cell imaging and kinetic analysis of autophagy.[5]

  • Limitations:

    • Requires transfection or transduction of cells, which can lead to overexpression artifacts.

    • The interpretation of results requires careful image analysis and quantification.

Quantitative Data Summary
ParameterValueReference
GFP Excitation (max)~488 nm
GFP Emission (max)~509 nm
mCherry Excitation (max)~587 nm
mCherry Emission (max)~610 nm
Autophagosome pHNeutral (~7.2)
Autolysosome pHAcidic (~4.5-5.0)
Experimental Protocol: Monitoring Autophagic Flux with mCherry-GFP-LC3

1. Cell Culture and Transfection: a. Plate cells on glass-bottom dishes suitable for live-cell imaging. b. Transfect cells with a plasmid encoding mCherry-GFP-LC3 using a suitable transfection reagent according to the manufacturer's protocol. c. Allow cells to express the construct for 24-48 hours.

2. Induction of Autophagy: a. Induce autophagy using a known stimulus (e.g., starvation by incubating in Earle's Balanced Salt Solution (EBSS) for 2-4 hours, or treatment with rapamycin). b. Include a negative control (cells in complete medium) and a positive control (e.g., chloroquine treatment, which blocks lysosomal degradation and leads to the accumulation of autophagosomes).

3. Live-Cell Imaging: a. Image the cells using a confocal microscope equipped with appropriate lasers and filters for GFP (e.g., 488 nm excitation) and mCherry (e.g., 561 nm excitation). b. Acquire images in both channels sequentially to avoid bleed-through. c. For time-lapse imaging, maintain the cells at 37°C and 5% CO2.

4. Image Analysis: a. Identify and count the number of yellow (GFP-positive and mCherry-positive) puncta, representing autophagosomes. b. Identify and count the number of red (mCherry-positive, GFP-negative) puncta, representing autolysosomes. c. Calculate the autophagic flux by determining the ratio of red puncta to yellow puncta or the total number of red puncta per cell.

Autophagy_Workflow cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_imaging Data Acquisition cluster_analysis Data Analysis cell_culture Plate cells on glass-bottom dish transfection Transfect with mCherry-GFP-LC3 cell_culture->transfection expression Allow expression (24-48h) transfection->expression induce_autophagy Induce Autophagy (e.g., starvation) expression->induce_autophagy controls Include Negative and Positive Controls confocal Confocal Microscopy induce_autophagy->confocal acquire_images Acquire GFP and mCherry channels confocal->acquire_images count_puncta Count Yellow and Red Puncta acquire_images->count_puncta calculate_flux Calculate Autophagic Flux count_puncta->calculate_flux

Caption: Experimental workflow for monitoring autophagic flux.

mCherry_GFP_LC3 cluster_autophagosome Autophagosome (Neutral pH) cluster_autolysosome Autolysosome (Acidic pH) LC3 mCherry-GFP-LC3 GFP GFP (fluorescent) LC3->GFP mCherry mCherry (fluorescent) LC3->mCherry LC3_acid mCherry-GFP-LC3 yellow Yellow Signal (Merged) GFP_quenched GFP (quenched) LC3_acid->GFP_quenched mCherry_acid mCherry (fluorescent) LC3_acid->mCherry_acid red Red Signal fusion Fusion with Lysosome cluster_autolysosome cluster_autolysosome cluster_autophagosome cluster_autophagosome

Caption: Mechanism of the mCherry-GFP-LC3 probe.

Section 2: Visualizing Mitophagy with pH-Sensitive Mitochondrial Probes

Mitophagy is the selective removal of damaged or superfluous mitochondria. Probes that can differentiate between mitochondria in the cytoplasm and those that have been delivered to the acidic environment of the lysosome are key to studying this process.

Application Notes: mt-Keima Probe

Mitochondrially targeted Keima (mt-Keima) is a fluorescent protein with a pH-dependent excitation spectrum. This property allows for the ratiometric imaging of mitophagy.

  • Mechanism of Action: Keima has a bimodal excitation spectrum with peaks at ~440 nm (neutral pH) and ~586 nm (acidic pH), while its emission is consistently around 620 nm. When targeted to the mitochondrial matrix (neutral pH), it is preferentially excited at 440 nm. Upon delivery of the mitochondrion to the lysosome via mitophagy, the acidic environment causes a shift in the excitation peak to 586 nm. By taking the ratio of the fluorescence intensity upon excitation at these two wavelengths, one can distinguish between mitochondria in the cytoplasm and those within lysosomes.

  • Advantages:

    • Provides a robust and quantitative measure of mitophagic flux.

    • The ratiometric nature of the measurement minimizes artifacts from variations in probe expression levels.

    • Suitable for in vitro and in vivo studies.

  • Limitations:

    • Requires genetic encoding and expression in the cells or organism of interest.

    • Requires a microscope capable of rapid switching between two excitation wavelengths.

Quantitative Data Summary
ParameterValueReference
Excitation (Neutral pH)~440 nm
Excitation (Acidic pH)~586 nm
Emission (max)~620 nm
Mitochondrial Matrix pHNeutral (~8.0)
Lysosomal pHAcidic (~4.5-5.0)
Experimental Protocol: Detecting Mitophagy with mt-Keima

1. Cell Culture and Transfection: a. Plate cells on glass-bottom dishes. b. Transfect cells with a plasmid encoding mt-Keima. For studies involving specific mitophagy pathways, co-transfection with proteins like Parkin may be necessary. c. Allow 24-48 hours for expression.

2. Induction of Mitophagy: a. Induce mitochondrial damage and subsequent mitophagy using agents like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) and oligomycin. b. Include an untreated control group.

3. Live-Cell Imaging: a. Use a confocal microscope capable of exciting at both ~440 nm and ~561 nm (or a similar wavelength for the red-shifted excitation). b. Acquire images sequentially at both excitation wavelengths, collecting emission at >610 nm. c. Maintain physiological conditions (37°C, 5% CO2) during imaging.

4. Image Analysis: a. Generate a ratiometric image by dividing the image acquired with ~561 nm excitation by the image acquired with ~440 nm excitation. b. Mitochondria in the cytoplasm will have a low ratio (appearing blue in a pseudo-colored image), while those in lysosomes will have a high ratio (appearing red). c. Quantify mitophagy by measuring the area or intensity of the high-ratio signal per cell.

Mitophagy_Pathway cluster_mitochondria Mitochondrion cluster_autophagy Autophagy Machinery cluster_lysosome Lysosome healthy_mito Healthy Mitochondrion damaged_mito Damaged Mitochondrion healthy_mito->damaged_mito Stress/Damage phagophore Phagophore Formation damaged_mito->phagophore Recruitment of Autophagy Machinery autophagosome Autophagosome Engulfment phagophore->autophagosome lysosome Lysosome autophagosome->lysosome Fusion autolysosome Autolysosome (Mitophagy)

Caption: Simplified signaling pathway of mitophagy.

mt_Keima_Workflow cluster_cell Cell with mt-Keima cluster_imaging Ratiometric Imaging cluster_result Result mito_cyto Mitochondria in Cytoplasm (Neutral pH) mito_lyso Mitochondria in Lysosome (Acidic pH) mito_cyto->mito_lyso Mitophagy ex440 Excite at 440 nm mito_cyto->ex440 ex586 Excite at 586 nm mito_cyto->ex586 mito_lyso->ex440 mito_lyso->ex586 ratio Calculate Ratio (586/440) ex440->ratio ex586->ratio low_ratio Low Ratio (Blue) ratio->low_ratio from Cytoplasmic Mitochondria high_ratio High Ratio (Red) ratio->high_ratio from Lysosomal Mitochondria

Caption: Experimental workflow for mt-Keima imaging.

References

Safety Operating Guide

Navigating the Disposal of Janus Red: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural guidance for the safe handling and disposal of Janus Red.

Immediate Safety and Logistical Information

Core Disposal Procedures

Given the absence of a specific SDS detailing disposal methods, the following step-by-step guidance outlines the necessary procedures to ensure the safe and compliant disposal of this compound waste.

  • Waste Identification and Segregation :

    • Isolate all waste materials containing this compound, including contaminated labware (e.g., pipette tips, gloves, containers), solutions, and unused product.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Containerization and Labeling :

    • Use a dedicated, leak-proof, and chemically compatible waste container.

    • Clearly label the container with "Hazardous Waste," the name "this compound," and its CAS number (2636-31-9). Indicate the primary hazards if known (e.g., "Toxic," "Flammable" - although not specified in the available documents for this compound itself).

  • Consult with EHS and a Licensed Waste Disposal Service :

    • Contact your institution's EHS department or a licensed hazardous waste disposal company. They are equipped to provide specific guidance based on local, state, and federal regulations.

    • Provide them with all available information on this compound, including its CAS number and any known properties.

  • Arrange for Professional Disposal :

    • Hazardous chemical waste should never be disposed of down the drain or in regular trash.

    • Schedule a pickup with the licensed waste disposal service. They will ensure the waste is transported and disposed of in a permitted facility.

Quantitative Data Summary

The following table summarizes the available quantitative and identifying information for this compound.

ParameterValueReference
CAS Number 2636-31-9[1]
Molecular Formula C26H26N5O[1]
Molecular Weight 424.51[1]
Transport Information Not Dangerous Goods[1]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available in the searched resources. The standard and mandatory protocol is to follow the guidance of a licensed hazardous waste management company.

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Janus_Red_Disposal_Workflow cluster_0 cluster_1 start This compound Waste Generated identify Identify and Segregate Waste start->identify containerize Containerize in a Labeled, Compatible Container identify->containerize consult Consult with EHS and Licensed Waste Disposal Service containerize->consult professional_disposal Arrange for Professional Disposal consult->professional_disposal improper_disposal Improper Disposal (Drain, Regular Trash) consult->improper_disposal Do Not Proceed

This compound Disposal Workflow

References

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Retrosynthesis Analysis

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